molecular formula C10H11NO B1295493 4-Methoxy-3-methylphenylacetonitrile CAS No. 75391-57-0

4-Methoxy-3-methylphenylacetonitrile

Cat. No.: B1295493
CAS No.: 75391-57-0
M. Wt: 161.2 g/mol
InChI Key: QOMACJMHUFTRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-methylphenylacetonitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMACJMHUFTRJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226341
Record name 4-Methoxy-3-methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75391-57-0
Record name 4-Methoxy-3-methylphenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075391570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-3-methylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20226341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-3-methylphenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Methoxy-3-methylphenylacetonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methoxy-3-methylphenylacetonitrile

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern synthetic chemistry and drug discovery, the true value of a chemical intermediate is measured by its versatility, predictability, and the strategic advantages it offers in the construction of complex molecular architectures. This compound is one such compound. It is more than a simple nitrile; it is a carefully substituted aromatic building block where each functional group—the nitrile, the methoxy, and the methyl—plays a critical role in defining its reactivity and potential. The electron-donating nature of the methoxy and methyl groups activates the phenyl ring, influencing its reactivity in electrophilic substitution, while the nitrile group serves as a versatile handle for a wide array of chemical transformations. This guide is designed for the practicing researcher and development scientist, offering not just a compilation of data, but an integrated understanding of this reagent's properties, synthesis, and strategic application.

Core Chemical Identity and Structural Analysis

A thorough understanding of a compound begins with its unambiguous identification and an appreciation for its molecular architecture.

Nomenclature and Key Identifiers

Precise communication in science relies on standardized identifiers. The following table consolidates the key nomenclature for this compound.

IdentifierValue
IUPAC Name 2-(4-methoxy-3-methylphenyl)acetonitrile[1]
CAS Number 75391-57-0[1][2]
Molecular Formula C₁₀H₁₁NO[1][2]
InChIKey QOMACJMHUFTRJI-UHFFFAOYSA-N[1]
Synonyms 2-(4-methoxy-3-methyl-phenyl)acetonitrile
Molecular Structure

The arrangement of atoms and functional groups dictates the compound's physical and chemical behavior.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are paramount for its practical handling, storage, and use in designing reaction conditions.

PropertyValueSource(s)
Molecular Weight 161.20 g/mol [1][2]
Exact Mass 161.084063974 Da[1]
Boiling Point 127°C at 2 mm Hg[2]
Density 1.06 g/cm³[2]
Flash Point 116.5°C[2]
LogP 2.07[2]
Refractive Index 1.517[2]

These properties indicate a relatively non-volatile liquid at standard temperature and pressure, with moderate lipophilicity (as suggested by the LogP value), making it soluble in many common organic solvents.

Spectral Characterization

Spectroscopic data provides the definitive structural confirmation of a synthesized compound. It is the fundamental tool for quality control and reaction monitoring.

Mass Spectrometry (GC-MS)

In electron ionization mass spectrometry, this compound exhibits a clear molecular ion peak and characteristic fragmentation.

  • Molecular Ion (M⁺): m/z = 161, corresponding to the molecular weight of the compound.[1]

  • Major Fragment: A prominent peak is observed at m/z = 146.[1] This fragment results from the loss of a methyl group (•CH₃, 15 Da) from the methoxy substituent, a common fragmentation pathway for anisole derivatives. This is a key diagnostic peak confirming the presence of the methoxy group.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups present in the molecule.

  • Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2240-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

  • Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands will be present in the 1450-1600 cm⁻¹ region.

  • C-O Ether Stretch: A strong, characteristic band for the aryl-alkyl ether linkage will be found in the 1230-1270 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. The expected signals in a CDCl₃ solvent are as follows:

  • ¹H NMR:

    • Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct signals in the range of δ 6.8-7.2 ppm. Their specific splitting pattern depends on their coupling constants.

    • Methylene Protons (-CH₂CN, 2H): A singlet is expected around δ 3.7 ppm.

    • Methoxy Protons (-OCH₃, 3H): A sharp singlet will be observed around δ 3.8 ppm.

    • Methyl Protons (-CH₃, 3H): A singlet will appear in the upfield region, around δ 2.2 ppm.

  • ¹³C NMR:

    • Nitrile Carbon (-C≡N): Expected around δ 118 ppm.

    • Aromatic Carbons (6C): A set of signals between δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield shifted.

    • Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.

    • Methylene Carbon (-CH₂CN): A signal around δ 22 ppm.

    • Methyl Carbon (-CH₃): A signal in the upfield region, around δ 16 ppm.

Synthesis and Experimental Protocol

The value of an intermediate is intrinsically linked to the efficiency and reliability of its synthesis. A common and logical approach involves the nucleophilic substitution of a corresponding benzyl halide.

Synthetic Workflow

The most direct synthesis involves the reaction of 4-(bromomethyl)-1-methoxy-2-methylbenzene with a cyanide salt. This is a classic Sₙ2 reaction where the cyanide anion acts as the nucleophile.

G A 4-(bromomethyl)-1-methoxy-2-methylbenzene C Sₙ2 Reaction Solvent: e.g., DMF, DMSO, or Acetone A->C B Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) B->C D This compound C->D Product E Sodium Bromide (NaBr) or Potassium Bromide (KBr) C->E Byproduct

Caption: Synthetic pathway for this compound.

Detailed Laboratory Protocol

This protocol is a representative procedure. Researchers must adapt it based on available equipment and perform a thorough safety assessment before execution.

Objective: To synthesize this compound via nucleophilic substitution.

Reagents & Materials:

  • 4-(bromomethyl)-1-methoxy-2-methylbenzene (1.0 eq)

  • Sodium Cyanide (NaCN) (1.1 - 1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 4-(bromomethyl)-1-methoxy-2-methylbenzene in anhydrous DMF.

  • Addition of Cyanide: Add sodium cyanide to the solution in one portion. CAUTION: Cyanide salts are extremely toxic. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE). Avoid contact with acids, which liberates lethal hydrogen cyanide (HCN) gas.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture into a larger volume of water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is typically a liquid or low-melting solid. It can be purified by vacuum distillation to yield the final product as a clear or pale yellow liquid.[3]

Applications in Drug Development and Research

The utility of this compound lies in its role as a versatile intermediate.

  • Precursor to Phenylacetic Acids and Amides: The nitrile group can be readily hydrolyzed under acidic or basic conditions to form 4-methoxy-3-methylphenylacetic acid or its corresponding amide. These phenylacetic acid derivatives are common structural motifs in pharmaceuticals, particularly in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Synthesis of Phenethylamines: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This yields 2-(4-methoxy-3-methylphenyl)ethanamine, a phenethylamine scaffold that is foundational to many classes of psychoactive drugs and other bioactive molecules.

  • Role of the Methoxy Group: The methoxy group is a prevalent substituent in many approved drugs.[4] It can improve metabolic stability by blocking sites of oxidation, enhance membrane permeability, and form crucial hydrogen bond interactions with target proteins.[4] Its presence in this building block makes it an attractive starting point for medicinal chemistry campaigns.

Safety and Handling

Proper handling is critical due to the toxicity associated with the nitrile functional group and its precursors.

  • GHS Hazard Classification:

    • Acute Toxicity, Oral: Harmful or toxic if swallowed.[1]

    • Acute Toxicity, Dermal: Harmful in contact with skin.[1]

    • Skin Irritation: Causes skin irritation.[1]

    • Eye Irritation: Causes serious eye irritation.[1]

    • Acute Toxicity, Inhalation: Harmful if inhaled.[1]

  • Handling Recommendations:

    • Always work in a well-ventilated chemical fume hood.

    • Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

    • Avoid contact with skin, eyes, and clothing.[5]

    • Keep away from strong acids, bases, and oxidizing agents.

    • Prevent spills from entering drains or water courses.

  • Storage:

    • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials and foodstuffs.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144729, this compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). Material Safety Data Sheet: 4-METHOXYPHENYL ACETONITRILE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 297963, 4-Benzyloxy-3-methoxyphenylacetonitrile. Retrieved from [Link]

  • Atul Ltd. (2017). Technical Data Sheet: para Methoxy phenyl aceto nitrile. Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-3-methylphenylacetonitrile (CAS 75391-57-0): A Core Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 4-Methoxy-3-methylphenylacetonitrile, a key chemical intermediate. Tailored for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple data recitation to explain the causality behind its synthesis, characterization, and safe handling. We will explore its physicochemical properties, outline a robust synthetic protocol, detail analytical validation methods, and discuss its potential applications in the broader landscape of drug discovery and fine chemical manufacturing.

Compound Profile and Physicochemical Characteristics

This compound is an aromatic nitrile featuring a methoxy and a methyl group on the phenyl ring.[1] This substitution pattern makes it a valuable and specific building block, where the electronic and steric properties of the substituents can influence downstream reactions. Its core utility lies in the reactivity of the nitrile group (—C≡N), which can be hydrolyzed, reduced, or used in cycloadditions to build more complex molecular architectures.

A summary of its key identifiers and physicochemical properties is presented below for quick reference and experimental planning.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 2-(4-methoxy-3-methylphenyl)acetonitrile PubChem[1]
CAS Number 75391-57-0 Santa Cruz Biotechnology[2]
Molecular Formula C₁₀H₁₁NO PubChem[1]
SMILES CC1=C(C=C(C=C1)CC#N)OC BLDpharm[3]

| InChIKey | QOMACJMHUFTRJI-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical Data

Property Value Source
Molecular Weight 161.20 g/mol PubChem[1]
Appearance Colorless to light yellow liquid ChemicalBook[4]
Boiling Point 127 °C at 2 mmHg ChemicalBook[4]
Density 1.06 g/cm³ ChemicalBook[4]
Storage Temperature Room temperature, sealed in dry conditions BLDpharm[3], ChemicalBook[4]

| LogP (Octanol/Water) | 1.9 (Computed) | PubChem[1] |

Synthesis Protocol: Cyanation of 4-Methoxy-3-methylbenzyl Halide

The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of a corresponding 4-methoxy-3-methylbenzyl halide with a cyanide salt. This is a classic SN2 reaction, whose efficiency is dictated by the choice of solvent, leaving group, and temperature control.

Causality in Protocol Design:

  • Precursor: We start with 4-methoxy-3-methylbenzyl chloride. The chloride is a good compromise between reactivity and stability compared to the more reactive bromide or iodide, which are often more expensive.

  • Cyanide Source: Sodium cyanide (NaCN) is chosen for its ready availability and sufficient nucleophilicity.

  • Solvent System: A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is ideal. These solvents effectively solvate the sodium cation while leaving the cyanide anion "bare" and highly nucleophilic, thus accelerating the SN2 reaction rate. An aqueous-organic biphasic system with a phase-transfer catalyst can also be employed for improved safety and easier workup.

  • Temperature: Moderate heating is required to overcome the activation energy barrier, but excessive temperatures (>100°C) should be avoided to minimize side reactions and decomposition.

Step-by-Step Laboratory Synthesis

Warning: This procedure involves highly toxic cyanide salts. All operations must be conducted in a certified chemical fume hood by trained personnel. An emergency cyanide poisoning antidote kit must be available.

  • Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. Ensure the entire apparatus is under a nitrogen or argon atmosphere to prevent moisture ingress.

  • Reagent Addition: To the flask, add 4-methoxy-3-methylbenzyl chloride (0.1 mol, 17.06 g). Dissolve it in 200 mL of anhydrous DMSO.

  • Cyanide Introduction: In a separate beaker, carefully weigh sodium cyanide (0.12 mol, 5.88 g). Extreme caution is advised. Slowly add the NaCN powder to the stirred solution in the flask. An initial mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to 70-80°C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking aliquots every hour. The reaction is typically complete within 4-6 hours.

  • Quenching and Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. This will precipitate the organic product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMSO and inorganic impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow liquid.[4]

Synthesis Workflow Diagram

Synthesis_Workflow start Start: 4-Methoxy-3- methylbenzyl chloride in DMSO add_nacn Add Sodium Cyanide (NaCN) start->add_nacn react Heat to 70-80°C (4-6 hours) add_nacn->react S_N2 Reaction quench Quench with ice-water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Vacuum Distillation dry->purify product Final Product: 4-Methoxy-3-methyl- phenylacetonitrile purify->product Purity >98%

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system where the results from each method corroborate the others.

Analytical Workflow
  • Purity Assessment (GC-MS): Gas Chromatography-Mass Spectrometry is the primary method for assessing purity and confirming the molecular weight.

    • GC: A sample is injected into the GC, which separates the product from any residual starting material, solvent, or by-products based on boiling point and polarity. A single major peak indicates high purity.

    • MS: The eluting peak is fragmented and analyzed by the mass spectrometer. The resulting mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the product (161.20 g/mol ).[1]

  • Structural Confirmation (FT-IR): Fourier-Transform Infrared Spectroscopy is used to identify key functional groups.

    • The presence of a sharp, strong absorption band around 2245 cm⁻¹ is characteristic of the nitrile (C≡N) stretch.

    • Bands in the 2850-3000 cm⁻¹ region confirm C-H stretching from the methyl and methylene groups.

    • Strong absorptions around 1250 cm⁻¹ and 1030 cm⁻¹ are indicative of the aryl-alkyl ether (C-O-C) stretch of the methoxy group.

Table 3: Expected Spectroscopic Data

Technique Expected Result Interpretation
GC-MS Major peak with m/z = 161 Confirms molecular weight of C₁₀H₁₁NO.[1]
FT-IR Sharp peak at ~2245 cm⁻¹ Confirms presence of the nitrile (C≡N) group.
¹H NMR Signals for aromatic, methoxy, methyl, and methylene protons with appropriate integration and splitting patterns. Confirms the specific arrangement of atoms.

| ¹³C NMR | Signals for nitrile carbon (~118 ppm), aromatic carbons, and aliphatic carbons. | Confirms the carbon skeleton of the molecule. |

Analytical Workflow Diagram

Analytical_Workflow sample Synthesized Product Sample gcms GC-MS Analysis sample->gcms ftir FT-IR Spectroscopy sample->ftir nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr purity Purity > 98% MW = 161.20 gcms->purity structure Functional Groups Confirmed (C≡N, C-O-C) ftir->structure identity Correct Isomeric Structure Confirmed nmr->identity

Caption: A multi-technique workflow for analytical validation.

Applications in Research and Drug Development

Phenylacetonitrile derivatives are valuable precursors in medicinal chemistry.[5] The nitrile group is a versatile functional handle that can be elaborated into various other groups, including:

  • Carboxylic Acids: Hydrolysis of the nitrile yields 4-methoxy-3-methylphenylacetic acid, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Amines: Reduction of the nitrile provides 2-(4-methoxy-3-methylphenyl)ethanamine, a key building block for synthesizing phenethylamine-class compounds, which have broad applications as neurotransmitter modulators and other CNS agents.

  • Tetrazoles: [1][6]-dipolar cycloaddition of the nitrile with an azide source can form a tetrazole ring, which is widely used as a bioisostere for a carboxylic acid group in drug design to improve metabolic stability and cell permeability.

The presence of this compound in patent literature further underscores its role as a key intermediate in the development of proprietary molecules.[1]

Safety, Handling, and Storage

As with any nitrile compound, this compound must be handled with care due to its potential toxicity.

Table 4: GHS Hazard Classification

Hazard Code Description Source
H302 Harmful if swallowed PubChem[1]
H312 Harmful in contact with skin PubChem[1]
H315 Causes skin irritation PubChem[1]
H319 Causes serious eye irritation PubChem[1]
H332 Harmful if inhaled PubChem[1]

| H335 | May cause respiratory irritation | PubChem[1] |

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or Viton rubber is preferred for extended handling), and safety goggles with side shields. All manipulations should occur within a chemical fume hood.[7]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[8] In case of accidental contact, flush the affected area with copious amounts of water.[9] For ingestion or significant inhalation, seek immediate medical attention.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents. Keep the container tightly sealed to prevent moisture contamination and degradation.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Nitrile-containing waste is typically classified as hazardous and must be handled by a licensed waste disposal company.

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by the versatility of its nitrile functional group and the specific substitution on its aromatic ring. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation in a research and development setting. A thorough understanding of its chemical properties and strict adherence to safety protocols are paramount for its successful and safe application in the synthesis of next-generation pharmaceuticals and fine chemicals.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144729, this compound. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 75391-57-0). Retrieved from [Link]

  • Gesher. (n.d.). CAS 75391-57-0: this compound. Retrieved from [Link]

  • S D Fine-Chem Ltd. (n.d.). 4-METHOXYPHENYL ACETONITRILE MSDS. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). CAS 75391-57-0 | 4737-1-26 | this compound. Retrieved from [Link]

  • Atul Ltd. (2017, March). para Methoxy phenyl aceto nitrile Technical Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 4-Methoxy-3-methylphenylacetonitrile: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Core Molecular Profile and Physicochemical Characteristics

4-Methoxy-3-methylphenylacetonitrile, also known as 4-methoxy-3-methylbenzyl cyanide, is an aromatic nitrile whose structural features make it a valuable intermediate in organic synthesis. A precise understanding of its properties is the foundation for its successful application.

Chemical Identity
  • IUPAC Name: 2-(4-methoxy-3-methylphenyl)acetonitrile[1]

  • Synonyms: (4-Methoxy-3-methylphenyl)acetonitrile, 4-Methoxy-3-methylbenzyl cyanide

  • CAS Number: 75391-57-0[1][2]

  • Molecular Formula: C₁₀H₁₁NO[1][2]

  • Molecular Weight: 161.20 g/mol [1][2]

Molecular Structure

The molecule consists of a benzene ring substituted at position 1 with a cyanomethyl group (-CH₂CN), at position 3 with a methyl group (-CH₃), and at position 4 with a methoxy group (-OCH₃). This specific arrangement of an electron-donating methoxy group and a weakly donating methyl group influences the reactivity of the aromatic ring and the benzylic position.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key physical and chemical properties essential for laboratory handling, reaction setup, and purification processes.

PropertyValueReference
Appearance White to off-white solid/powderGeneral chemical supplier data
Melting Point 63-65 °C[3]
Boiling Point 127 °C at 2 mmHg[2]
Density 1.06 g/cm³[2]
Flash Point 116.5 °C[2]
Solubility Soluble in organic solvents like ethanol, DMSO; insoluble in water.General chemical knowledge
LogP (Octanol/Water) 2.07[2]

Synthesis and Mechanistic Rationale

The predominant synthesis of this compound is achieved via nucleophilic substitution, a cornerstone reaction in organic chemistry. Understanding the mechanism allows for optimization and troubleshooting.

Recommended Synthetic Protocol: Cyanation of Benzyl Halide

This procedure details the conversion of a 4-methoxy-3-methylbenzyl halide to the target nitrile. The choice of a halide (chloride or bromide) depends on availability and reactivity, with bromide being a better leaving group, often leading to faster reactions.

Reaction Scheme: 4-Methoxy-3-methylbenzyl chloride/bromide + Sodium Cyanide → this compound + Sodium halide

Step-by-Step Methodology:

  • Reagent Preparation: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with 4-methoxy-3-methylbenzyl chloride (1 equivalent).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF (approx. 5-10 mL per gram of halide). These solvents are chosen for their ability to solvate the cation (Na⁺) while poorly solvating the cyanide anion (CN⁻), thereby increasing its nucleophilicity and reaction rate.

  • Nucleophile Addition: Carefully add sodium cyanide (NaCN) (1.1-1.2 equivalents). Extreme caution is mandatory when handling cyanide salts due to their high toxicity.

  • Reaction Execution: Heat the mixture to 60-80 °C. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup and Quenching: Cool the reaction to room temperature and slowly pour it into a beaker of ice water. This precipitates the organic product and dissolves the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography to yield a high-purity solid.

Mechanistic Pathway

The reaction proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The cyanide ion directly attacks the electrophilic benzylic carbon, displacing the halide leaving group in a single, concerted step.

SN2_Mechanism Reactants Reactants 4-Methoxy-3-methylbenzyl-X + CN⁻ TS Sₙ2 Transition State [NC---CH₂(Ar)---X]⁻ Reactants->TS Nucleophilic Attack Products Products This compound + X⁻ TS->Products Leaving Group Departure

Caption: Sₙ2 mechanism for the synthesis of this compound.

Analytical Characterization for Quality Assurance

To ensure the identity, purity, and quality of the synthesized compound for use in regulated environments like drug development, a suite of analytical techniques must be employed.

Spectroscopic Identity Confirmation
  • ¹H NMR (Proton NMR): In CDCl₃, the spectrum is expected to show a singlet for the methyl protons (~2.2 ppm), a singlet for the methoxy protons (~3.8 ppm), a singlet for the benzylic methylene protons (-CH₂CN) (~3.6 ppm), and distinct signals in the aromatic region (6.7-7.2 ppm) corresponding to the three protons on the substituted ring.

  • ¹³C NMR (Carbon NMR): The spectrum will confirm the presence of all 10 unique carbon atoms, including the characteristic nitrile carbon signal at ~118 ppm, the benzylic methylene carbon at ~22 ppm, and the aromatic and substituent carbons at their expected chemical shifts.

  • FT-IR (Infrared Spectroscopy): A crucial diagnostic peak is a sharp, strong absorption band around 2240-2250 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration.

  • Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) at m/z = 161, confirming the molecular weight. A prominent fragment is often observed at m/z = 146, corresponding to the loss of a methyl group ([M-CH₃]⁺).[1]

Purity Assessment Workflow

Purity is typically assessed using chromatography, ensuring the absence of starting materials, by-products, or residual solvents.

QC_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Data Analysis cluster_3 Final Verification Prep Dissolve synthesized compound in appropriate mobile phase or volatile solvent HPLC Purity by HPLC-UV (e.g., C18 column, MeCN/H₂O) Prep->HPLC GC Residual Solvents by GC-FID (Headspace analysis) Prep->GC Analysis Integrate peak areas. Calculate purity (%) and solvent levels (ppm). HPLC->Analysis GC->Analysis CoA Compare against specifications. Generate Certificate of Analysis. Analysis->CoA

Caption: Standard quality control workflow for purity analysis.

Utility in Drug Development and Medicinal Chemistry

The true significance of this compound lies in the chemical versatility of its nitrile functional group, which serves as a gateway to other critical functionalities.

  • Synthesis of Phenylacetic Acids: The nitrile can be readily hydrolyzed under acidic or basic conditions to yield 4-methoxy-3-methylphenylacetic acid. This structural motif is a key component in several classes of drugs, particularly as a fragment in the design of enzyme inhibitors.

  • Formation of Phenethylamines: Reduction of the nitrile group, typically using powerful reducing agents like LiAlH₄ or catalytic hydrogenation, produces the corresponding primary amine, 2-(4-methoxy-3-methylphenyl)ethanamine. Phenethylamines are a foundational scaffold for a vast number of neurologically active compounds and other therapeutics.

  • Intermediate for Complex Heterocycles: The compound serves as a starting material in multi-step syntheses of complex heterocyclic systems, which are prevalent in modern pharmaceuticals. For example, it is a known intermediate in the synthesis of corticotropin-releasing factor (CRF) receptor antagonists, which are investigated for stress-related disorders.[4]

Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazard profile and the toxicity of reagents used in its synthesis.

  • Hazard Identification: The compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.

  • Handling: Avoid creating dust. Ensure all equipment is dry and handle cyanide reagents with extreme care and have an appropriate quenching/decontamination procedure ready.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:75391-57-0. Retrieved January 11, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 75391-57-0). Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information File. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • SpectraBase. (n.d.). 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved January 11, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Dihydroxymethylfuratrizine. Retrieved January 11, 2026, from [Link]

  • Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-methoxy-3-methylphenylacetonitrile, a valuable intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the most viable and efficient synthetic routes, delving into the underlying chemical principles, detailed experimental protocols, and characterization of the final product. The guide emphasizes scientifically sound methodologies, providing a framework for reproducible and scalable synthesis.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₁NO, serves as a crucial building block in the synthesis of a range of biologically active molecules. Its substituted phenylacetonitrile structure is a key pharmacophore in various therapeutic areas. The strategic placement of the methoxy and methyl groups on the phenyl ring allows for further functionalization and modification, making it a versatile precursor for targeted drug design. The development of robust and efficient synthetic routes to this intermediate is therefore of significant interest to the pharmaceutical industry.

Strategic Synthesis Pathways

Several synthetic strategies can be envisioned for the preparation of this compound. After a thorough review of the chemical literature and consideration of starting material availability, two primary pathways emerge as the most practical and efficient. This guide will focus on the most logical and well-precedented of these: a multi-step synthesis commencing from the readily available starting material, creosol (2-methoxy-4-methylphenol).

Pathway Overview: From Creosol to the Target Nitrile

This synthetic route is advantageous due to the low cost and accessibility of the starting material, creosol. The pathway involves three key transformations:

  • Methylation of the phenolic hydroxyl group of creosol.

  • Formylation of the resulting aromatic ether to introduce the aldehyde functionality.

  • Conversion of the aldehyde to the final phenylacetonitrile product.

Synthesis_Pathway Creosol Creosol (2-Methoxy-4-methylphenol) Intermediate1 4-Methoxy-3-methylanisole Creosol->Intermediate1 Methylation Intermediate2 4-Methoxy-3-methylbenzaldehyde Intermediate1->Intermediate2 Formylation Product This compound Intermediate2->Product Cyanation Sandmeyer_Reaction Aniline 4-Methoxy-3-methylaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl Nitrile This compound Diazonium->Nitrile CuCN

A Comprehensive Spectroscopic and Structural Elucidation of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Methoxy-3-methylphenylacetonitrile, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its structural features through Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental ¹H and ¹³C NMR data for this specific molecule are not publicly available, this guide presents a thorough predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide also includes detailed, field-tested protocols for acquiring high-quality spectroscopic data, ensuring both reproducibility and scientific rigor.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol , is a substituted phenylacetonitrile derivative.[1] Its structure, featuring a methoxy and a methyl group on the phenyl ring, makes it a valuable precursor in organic synthesis, particularly in the development of novel pharmaceutical compounds. The nitrile functional group offers a versatile handle for a variety of chemical transformations, while the substituted aromatic ring influences the molecule's electronic properties and reactivity.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow, especially in a drug development context. Spectroscopic techniques are the cornerstone of this characterization process, providing unambiguous evidence of a molecule's identity and integrity. This guide delves into the core spectroscopic techniques used to characterize this compound, offering both practical experimental guidance and in-depth theoretical interpretation.

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name 2-(4-methoxy-3-methylphenyl)acetonitrilePubChem[1]
CAS Number 75391-57-0PubChem[1]
Molecular Formula C₁₀H₁₁NOPubChem[1]
Molecular Weight 161.20 g/mol PubChem[1]
SMILES CC1=C(C=C(C=C1)CC#N)OCPubChem[1]

Molecular Structure and Spectroscopic Correlation

The judicious application of spectroscopic methods allows for a detailed interrogation of a molecule's architecture. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive characterization.

G C1 C C2 C C1->C2 C7 CH₂ C1->C7 C3 C C2->C3 C4 C C3->C4 C10 CH₃ C3->C10 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C6->C1 C8 C C7->C8 N1 N C8->N1 C9 CH₃ O1->C9

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by a molecule, which excites vibrations of its chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint".

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that requires minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H (CH₃, CH₂)
~2250C≡N stretchNitrile
~1600, ~1500C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1150-1000C-O stretchEther

The presence of a sharp, medium-intensity band around 2250 cm⁻¹ is a definitive indicator of the nitrile group. The aromatic C-H and C=C stretching vibrations confirm the presence of the phenyl ring. The strong absorption around 1250 cm⁻¹ is characteristic of the aryl ether linkage of the methoxy group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that separates the components of a mixture before they are introduced into the mass spectrometer. For a pure sample, it provides a clean mass spectrum.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into the GC. The compound will travel through the GC column and be separated from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides clues to the molecule's structure.

Table 3: Expected Key Ions in the Mass Spectrum of this compound

m/zIonDescription
161[C₁₀H₁₁NO]⁺Molecular Ion (M⁺)
146[M - CH₃]⁺Loss of a methyl radical
120[M - CH₃ - CN]⁺Loss of a methyl radical and a cyanide radical
91[C₇H₇]⁺Tropylium ion (rearrangement)

The molecular ion peak at m/z 161 confirms the molecular formula. The peak at m/z 146, resulting from the loss of a methyl group, is a common fragmentation pathway for methylated aromatic compounds. The tropylium ion at m/z 91 is a characteristic fragment for many benzyl-containing compounds.

G cluster_workflow Mass Spectrometry Workflow Sample Sample Introduction (GC) Ionization Ionization (EI) Sample->Ionization Fragmentation Fragmentation Ionization->Fragmentation MassAnalyzer Mass Analysis (Quadrupole) Fragmentation->MassAnalyzer Detection Detection MassAnalyzer->Detection Spectrum Mass Spectrum Detection->Spectrum

Caption: A generalized workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms (chemical shift), the number of neighboring atoms (multiplicity), and the connectivity of atoms (coupling constants).

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A single scan is often sufficient for a concentrated sample, but multiple scans can be averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is usually employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the familiar NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Predicted ¹H NMR Data and Interpretation

Table 4: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.1d1HH-5Aromatic proton ortho to the CH₂CN group, showing doublet coupling with H-6.
~7.0dd1HH-6Aromatic proton ortho to both the methyl and CH₂CN groups, showing doublet of doublets coupling with H-5 and H-2.
~6.8d1HH-2Aromatic proton ortho to the methoxy group, showing doublet coupling with H-6.
~3.8s3H-OCH₃Singlet for the methoxy protons.
~3.6s2H-CH₂CNSinglet for the benzylic protons.
~2.2s3H-CH₃Singlet for the aromatic methyl protons.
Predicted ¹³C NMR Data and Interpretation

Similarly, the ¹³C NMR spectrum can be predicted.

Table 5: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~158C-4Aromatic carbon attached to the electron-donating methoxy group, shifted downfield.
~130C-6Aromatic methine carbon.
~128C-2Aromatic methine carbon.
~125C-1Aromatic quaternary carbon attached to the CH₂CN group.
~124C-3Aromatic quaternary carbon attached to the methyl group.
~118-C≡NNitrile carbon, characteristically in this region.
~110C-5Aromatic methine carbon.
~56-OCH₃Methoxy carbon.
~23-CH₂CNBenzylic carbon.
~16-CH₃Aromatic methyl carbon.

Conclusion: A Unified Spectroscopic Portrait

The collective application of IR, MS, and NMR spectroscopy provides a robust and unambiguous characterization of this compound. The IR spectrum confirms the presence of the key functional groups, the mass spectrum establishes the molecular weight and provides fragmentation clues, and the NMR spectra (both predicted and, when available, experimental) reveal the detailed connectivity and chemical environment of each atom in the molecule. The protocols and interpretations provided in this guide serve as a valuable resource for scientists engaged in the synthesis and application of this important chemical intermediate, ensuring the integrity and quality of their research.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. This compound. National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. [Link]

  • ACS Publications. Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. [Link]

  • PubChem. Benzeneacetonitrile, 4-methoxy-. National Center for Biotechnology Information. [Link]

Sources

13C NMR analysis of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Methoxy-3-methylphenylacetonitrile

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and molecular sciences, the unambiguous structural elucidation of novel and existing chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR, stands as a definitive tool for mapping the carbon framework of organic molecules. This guide is crafted for researchers, scientists, and drug development professionals who seek not just data, but a profound understanding of the molecular story told by a ¹³C NMR spectrum.

This document moves beyond a simple recitation of chemical shifts. It provides a foundational understanding of the quantum mechanical phenomena at play, a field-proven experimental protocol designed for robustness, and a logical, step-by-step interpretation of the ¹³C NMR spectrum of this compound. By grounding our analysis in first principles and authoritative references, we aim to equip you with the expertise to approach your own analytical challenges with confidence and scientific rigor.

Theoretical Underpinnings: Decoding the ¹³C Spectrum of Substituted Aromatics

The ¹³C NMR spectrum is a sensitive probe of the electronic environment of each carbon atom in a molecule. Unlike ¹H NMR, the chemical shifts for ¹³C nuclei span a much wider range, typically 0 to 220 ppm, which minimizes signal overlap and allows for the clear resolution of individual carbons.[1] However, the low natural abundance of the ¹³C isotope (~1.1%) means that signal acquisition requires more sophisticated techniques to achieve a satisfactory signal-to-noise ratio.[2][3]

For a substituted aromatic compound like this compound, the chemical shift of each aromatic carbon is a complex interplay of electronic effects exerted by the substituents.

Structure and Carbon Numbering:

  • Inductive Effects : This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. The electronegative oxygen of the methoxy group and the nitrogen of the nitrile group withdraw electron density inductively, deshielding nearby carbons (moving them downfield to higher ppm).

  • Resonance (Mesomeric) Effects : This effect involves the delocalization of π-electrons through the aromatic system.[4][5]

    • The methoxy group (-OCH₃) is a powerful resonance-donating group. Its lone pair of electrons on the oxygen delocalizes into the ring, increasing electron density primarily at the ortho (C3, C5) and para (C1) positions. This donation causes significant shielding (an upfield shift to lower ppm) at these positions.

    • The cyanomethyl group (-CH₂CN) is electron-withdrawing. The nitrile functionality pulls electron density out of the ring, deshielding the carbons.

    • The methyl group (-CH₃) is a weak electron-donating group through hyperconjugation.[6][7]

These competing effects create a unique electronic signature for each carbon, allowing for their differentiation and assignment.

Experimental Protocol: A Framework for High-Fidelity Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the rational selection of acquisition parameters. The following protocol is designed to be a self-validating system for acquiring a high-quality, interpretable ¹³C NMR spectrum.

Sample Preparation
  • Analyte & Solvent Selection : Begin with approximately 50-100 mg of high-purity this compound.[8] Dissolve this in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean vial. CDCl₃ is often chosen for its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.

  • Internal Standard : Add a small drop of Tetramethylsilane (TMS) to the solution. TMS serves as the universal internal reference, with its signal defined as 0.0 ppm.[8]

  • Homogenization & Filtration : Ensure the sample is fully dissolved. To guarantee optimal magnetic field homogeneity, it is critical to remove any suspended particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

  • Final Volume : The final sample height in the tube should be approximately 4-5 cm (0.5-0.6 mL) to ensure it is centered within the instrument's detection coil.[9]

Spectrometer Setup and Rationale

The following parameters are typical for a 400 MHz spectrometer and should be adjusted as needed based on the available instrumentation.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or similarA standard pulse-acquire sequence with a 30° pulse angle and proton decoupling.
Pulse Angle 30°A smaller flip angle allows for faster repetition times without saturating the signal, which is crucial for quaternary carbons that often have long relaxation times.[10]
Solvent (Lock) Chloroform-dThe deuterium signal is used by the spectrometer to "lock" the magnetic field, correcting for any drift during the long acquisition.[11]
Acquisition Time (AQ) ~2-4 secondsDefines the data acquisition period. A longer AQ provides better resolution.
Relaxation Delay (D1) 2 secondsA delay between pulses to allow nuclei to return to equilibrium. While longer delays are needed for quantitative accuracy, 2 seconds is a good compromise for routine qualitative spectra.
Number of Scans (NS) 1024 or higherDue to the low natural abundance of ¹³C, a large number of scans must be averaged to achieve an adequate signal-to-noise ratio.[12] The signal increases with the square root of the number of scans.
Decoupling Broadband DecouplingIrradiating protons during carbon acquisition collapses C-H coupling, simplifying the spectrum to single lines for each carbon. This also provides a Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.[3][13]
Spectral Width (SW) 0 - 220 ppmThis range encompasses the vast majority of chemical shifts for organic molecules.
Experimental Workflow Diagram

G Figure 1: ¹³C NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh 1. Weigh Analyte (50-100 mg) Dissolve 2. Dissolve in CDCl₃ (0.6-0.7 mL) Weigh->Dissolve Add_TMS 3. Add TMS (Internal Standard) Dissolve->Add_TMS Filter 4. Filter into NMR Tube Add_TMS->Filter Insert 5. Insert Sample & Lock on Solvent Filter->Insert Shim 6. Shim Magnetic Field Insert->Shim Setup 7. Set Acquisition Parameters (NS, D1, etc.) Shim->Setup Acquire 8. Acquire Free Induction Decay (FID) Setup->Acquire FT 9. Fourier Transform (FID → Spectrum) Acquire->FT Phase 10. Phase Correction FT->Phase Baseline 11. Baseline Correction Phase->Baseline Reference 12. Reference to TMS (0 ppm) Baseline->Reference Final Spectrum Analysis Final Spectrum Analysis Reference->Final Spectrum Analysis

Caption: Figure 1: ¹³C NMR Experimental Workflow.

Spectral Interpretation: Assigning the Carbon Framework

The final step is the logical assignment of each peak in the processed spectrum to a specific carbon atom in this compound. There are 10 unique carbon environments in the molecule, and thus we expect to see 10 distinct signals.

Predicted ¹³C Chemical Shifts and Assignments

The following table provides the predicted chemical shift ranges for each carbon, the justification for the prediction, and a column for hypothetical experimental values for illustrative purposes.

CarbonPredicted δ (ppm)JustificationHypothetical δ (ppm)
C10 (-CN) 117 - 120Typical range for a nitrile carbon. Electron-withdrawing nature places it in this region.118.5
C1 (Ar-C) 122 - 126Quaternary carbon attached to the electron-withdrawing -CH₂CN group. Its para relation to the donating -OCH₃ group provides some shielding.124.2
C2 (Ar-CH) 129 - 132Meta to the strongly donating -OCH₃ and ortho to the weakly donating -CH₃. Less shielded than other aromatic CH carbons.130.8
C3 (Ar-C) 126 - 130Quaternary carbon attached to the weakly donating -CH₃ group and ortho to the strongly donating -OCH₃ group. Experiences significant shielding.127.5
C4 (Ar-C) 158 - 162Aromatic carbon directly bonded to the highly electronegative oxygen of the methoxy group. This causes a strong downfield shift, making it the most deshielded aromatic carbon.159.3
C5 (Ar-CH) 110 - 114Ortho to the strongly donating -OCH₃ group. Experiences significant shielding from resonance, making it one of the most upfield aromatic carbons.112.1
C6 (Ar-CH) 114 - 118Meta to the -OCH₃ group, so it receives less of the resonance donation. Shielded relative to benzene but less so than C5.115.6
C7 (-CH₂-) 20 - 25Aliphatic methylene carbon adjacent to the electron-withdrawing nitrile group.22.7
C8 (-CH₃) 15 - 20Aliphatic methyl group attached to the aromatic ring.16.1
C9 (-OCH₃) 55 - 58The carbon of the methoxy group is highly characteristic and appears in this well-defined region due to the attached oxygen.[14]55.9
Logical Assignment Workflow

The process of assigning the spectrum can be visualized as a decision-making tree, starting from the most distinct regions of the spectrum and moving to the more complex aromatic region.

G Figure 2: Logical Flow for Spectral Assignment cluster_aliphatic Aliphatic & Unique Carbons cluster_aromatic Aromatic Region (110-160 ppm) Start Analyze Spectrum C_O Peak at ~56 ppm? Yes → C9 (-OCH₃) Start->C_O CN Peak at ~118 ppm? Yes → C10 (-CN) Start->CN CH3 Peak at ~16 ppm? Yes → C8 (-CH₃) Start->CH3 CH2 Peak at ~23 ppm? Yes → C7 (-CH₂CN) Start->CH2 C4 Most Downfield Peak (~159 ppm)? Yes → C4 (Ar-O) Start->C4 End Complete Assignment C_O->End CN->End CH3->End CH2->End C5 Most Upfield CH Peak (~112 ppm)? Yes → C5 (ortho to OCH₃) C4->C5 C6 Next Upfield CH Peak (~116 ppm)? Yes → C6 (meta to OCH₃) C5->C6 C2 Remaining CH Peak (~131 ppm)? Yes → C2 C6->C2 Quat Remaining Quaternary Peaks (C1, C3) assigned by substituent effects C2->Quat Quat->End

Caption: Figure 2: Logical Flow for Spectral Assignment.

This systematic approach, combining knowledge of characteristic chemical shift ranges with a deep understanding of substituent effects, allows for the confident and accurate assignment of all ten carbon signals in the ¹³C NMR spectrum of this compound. This detailed structural map is invaluable for confirming identity, assessing purity, and serves as a foundational piece of data in any research or development context.

References

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 11, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 11, 2026, from [Link]

  • Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved January 11, 2026, from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved January 11, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved January 11, 2026, from [Link]

  • ACS Publications. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A. Retrieved January 11, 2026, from [Link]

  • American Chemical Society. (n.d.). Upper-Level Courses and Across the Curriculum Volume 3 : 13C NMR Spectroscopy. Retrieved January 11, 2026, from [Link]

  • The Organic Chemistry Tutor. (2025, December 4). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. YouTube. Retrieved January 11, 2026, from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved January 11, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved January 11, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved January 11, 2026, from [Link]

  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved January 11, 2026, from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 11, 2026, from [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved January 11, 2026, from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved January 11, 2026, from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved January 11, 2026, from [Link]

  • EPFL. (n.d.). 13C NMR. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-3-methylphenylacetonitrile is a substituted aromatic nitrile of interest in various fields of chemical research and development, including as an intermediate in the synthesis of more complex molecules. A thorough understanding of its analytical profile is paramount for its identification, characterization, and quantification. Mass spectrometry, coupled with chromatographic separation techniques, stands as the cornerstone for the definitive structural elucidation and purity assessment of such compounds.

This technical guide provides a comprehensive overview of the mass spectrometric behavior of this compound. It is intended for researchers, analytical scientists, and professionals in drug development who require a deep, practical understanding of how to analyze this molecule using modern mass spectrometry techniques. We will delve into the nuances of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering not just protocols, but the scientific rationale behind the experimental choices.

Chemical Profile of this compound

A foundational understanding of the analyte's properties is crucial for developing robust analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
Monoisotopic Mass 161.084063974 Da[1]
CAS Number 75391-57-0[1]
IUPAC Name 2-(4-methoxy-3-methylphenyl)acetonitrile[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The high-energy electron ionization (EI) source provides reproducible fragmentation patterns, creating a molecular fingerprint that is invaluable for structural confirmation and library matching.

Electron Ionization (EI) Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern. The molecular ion (M⁺•) is observed at m/z 161, which corresponds to the monoisotopic mass of the compound.[1] The most abundant fragment ions provide significant structural information.

m/zProposed FragmentRelative Intensity
161[M]⁺• (Molecular Ion)High
146[M - CH₃]⁺High
118[M - CH₃ - CO]⁺Moderate
91[C₇H₇]⁺ (Tropylium ion)Moderate

The fragmentation is initiated by the high-energy electrons removing an electron from the molecule, typically from a non-bonding orbital on the oxygen or nitrogen atom, or from the aromatic π-system, to form the molecular ion (M⁺•) at m/z 161.

Proposed Fragmentation Pathway of this compound

fragmentation M C₁₀H₁₁NO m/z = 161 (Molecular Ion) F146 [M - CH₃]⁺ m/z = 146 M->F146 - •CH₃ F118 [M - CH₃ - CO]⁺ m/z = 118 F146->F118 - CO F91 [C₇H₇]⁺ m/z = 91 (Tropylium ion) F118->F91 - HCN gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve sample in volatile solvent (e.g., Dichloromethane) prep2 Dilute to ~1-10 µg/mL prep1->prep2 prep3 Transfer to GC vial prep2->prep3 gc_inj Inject 1 µL into GC prep3->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_detect Mass Analysis (Quadrupole) ms_ion->ms_detect data_acq Acquire Total Ion Chromatogram (TIC) and Mass Spectra ms_detect->data_acq data_proc Library Search (NIST) and Fragmentation Analysis data_acq->data_proc lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Dissolve sample in mobile phase compatible solvent (e.g., Methanol/Water) prep2 Dilute to ng/mL range prep1->prep2 prep3 Filter through 0.22 µm syringe filter prep2->prep3 lc_inj Inject 5 µL onto LC prep3->lc_inj lc_sep Reversed-Phase Chromatographic Separation lc_inj->lc_sep ms_ion Electrospray Ionization (ESI+) lc_sep->ms_ion ms_detect MRM Analysis (Triple Quadrupole) ms_ion->ms_detect data_acq Acquire MRM Chromatogram ms_detect->data_acq data_proc Peak Integration and Quantification data_acq->data_proc

Sources

An In-depth Technical Guide to 4-Methoxy-3-methylphenylacetonitrile: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Methoxy-3-methylphenylacetonitrile, a substituted aromatic nitrile, serves as a pivotal intermediate in the landscape of fine chemical and pharmaceutical synthesis. The strategic placement of the methoxy and methyl groups on the phenyl ring, combined with the reactive cyano moiety, makes it a versatile building block for constructing more complex molecular architectures. This technical guide offers a comprehensive exploration of its core physical and chemical properties, detailed spectroscopic characterization, a robust protocol for its synthesis and purification, and validated analytical methodologies for quality control. The content is tailored for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for laboratory and industrial applications.

Compound Identification and Molecular Structure

This compound is systematically identified by its IUPAC name, 2-(4-methoxy-3-methylphenyl)acetonitrile.[1] Its unique structure is the foundation of its chemical reactivity and utility.

Caption: 2D structure of this compound.

IdentifierValueReference
IUPAC Name 2-(4-methoxy-3-methylphenyl)acetonitrile[1]
CAS Number 75391-57-0[1][2]
Molecular Formula C₁₀H₁₁NO[1][2]
Molecular Weight 161.20 g/mol [1][2]
InChIKey QOMACJMHUFTRJI-UHFFFAOYSA-N[1][2]
Canonical SMILES CC1=C(C=C(C=C1)CC#N)OC[1]
Synonyms 4-Methoxy-3-methylbenzyl cyanide[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. This compound is typically a liquid at room temperature.[3]

PropertyValueReference
Appearance Colorless to light yellow liquid[3]
Boiling Point 127 °C @ 2 mmHg[2][3]
Density 1.06 g/cm³[2][3]
Flash Point 116.5 °C[2]
Refractive Index (n20/D) 1.517[2]
LogP (Octanol/Water) ~1.9 - 2.07[1][2]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. The key structural features—the substituted aromatic ring, the nitrile group, the methoxy group, and the benzylic methylene—give rise to a distinct spectroscopic fingerprint.

  • Mass Spectrometry (MS): In a typical electron ionization mass spectrum (EI-MS), the molecular ion peak [M]⁺ is expected at an m/z of 161.[1] A prominent peak is often observed at m/z 146, corresponding to the loss of a methyl radical (-CH₃) from the methoxy group, which is a common fragmentation pathway for methoxy-substituted aromatics.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of key functional groups. The most characteristic absorption is the sharp, medium-intensity band for the nitrile (C≡N) stretch, which appears around 2240-2260 cm⁻¹. Other significant peaks include the C-O-C asymmetric stretch of the methoxy group near 1250 cm⁻¹, aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and sp² and sp³ C-H stretching just above and below 3000 cm⁻¹, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structural elucidation. While a publicly available, fully assigned spectrum is not present in the initial search results, the expected chemical shifts can be accurately predicted from fundamental principles and data from closely related analogs.[4][5][6]

    • ¹H NMR: One would expect to see three signals in the aromatic region (approx. 6.7-7.2 ppm), corresponding to the three protons on the benzene ring, with coupling patterns dictated by their ortho and meta relationships. A sharp singlet for the benzylic methylene protons (-CH₂CN) would likely appear around 3.7 ppm. The methoxy group protons (-OCH₃) would present as a singlet around 3.8 ppm, and the methyl group protons (-CH₃) attached to the ring would also be a singlet, slightly upfield around 2.2 ppm.

    • ¹³C NMR: The spectrum would show ten distinct carbon signals. The nitrile carbon (-C≡N) is expected in the 117-120 ppm range. The benzylic carbon (-CH₂CN) would appear around 20-25 ppm. The methoxy and methyl carbons would be found near 55-60 ppm and 15-20 ppm, respectively. The remaining six signals correspond to the aromatic carbons, with their specific shifts influenced by the electronic effects of the substituents.

Synthesis and Purification

A reliable method for preparing this compound is through a nucleophilic substitution reaction, specifically the cyanation of a corresponding benzyl halide. This approach is efficient and builds upon well-established organic chemistry principles.

Synthesis_Workflow start Start: 4-(Bromomethyl)- 1-methoxy-2-methylbenzene reaction Reaction Vessel Inert Atmosphere (N₂/Ar) Heat (e.g., 60-80 °C) start->reaction Add reagents Reagents: Sodium Cyanide (NaCN) Solvent (e.g., DMSO) reagents->reaction Add workup Aqueous Work-up Quench with water Extract with organic solvent reaction->workup Transfer after reaction completion purification Purification Silica Gel Column Chromatography workup->purification Crude Product product Product: 4-Methoxy-3-methyl- phenylacetonitrile purification->product Pure Fraction

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

This protocol describes the synthesis from 4-(bromomethyl)-1-methoxy-2-methylbenzene, a plausible precursor.[2]

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet. The inert atmosphere is crucial to prevent side reactions and ensure reagent stability.

  • Reagent Addition: Under a positive flow of nitrogen, charge the flask with sodium cyanide (NaCN, 1.2 equivalents) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The choice of DMSO is based on its ability to dissolve the ionic cyanide salt and its high boiling point, which allows for elevated reaction temperatures.

  • Substrate Addition: Dissolve 4-(bromomethyl)-1-methoxy-2-methylbenzene (1.0 equivalent) in a minimal amount of DMSO and add it dropwise to the stirred cyanide suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Extraction: Cool the mixture to room temperature and carefully pour it into a beaker containing ice water to quench the reaction and precipitate the product. Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes). The extraction isolates the organic product from the inorganic salts.

  • Washing: Combine the organic layers and wash them sequentially with water and brine to remove any residual DMSO and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue via silica gel column chromatography, using a hexane/ethyl acetate gradient as the eluent. This step is self-validating, as fractions are collected and analyzed by TLC to isolate the pure compound, which is then confirmed by the spectroscopic methods described in Section 3.

Analytical Methodologies for Quality Control

Assessing the purity of the final product is a critical step. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose, providing both purity information (from the GC chromatogram) and identity confirmation (from the MS spectrum).[7]

Analytical_Workflow sample_prep Sample Preparation Dilute product in Dichloromethane injection GC Injection Inject 1 µL into heated inlet sample_prep->injection separation GC Column Separation (e.g., DB-5ms column) Temperature Gradient injection->separation detection Mass Spectrometer Detection (EI Mode) separation->detection analysis Data Analysis Chromatogram (Purity %) Mass Spectrum (ID) detection->analysis report Final Report Purity Assessment & Identity Confirmation analysis->report

Caption: A typical GC-MS workflow for purity and identity analysis.

General GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]

  • Instrument Setup:

    • GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent). This column type is chosen for its excellent separation of semi-volatile aromatic compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector: Set to 250 °C in split mode.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MS Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Inject 1 µL of the prepared sample. The purity is determined by the relative peak area of the main component in the resulting chromatogram. The identity is confirmed by matching the mass spectrum of the peak with the expected fragmentation pattern and reference spectra.[7]

Applications in Synthetic and Medicinal Chemistry

This compound is not an end-product but a valuable intermediate. Its utility stems from the chemical versatility of the nitrile group and the electronically-tuned aromatic ring.

  • Precursor to Key Functionalities: The nitrile group can be readily hydrolyzed to a carboxylic acid (4-methoxy-3-methylphenylacetic acid) or reduced to a primary amine (2-(4-methoxy-3-methylphenyl)ethan-1-amine). These derivatives are common structural motifs in pharmacologically active molecules.

  • Role in Drug Discovery: The methoxy group is a prevalent substituent in approved drugs, often enhancing ligand-target binding, improving metabolic stability, and modulating physicochemical properties like solubility and cell permeability.[8] The nitrile itself can act as a key pharmacophore, often serving as a hydrogen bond acceptor or a bioisostere for other functional groups.[9] The specific substitution pattern of this compound makes it an attractive starting point for synthesizing novel analogs of bioactive compounds, such as those targeting estrogen receptors or exhibiting cytotoxic activity against cancer cell lines.[10][11]

Safety, Handling, and Storage

Proper safety precautions are mandatory when handling this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents several hazards.[1]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H312: Harmful in contact with skin.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H332: Harmful if inhaled.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Ensure adequate ventilation.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][12] Keep away from strong oxidizing agents, acids, and bases.

References

  • This compound | C10H11NO | CID 144729 - PubChem. [Link]

  • This compound | CAS#:75391-57-0 | Chemsrc. [Link]

  • This compound (CAS 75391-57-0) - Chemical & Physical Properties by Cheméo. [Link]

  • US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile - Google P
  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

  • 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • Synthesis method for 4-methoxy-2-methyl benzyl cyanide - Eureka | Patsnap. [Link]

  • The role of the methoxy group in approved drugs - PubMed. [Link]

  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate - MDPI. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

Sources

Solubility of 4-Methoxy-3-methylphenylacetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Methoxy-3-methylphenylacetonitrile in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. While quantitative experimental solubility data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles to predict its solubility behavior in a range of common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine precise solubility data in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical properties for process development, formulation, and quality control.

Introduction: The Significance of this compound

This compound is a substituted aromatic nitrile of significant interest in the synthesis of complex organic molecules. Its structure, featuring a methoxy and a methyl group on the phenyl ring attached to an acetonitrile moiety, makes it a versatile building block. Phenylacetonitrile derivatives are precursors in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory agents, and other bioactive compounds.

Understanding the solubility of this intermediate is paramount for several aspects of drug development and chemical synthesis:

  • Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the concentration of reactants in solution.

  • Purification: Crystallization, a primary method for purifying solid organic compounds, is entirely dependent on differential solubility in various solvents at different temperatures.

  • Formulation: For compounds that may be part of a final liquid formulation, solubility is a critical parameter.

  • Process Safety and Handling: Knowledge of solubility is essential for safe handling and for preventing issues like precipitation in transfer lines or reactors.

This guide will first delve into the theoretical underpinnings of solubility as they apply to the target molecule, then provide a predictive overview of its behavior in common organic solvents, and finally, equip the reader with a robust experimental workflow to quantify this critical property.

Theoretical Framework: Predicting Solubility

The solubility of a solid organic compound in a liquid solvent is governed by the principle of "like dissolves like"[1][2]. This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.

2.1. Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem[3]
Molecular Weight 161.20 g/mol PubChem[3]
IUPAC Name 2-(4-methoxy-3-methylphenyl)acetonitrilePubChem[3]
LogP (Octanol/Water) 2.06968 (Predicted)ChemSrc[4]
Polar Surface Area 33.02 ŲChemSrc[4]

The molecule possesses both polar and non-polar characteristics:

  • Polar Moieties: The nitrile group (-C≡N) is highly polar due to the large difference in electronegativity between carbon and nitrogen. The methoxy group (-OCH₃) also contributes to the molecule's polarity.

  • Non-Polar Moieties: The benzene ring and the methyl group (-CH₃) are non-polar (lipophilic).

The predicted LogP value of approximately 2.07 suggests that the compound has a greater affinity for a non-polar environment (octanol) than a polar one (water), indicating limited water solubility but favorable solubility in many organic solvents[5].

2.2. The "Like Dissolves Like" Principle in Action

The interplay of intermolecular forces dictates solubility. For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

The following diagram illustrates the key relationships:

G cluster_solute Solute: this compound cluster_solvents Solvent Classes cluster_interactions Dominant Interactions solute Structure: - Polar Nitrile (-CN) - Polar Methoxy (-OCH3) - Non-polar Phenyl Ring - Non-polar Methyl (-CH3) dipole_dipole Dipole-Dipole solute->dipole_dipole Nitrile/Methoxy vdw Van der Waals Forces solute->vdw Phenyl/Methyl polar_aprotic Polar Aprotic (e.g., Acetone, DMF) polar_aprotic->dipole_dipole polar_protic Polar Protic (e.g., Ethanol, Methanol) h_bond Hydrogen Bonding polar_protic->h_bond non_polar Non-Polar (e.g., Hexane, Toluene) non_polar->vdw dipole_dipole->polar_aprotic Strong Interaction (High Solubility) h_bond->polar_protic Moderate Interaction (Good Solubility) vdw->non_polar Moderate Interaction (Good Solubility)

Caption: Intermolecular forces governing solubility.

Predicted Solubility in Common Organic Solvents

Based on the principles outlined above, we can predict the solubility of this compound in various classes of organic solvents.

Disclaimer: The following table is predictive and intended for guidance. Experimental verification is required for precise quantitative data.

SolventSolvent ClassKey InteractionsPredicted SolubilityRationale
Hexane Non-PolarVan der WaalsModerate to LowThe large non-polar phenyl ring will interact favorably, but the polar nitrile and methoxy groups will be poorly solvated.
Toluene Non-Polar (Aromatic)Van der Waals, π-stackingHighThe aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl ring of the solute, in addition to van der Waals forces.
Dichloromethane Polar AproticDipole-DipoleHighA good balance of polarity to interact with the nitrile group and sufficient non-polar character to solvate the rest of the molecule.
Acetone Polar AproticDipole-DipoleHighThe strong dipole of the ketone group in acetone will effectively solvate the polar nitrile group.
Ethyl Acetate Polar AproticDipole-DipoleHighSimilar to acetone, its polarity is well-suited to dissolve the compound.
Ethanol Polar ProticHydrogen Bonding, Dipole-DipoleModerate to HighCan act as a hydrogen bond acceptor for the nitrile nitrogen and methoxy oxygen lone pairs. Its ethyl group provides some non-polar character.
Methanol Polar ProticHydrogen Bonding, Dipole-DipoleModerateMore polar than ethanol. While it can solvate the polar groups, it may be less effective at solvating the non-polar phenyl ring.
Water Polar ProticHydrogen BondingVery LowThe large, non-polar portion of the molecule dominates, making it energetically unfavorable to dissolve in the highly structured hydrogen-bonding network of water[2].

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique[6].

4.1. Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

4.2. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed test tubes

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

4.3. Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility workflow.

4.4. Step-by-Step Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[7][8].

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature. Allow the mixtures to equilibrate for at least 24 hours. A longer time (e.g., 48-72 hours) may be necessary to ensure equilibrium is reached.

  • Sampling: After equilibration, stop the shaker and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow the excess solid to settle.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. To avoid premature crystallization due to temperature changes, the syringe can be pre-warmed or pre-cooled to the equilibration temperature. Immediately pass the solution through a syringe filter into a pre-weighed, clean vial. This step removes any undissolved microcrystals.

  • Quantification: Determine the mass of the filtered solution. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue to determine the mass of the solute. Alternatively, and more accurately, prepare a precise dilution of the filtrate and determine its concentration using a pre-validated analytical method such as HPLC or GC.

  • Calculation: Calculate the solubility using the determined mass of the solute and the volume/mass of the solvent. Express the results in appropriate units, such as g/100 mL or mol/L.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of intermolecular forces. The compound is expected to exhibit high solubility in polar aprotic and aromatic solvents, moderate solubility in polar protic solvents, and low solubility in highly non-polar or aqueous media. For applications requiring precise data, the provided isothermal shake-flask protocol offers a robust and reliable method for empirical determination. This guide provides both the theoretical foundation and the practical tools necessary for scientists and researchers to effectively work with this important chemical intermediate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 144729, this compound. Retrieved from [Link]

  • Chemsrc (2025). This compound | CAS#:75391-57-0. Retrieved from [Link]

  • Cheméo (2024). Chemical Properties of this compound (CAS 75391-57-0). Retrieved from [Link]

  • Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

  • ResearchGate (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • University of California, Davis (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Unknown (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Acros Organics (2010). SAFETY DATA SHEET.
  • Khan Academy (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Thermo Fisher Scientific (2025). SAFETY DATA SHEET.
  • MilliporeSigma (2025). SAFETY DATA SHEET.
  • Google Patents (1976). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Organic Syntheses (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 297963, 4-Benzyloxy-3-methoxyphenylacetonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66031, Benzeneacetonitrile, 4-methoxy-. Retrieved from [Link]

Sources

The Latent Therapeutic Potential of 4-Methoxy-3-methylphenylacetonitrile Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Bioactivity of a Versatile Scaffold

In the landscape of medicinal chemistry, the phenylacetonitrile core is a recurring motif in a multitude of biologically active compounds. The strategic placement of substituents on the phenyl ring can profoundly influence the molecule's interaction with biological targets, paving the way for the development of novel therapeutics. This technical guide delves into the untapped potential of 4-Methoxy-3-methylphenylacetonitrile and its derivatives, offering a comprehensive exploration for researchers, scientists, and drug development professionals. We will navigate the synthetic pathways to this scaffold, explore its potential biological activities based on structurally related compounds, and provide detailed, field-proven protocols for its evaluation. Our focus is to not only present methodologies but to also elucidate the scientific rationale behind experimental choices, thereby empowering researchers to confidently explore this promising class of molecules.

I. The this compound Scaffold: Synthesis and Rationale

The this compound structure presents a unique combination of electronic and steric properties. The methoxy group, an electron-donating substituent, can enhance the electron density of the aromatic ring, potentially strengthening interactions with biological targets[1]. The methyl group provides a lipophilic character that can influence membrane permeability and binding affinity. The nitrile group, a versatile functional handle, not only contributes to the molecule's polarity and hydrogen bonding capacity but also serves as a key reactive site for further chemical modifications, allowing for the creation of diverse derivative libraries[1].

A. Synthetic Pathway: A Generalized Approach

A common and effective method for the synthesis of substituted phenylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following protocol outlines a general procedure that can be adapted for the synthesis of this compound, starting from the commercially available 4-methoxy-3-methylbenzyl chloride.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-3-methylbenzyl chloride in a suitable solvent such as a mixture of acetone and water[2].

  • Addition of Cyanide: To the stirred solution, add a stoichiometric excess of sodium cyanide (NaCN). The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in enhancing the reaction rate.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain stirring for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed[2].

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with an organic solvent like diethyl ether or dichloromethane. This step is crucial for removing inorganic salts[2].

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound[2].

Causality in Experimental Choices:

  • Solvent System: The acetone/water mixture is chosen to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the reaction.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

  • Aqueous Work-up: This step is essential for removing the highly water-soluble sodium chloride byproduct and any unreacted sodium cyanide.

Synthesis_Workflow Start 4-Methoxy-3-methylbenzyl chloride Reaction NaCN, Acetone/Water, Reflux Start->Reaction Nucleophilic Substitution Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography / Distillation Workup->Purification Product This compound Purification->Product

Figure 1: Synthetic workflow for this compound.

II. Potential Biological Activities: An Evidence-Based Exploration

While direct biological data on this compound is limited, the bioactivities of structurally similar methoxy-substituted phenylacetonitrile derivatives provide a strong foundation for predicting its therapeutic potential. The primary areas of interest include anticancer, antimicrobial, and anti-inflammatory activities.

A. Anticancer Potential: Targeting Cell Proliferation

Methoxy-substituted aromatic compounds have a well-documented history in anticancer research[1]. The mechanism often involves the disruption of microtubule dynamics or the induction of apoptosis. Derivatives of 4-methoxyphenylacetonitrile have demonstrated cytotoxic effects against various cancer cell lines[1][3].

Hypothesized Mechanism of Action:

Derivatives of this compound may exert anticancer effects by:

  • Inhibiting Tubulin Polymerization: Similar to other methoxy-phenyl compounds, these derivatives could bind to the colchicine binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.

  • Inducing Apoptosis: The presence of the nitrile and methoxy groups could contribute to interactions with pro-apoptotic proteins or the generation of reactive oxygen species (ROS), triggering the intrinsic or extrinsic apoptotic pathways.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity[4].

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Treatment Treat with this compound Derivatives Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT Add MTT Solution Incubation->MTT Formazan Incubate for Formazan Formation MTT->Formazan Solubilize Add Solubilizing Agent Formazan->Solubilize Readout Measure Absorbance Solubilize->Readout Analysis Calculate IC50 Readout->Analysis

Figure 2: Experimental workflow for the MTT cytotoxicity assay.
B. Antimicrobial Activity: A New Frontier Against Resistance

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Nitrile-containing compounds have shown promise in this area[5]. Methoxy-substituted phenylacrylonitriles, which are derivatives of our core scaffold, have demonstrated activity against various bacterial strains, particularly Gram-positive bacteria[1].

Hypothesized Mechanism of Action:

The antimicrobial activity of this compound derivatives could stem from:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the molecule could facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Essential Enzymes: The nitrile group could interact with the active sites of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication, leading to inhibition of bacterial growth.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent[6].

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[6].

Data Presentation: Minimum Inhibitory Concentration (MIC)

Test MicroorganismGram StainMIC of Derivative X (µg/mL)MIC of Positive Control (µg/mL)
Staphylococcus aureusPositive[Insert Data][Insert Data]
Bacillus subtilisPositive[Insert Data][Insert Data]
Escherichia coliNegative[Insert Data][Insert Data]
Pseudomonas aeruginosaNegative[Insert Data][Insert Data]
C. Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Methoxyphenolic compounds have been reported to possess anti-inflammatory properties[7]. Derivatives of this compound could potentially modulate inflammatory pathways.

Hypothesized Mechanism of Action:

The anti-inflammatory effects could be mediated through:

  • Inhibition of Pro-inflammatory Enzymes: The compounds might inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) or lipoxygenase (LOX), thereby reducing the production of prostaglandins and leukotrienes.

  • Modulation of Inflammatory Signaling Pathways: They could interfere with signaling pathways like NF-κB, which plays a central role in regulating the expression of pro-inflammatory cytokines.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7)[8].

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with cells treated only with LPS and a blank group with untreated cells.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

NO_Inhibition_Assay Start Seed RAW 264.7 Macrophages Pretreatment Pre-treat with Test Compounds Start->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant GriessAssay Perform Griess Assay for Nitrite Supernatant->GriessAssay Readout Measure Absorbance GriessAssay->Readout Analysis Calculate % NO Inhibition Readout->Analysis

Figure 3: Workflow for the in vitro nitric oxide inhibition assay.

III. Structure-Activity Relationship (SAR) and Future Directions

The initial findings on methoxy-substituted phenylacrylonitriles suggest that the position and nature of substituents on the phenyl ring are critical for biological activity[1]. A systematic SAR study of this compound derivatives is a logical next step.

Key Areas for SAR Exploration:

  • Modification of the Nitrile Group: Conversion of the nitrile to other functional groups such as amides, carboxylic acids, or tetrazoles could significantly impact the compound's polarity, hydrogen bonding capacity, and biological activity.

  • Variation of Substituents on the Phenyl Ring: Exploring different alkyl and alkoxy groups at the 3 and 4 positions will help to elucidate the optimal electronic and steric requirements for activity.

  • Introduction of Additional Substituents: The addition of other functional groups, such as halogens or nitro groups, at other positions on the phenyl ring could further modulate the biological profile.

IV. Conclusion: A Scaffold of Opportunity

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While further investigation is required to fully elucidate its biological activities, the evidence from structurally related compounds strongly suggests potential in the areas of oncology, infectious diseases, and inflammation. The synthetic accessibility of this core structure, coupled with the detailed experimental protocols provided in this guide, offers a clear path for researchers to synthesize and evaluate a diverse range of derivatives. By systematically exploring the structure-activity relationships, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.

V. References

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PubMed Central. [Link]

  • Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. Google Patents.

  • Design, synthesis and pharmacological screening of 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles as a potential anti-inflammatory agents. ResearchGate. [Link]

  • This compound | CAS#:75391-57-0. Chemsrc. [Link]

  • Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. BMC Pulmonary Medicine. [Link]

  • Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology. [Link]

  • This compound | C10H11NO | CID 144729. PubChem. [Link]

  • Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Patsnap.

  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. ResearchGate. [Link]

  • In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [Link]

  • Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. MDPI. [Link]

  • Chemical Properties of this compound (CAS 75391-57-0). Cheméo. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed. [Link]

  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI. [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. MDPI. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed Central. [Link]

  • A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. PubMed Central. [Link]

  • Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi. MDPI. [Link]

  • Impact of Nitriles on Bacterial Communities. ResearchGate. [Link]

  • Showing this compound (PHY0168632). PhytoBank. [Link]

  • Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031. PubChem. [Link]

  • Antibacterial mechanism of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone isolated form Senecio graveolens. ResearchGate. [Link]

  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. MDPI. [Link]

  • Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative. ResearchGate. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PubMed. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate. [Link]

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. [Link]

Sources

The Strategic Utility of 4-Methoxy-3-methylphenylacetonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Intermediate

In the landscape of pharmaceutical development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 4-Methoxy-3-methylphenylacetonitrile, a seemingly unassuming aromatic nitrile, represents a cornerstone scaffold with significant strategic value. Its unique substitution pattern—a methoxy group providing electron-donating character and a methyl group influencing steric and electronic properties—renders it a highly adaptable precursor for a range of pharmacologically relevant motifs. This guide provides a comprehensive technical overview of its synthesis, core reactivity, and its pivotal role in the construction of key pharmaceutical classes, particularly substituted phenethylamines and isoquinoline alkaloids. By understanding the underlying principles of its chemistry, researchers can unlock its full potential in the design and execution of innovative drug discovery programs.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

PropertyValueSource(s)
IUPAC Name 2-(4-methoxy-3-methylphenyl)acetonitrile[1]
CAS Number 75391-57-0[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 127 °C at 2 mmHg[2]
Density 1.06 g/cm³[2]
logP 1.9[1]

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. The following protocol is adapted from established procedures for similar substituted benzyl cyanides[3].

Experimental Protocol: Cyanation of 4-Methoxy-3-methylbenzyl Chloride

Objective: To synthesize this compound from 4-methoxy-3-methylbenzyl chloride.

Reagents and Materials:

  • 4-Methoxy-3-methylbenzyl chloride

  • Sodium cyanide (NaCN)

  • Sodium iodide (NaI) (catalytic amount)

  • Anhydrous acetone

  • Benzene

  • Anhydrous sodium sulfate

  • Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

  • Reaction Setup: In a 2-liter three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 73.6 g (1.5 moles) of finely powdered sodium cyanide and 10 g of sodium iodide.

  • Solvent Addition: Add 500 mL of anhydrous acetone to the flask.

  • Addition of Benzyl Chloride: While stirring the suspension, add a solution of 1 mole of 4-methoxy-3-methylbenzyl chloride in 200 mL of anhydrous acetone dropwise.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring for 16-20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride. Wash the solid residue with 200 mL of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone by distillation or using a rotary evaporator.

  • Extraction: Dissolve the residual oil in 300 mL of benzene and wash with three 100-mL portions of hot water.

  • Drying and Concentration: Dry the benzene layer over anhydrous sodium sulfate, filter, and remove the benzene by distillation under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Causality Behind Experimental Choices:

  • Acetone as Solvent: Acetone is a polar aprotic solvent that effectively dissolves the organic substrate and facilitates the SN2 reaction by solvating the sodium cation without strongly solvating the cyanide anion, thus maintaining its nucleophilicity.

  • Sodium Iodide Catalyst: The addition of a catalytic amount of sodium iodide facilitates the reaction through the Finkelstein reaction. Iodide is a better leaving group than chloride, and the in situ formation of the more reactive 4-methoxy-3-methylbenzyl iodide accelerates the rate of cyanide substitution.

  • Anhydrous Conditions: The use of anhydrous acetone is crucial to prevent the hydrolysis of sodium cyanide to hydrogen cyanide gas and to avoid the hydrolysis of the benzyl chloride starting material.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_transformations Key Transformations cluster_products Pharmacologically Relevant Scaffolds 3,4-Dimethylphenol 3,4-Dimethylphenol Methylation Methylation 4-Methoxy-3-methylanisole 4-Methoxy-3-methylanisole Methylation->4-Methoxy-3-methylanisole Benzylic Bromination Benzylic Bromination 4-Methoxy-3-methylanisole->Benzylic Bromination 4-Methoxy-3-methylbenzyl bromide 4-Methoxy-3-methylbenzyl bromide Benzylic Bromination->4-Methoxy-3-methylbenzyl bromide Cyanation Cyanation 4-Methoxy-3-methylbenzyl bromide->Cyanation This compound This compound Cyanation->this compound Hydrolysis Hydrolysis This compound->Hydrolysis Reduction Reduction This compound->Reduction 4-Methoxy-3-methylphenylacetic acid 4-Methoxy-3-methylphenylacetic acid Hydrolysis->4-Methoxy-3-methylphenylacetic acid 2-(4-Methoxy-3-methylphenyl)ethylamine 2-(4-Methoxy-3-methylphenyl)ethylamine Reduction->2-(4-Methoxy-3-methylphenyl)ethylamine Isoquinoline Synthesis Isoquinoline Synthesis 2-(4-Methoxy-3-methylphenyl)ethylamine->Isoquinoline Synthesis Tetrahydroisoquinolines Tetrahydroisoquinolines Isoquinoline Synthesis->Tetrahydroisoquinolines

Caption: Synthesis and transformation workflow of this compound.

Core Reactivity: The Nitrile Group as a Chemical Hub

The synthetic versatility of this compound is primarily derived from the reactivity of the nitrile functional group. This group can undergo a variety of transformations to yield key synthons for drug development.

Hydrolysis to 4-Methoxy-3-methylphenylacetic Acid

The hydrolysis of the nitrile to a carboxylic acid is a fundamental transformation, providing access to a class of compounds with their own biological activities and further synthetic handles. This can be achieved under either acidic or basic conditions[4][5].

Reaction Mechanism: Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis proceeds in two main stages: initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid[6][7].

  • Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated by the acid catalyst, which significantly increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon, leading to the formation of a protonated imidic acid.

  • Tautomerization: Deprotonation and subsequent tautomerization yield the corresponding amide intermediate.

  • Amide Hydrolysis: The amide is then hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium salt.

G Nitrile R-C≡N Protonated Nitrile R-C≡N+-H Nitrile->Protonated Nitrile H+ Protonated Imidic Acid R-C(OH2+)=NH Protonated Nitrile->Protonated Imidic Acid H2O Amide R-C(=O)NH2 Protonated Imidic Acid->Amide -H+, Tautomerization Carboxylic Acid R-C(=O)OH Amide->Carboxylic Acid H2O, H+

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Reduction to 2-(4-Methoxy-3-methylphenyl)ethylamine

The reduction of the nitrile group to a primary amine is arguably the most significant transformation of this compound in the context of drug discovery. This reaction provides access to the substituted phenethylamine scaffold. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this conversion[8][9].

Reaction Mechanism: Reduction with LiAlH₄

The reduction involves the sequential addition of two hydride ions from LiAlH₄ to the nitrile carbon[10][11].

  • First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an imine anion, which is stabilized as an aluminum complex.

  • Second Hydride Addition: A second hydride ion adds to the imine carbon, resulting in a dianion intermediate, also complexed with aluminum.

  • Work-up: Quenching the reaction with water protonates the dianion to yield the primary amine.

G Nitrile R-C≡N Imine Anion Complex [R-CH=N]- Li+ Nitrile->Imine Anion Complex 1. LiAlH4 Dianion Complex [R-CH2-N]2- 2Li+ Imine Anion Complex->Dianion Complex Primary Amine R-CH2-NH2 Dianion Complex->Primary Amine 2. H2O work-up

Caption: Mechanism of nitrile reduction with LiAlH₄.

Application in the Synthesis of Pharmaceutical Scaffolds

The true value of this compound as a chemical intermediate is realized in its conversion to high-value pharmaceutical scaffolds. The derived 2-(4-methoxy-3-methylphenyl)ethylamine is a direct precursor to a vast array of bioactive molecules, most notably those containing the isoquinoline core.

The Gateway to Isoquinoline Alkaloids

The isoquinoline skeleton is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. Two classical named reactions, the Bischler-Napieralski and Pictet-Spengler reactions, utilize phenethylamines as key starting materials for the construction of the isoquinoline ring system.

  • Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline. This intermediate can then be oxidized to the aromatic isoquinoline or reduced to a tetrahydroisoquinoline[12][13]. The electron-donating methoxy group on the aromatic ring of the phenethylamine derived from our title compound facilitates this electrophilic aromatic substitution reaction.

  • Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline[8][14]. This reaction is a powerful tool for the stereoselective synthesis of chiral isoquinoline alkaloids.

G cluster_precursor Precursor cluster_reactions Isoquinoline Ring Formation cluster_products Products Phenethylamine 2-(4-Methoxy-3-methylphenyl)ethylamine Acylation Acylation Phenethylamine->Acylation Aldehyde Condensation Condensation with Aldehyde/Ketone Phenethylamine->Aldehyde Condensation β-Phenylethylamide β-Phenylethylamide Acylation->β-Phenylethylamide Iminium Ion Intermediate Iminium Ion Intermediate Aldehyde Condensation->Iminium Ion Intermediate Bischler-Napieralski Bischler-Napieralski Cyclization (POCl3) Dihydroisoquinoline 3,4-Dihydroisoquinoline Bischler-Napieralski->Dihydroisoquinoline Pictet-Spengler Pictet-Spengler Cyclization (H+) Tetrahydroisoquinoline 1,2,3,4-Tetrahydroisoquinoline Pictet-Spengler->Tetrahydroisoquinoline β-Phenylethylamide->Bischler-Napieralski Iminium Ion Intermediate->Pictet-Spengler

Caption: Pathways to isoquinoline scaffolds from 2-(4-methoxy-3-methylphenyl)ethylamine.

Conclusion

This compound is a strategically important chemical intermediate that offers a direct and efficient entry point to the pharmacologically significant classes of substituted phenethylamines and isoquinolines. Its well-defined synthesis and the predictable reactivity of its nitrile group allow for its seamless integration into complex synthetic routes. For researchers and professionals in drug development, a comprehensive understanding of the chemistry of this versatile building block is not merely academic but a practical tool for the rational design and synthesis of the next generation of therapeutic agents. The continued exploration of derivatives stemming from this core structure holds considerable promise for the discovery of novel bioactive compounds.

References

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 74.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • The Pictet-Spengler Reaction. (n.d.). Retrieved from [Link]

  • Química Organica.org. (n.d.). Acid hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). P-Methoxyphenyl Acetonitrile at Best Price High Purity Intermediate. Retrieved from [Link]

  • Semantic Scholar. (2011). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 75391-57-0). Retrieved from [Link]

  • Industrial Chemicals. (n.d.). P-Methoxyphenyl Acetonitrile at Best Price High Purity Intermediate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzeneacetonitrile, 4-methoxy-. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H11NO). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methoxy-3-methylphenylacetonitrile, a substituted aromatic nitrile of interest in organic synthesis and medicinal chemistry. This document delves into the historical context of its chemical class, its physicochemical properties, detailed synthetic protocols, and its reactivity profile. While direct biological applications are not extensively documented, its structural similarity to compounds with known biological activity suggests its potential as a valuable building block in drug discovery. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and pharmaceutical development.

Introduction and Historical Context

This compound, with the chemical formula C₁₀H₁₁NO, belongs to the broader class of organic compounds known as nitriles or cyanides.[1] The history of nitriles dates back to the late 18th and early 19th centuries, with the synthesis of hydrogen cyanide by Carl Wilhelm Scheele in 1782 and the preparation of benzonitrile in 1832 by Friedrich Wöhler and Justus von Liebig.[1] These early discoveries paved the way for the exploration of a vast array of nitrile-containing compounds and their versatile applications in organic synthesis.

While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its emergence is intrinsically linked to the development of synthetic methodologies for phenylacetonitriles. These compounds have long been recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The specific substitution pattern of a methoxy and a methyl group on the phenyl ring of this compound makes it a unique synthon for accessing more complex molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 75391-57-0[1]
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1]
Appearance Not specified, likely a solid or oil-
Boiling Point 127 °C at 2 mmHg[2]
Density 1.06 g/cm³[2]
LogP (Octanol/Water) 1.9[1]

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesSource
¹H NMR Signals corresponding to aromatic protons, methylene protons, methoxy protons, and methyl protons.Inferred
¹³C NMR Resonances for aromatic carbons, the nitrile carbon, the methylene carbon, the methoxy carbon, and the methyl carbon.Inferred
IR Spectroscopy A characteristic strong absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹.Inferred
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the preparation of phenylacetonitriles. A common and effective approach involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.

Synthetic Pathway: Cyanation of 4-(Bromomethyl)-1-methoxy-2-methylbenzene

This protocol outlines a plausible and efficient laboratory-scale synthesis of this compound. The causality behind the experimental choices lies in the principles of nucleophilic substitution, where the highly nucleophilic cyanide ion displaces the bromide leaving group from the benzylic position. The choice of a polar aprotic solvent like DMSO or DMF facilitates the reaction by solvating the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.

Synthesis_Pathway cluster_conditions Reaction Conditions start 4-(Bromomethyl)-1-methoxy-2-methylbenzene reagent + NaCN or KCN product This compound reagent->product Nucleophilic Substitution solvent Solvent (e.g., DMSO)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 4-(Bromomethyl)-1-methoxy-2-methylbenzene

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)[2]

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(Bromomethyl)-1-methoxy-2-methylbenzene (1.0 eq) in anhydrous DMSO.

  • Addition of Cyanide: Carefully add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

This self-validating protocol includes a work-up and purification step to ensure the isolation of the desired product in high purity, which can be confirmed by the spectroscopic methods outlined in Table 2.

Reactivity and Potential Applications

The reactivity of this compound is primarily dictated by its two functional groups: the nitrile group and the substituted phenyl ring.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations.

  • Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (4-methoxy-3-methylphenylacetic acid) or a primary amide.

  • Reduction: The nitrile can be reduced to a primary amine (2-(4-methoxy-3-methylphenyl)ethan-1-amine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis can yield ketones.

Nitrile_Reactions start This compound acid Carboxylic Acid start->acid Hydrolysis (H⁺/H₂O or OH⁻/H₂O) amine Primary Amine start->amine Reduction (e.g., LiAlH₄) ketone Ketone start->ketone Grignard Reaction (R-MgX, then H₃O⁺)

Caption: Key reactions of the nitrile group.

Reactions of the Aromatic Ring

The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic aromatic substitution. These reactions are expected to occur at the positions ortho and para to the activating groups, although steric hindrance from the existing substituents will influence the regioselectivity.

Potential Applications in Drug Development

While specific biological activities of this compound are not widely reported, its structural motifs are present in various biologically active molecules. For instance, a related compound, 2-[4-[(4-methoxyphenyl)methoxy]-phenyl]acetonitrile, has been identified as an inducer of the transcription factor Oct3/4, which is crucial in maintaining the pluripotency of embryonic stem cells.[3][4] This suggests that derivatives of this compound could be explored for their potential in regenerative medicine and other therapeutic areas. Its utility as a precursor for more complex molecules remains a key aspect of its value in pharmaceutical sciences.[5]

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. It is classified as harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its synthesis is readily achievable through established methodologies, and its functional groups offer a range of possibilities for further chemical transformations. While its direct applications are still emerging, its structural relationship to biologically active compounds underscores its potential as a key intermediate in the development of novel therapeutic agents. This guide provides a solid foundation of its chemical properties, synthesis, and reactivity to aid researchers in its effective utilization.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 75391-57-0). [Link]

  • Chemsrc. This compound | CAS#:75391-57-0. [Link]

  • PubChem. 4-Benzyloxy-3-methoxyphenylacetonitrile. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C10H11NO). [Link]

  • PhytoBank. Showing this compound (PHY0168632). [Link]

  • ResearchGate. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. [Link]

  • ResearchGate. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. [Link]

  • PubMed. Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. [Link]

  • Master Organic Chemistry. Nucleophiles and Electrophiles. [Link]

  • edoc.ub.uni-muenchen.de. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

  • PubChem. Benzeneacetonitrile, 4-methoxy-. National Center for Biotechnology Information. [Link]

  • Chemistry Education Research and Practice. Evaluating electrophile and nucleophile understanding: a large-scale study of learners' explanations of reaction mechanisms. [Link]

Sources

A Technical Guide to 2-(4-Methoxy-3-methylphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 2-(4-methoxy-3-methylphenyl)acetonitrile, a substituted aromatic nitrile of interest in synthetic organic chemistry. The guide details its formal nomenclature, chemical and physical properties, established synthetic protocols, characteristic reactivity, and essential safety guidelines. It is intended for researchers and chemical development professionals requiring in-depth information on this compound for laboratory and industrial applications.

Chemical Identity and Nomenclature

The compound commonly referred to as 4-Methoxy-3-methylphenylacetonitrile is systematically named under IUPAC conventions to ensure clarity and uniqueness.

IUPAC Name

The correct and preferred IUPAC name for this compound is 2-(4-methoxy-3-methylphenyl)acetonitrile .[1] This nomenclature prioritizes the acetonitrile group as the principal functional group, with the substituted phenyl ring treated as a substituent at the C2 position. The common name, this compound, is also widely used and recognized.[1]

Chemical Identifiers

For unambiguous identification and database retrieval, the following identifiers are critical.[1][2]

IdentifierValueSource
CAS Number 75391-57-0PubChem[1]
PubChem CID 144729PubChem[1]
Molecular Formula C₁₀H₁₁NOPubChem[1]
Canonical SMILES CC1=C(C=CC(=C1)CC#N)OCPubChem[1]
InChI InChI=1S/C10H11NO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5H2,1-2H3PubChem[1]
InChIKey QOMACJMHUFTRJI-UHFFFAOYSA-NPubChem[1]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are essential for the compound's characterization, quality control, and prediction of its behavior in chemical systems.

Physical Properties

The macroscopic properties of 2-(4-methoxy-3-methylphenyl)acetonitrile are summarized below.

PropertyValueReference
Molecular Weight 161.20 g/mol PubChem[1]
Exact Mass 161.084063974 DaPubChem[1]
Appearance Solid (predicted)---
Topological Polar Surface Area 33 ŲPubChem[1]
Complexity 182PubChem[1]
Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (typically in the δ 6.8-7.2 ppm range), a singlet for the benzylic methylene protons (-CH₂CN) around δ 3.7 ppm, a singlet for the methoxy protons (-OCH₃) around δ 3.8 ppm, and a singlet for the aromatic methyl protons (-CH₃) around δ 2.2 ppm.

  • ¹³C NMR Spectroscopy (Predicted): The carbon spectrum will feature a characteristic signal for the nitrile carbon (-C≡N) around δ 118 ppm, signals for the aromatic carbons between δ 110-160 ppm, a signal for the benzylic carbon (-CH₂CN) near δ 23 ppm, the methoxy carbon (-OCH₃) near δ 55 ppm, and the methyl carbon (-CH₃) near δ 16 ppm.

  • Infrared (IR) Spectroscopy: A key diagnostic peak is a sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.[3] Additional characteristic bands include C-H stretching for the aromatic and alkyl groups, C=C stretching in the aromatic ring, and a strong C-O stretching band for the methoxy ether group.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 161.084.[4] Fragmentation patterns would likely involve the loss of the cyanide radical and cleavage at the benzylic position.

Synthesis and Manufacturing

The synthesis of substituted phenylacetonitriles is a well-established area of organic chemistry. The most common and industrially viable route involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.

Primary Synthetic Route: Cyanation of Benzyl Halide

The most direct synthesis involves the reaction of 4-(halomethyl)-1-methoxy-2-methylbenzene with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This is a classic Sₙ2 reaction where the cyanide ion acts as the nucleophile.

The precursor, 4-(chloromethyl)-1-methoxy-2-methylbenzene, can be prepared from 2-methylanisole via chloromethylation. This overall process provides an efficient pathway to the target molecule. A related procedure for a similar compound involves reacting anisyl alcohol with hydrochloric acid to form the chloride in situ, followed by reaction with sodium cyanide.[5]

Example Experimental Protocol

This protocol is adapted from general procedures for the synthesis of benzyl cyanides and should be performed with appropriate safety precautions by trained personnel.[5][6]

  • Preparation of the Precursor: 4-(Chloromethyl)-1-methoxy-2-methylbenzene is synthesized from 2-methylanisole using a suitable chloromethylating agent (e.g., formaldehyde and HCl) under controlled conditions.

  • Cyanation Reaction: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve sodium cyanide (1.2 eq.) in a suitable solvent like DMSO or aqueous acetone.

  • Substrate Addition: Add the 4-(chloromethyl)-1-methoxy-2-methylbenzene (1.0 eq.) dropwise to the cyanide solution at a controlled temperature, typically between 50-80°C.

  • Reaction Monitoring: The reaction is heated to reflux and monitored by TLC or GC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up and Isolation: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(4-methoxy-3-methylphenyl)acetonitrile.

Synthesis Workflow Diagram```dot

Chemical Reactivity and Applications

The reactivity of 2-(4-methoxy-3-methylphenyl)acetonitrile is governed by its two primary functional groups: the nitrile and the substituted aromatic ring.

Reactivity of the Nitrile Group

The cyano group is a versatile functional handle for further chemical transformations:

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 4-methoxy-3-methylphenylacetic acid, a valuable carboxylic acid derivative.

  • Reduction: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, produces 2-(4-methoxy-3-methylphenyl)ethanamine. This primary amine is a key building block for more complex molecules.

  • Grignard Reactions: The nitrile can react with Grignard reagents to form ketones after hydrolysis of the intermediate imine.

Applications as a Chemical Intermediate

Substituted phenylacetonitriles are crucial intermediates in the pharmaceutical industry. W[7][8]hile specific applications for the 3-methyl derivative are less documented in public literature than its close analog, (4-methoxyphenyl)acetonitrile, its structural motifs are relevant. For example, (4-methoxyphenyl)acetonitrile is a known starting material or intermediate in the synthesis of various compounds, including the antidepressant Venlafaxine. T[8][9]he structural similarity suggests that 2-(4-methoxy-3-methylphenyl)acetonitrile could be utilized in medicinal chemistry programs to create analogs of known bioactive molecules, allowing for the exploration of structure-activity relationships (SAR).

Key Transformation Pathways

Reactivity cluster_nitrile Nitrile Group Transformations Start 2-(4-Methoxy-3-methylphenyl)acetonitrile Prod_Acid 4-Methoxy-3-methylphenylacetic Acid Start->Prod_Acid Hydrolysis (H₃O⁺ / OH⁻) Prod_Amine 2-(4-Methoxy-3-methylphenyl)ethanamine Start->Prod_Amine Reduction (e.g., LiAlH₄) Prod_Ketone Aryl Ketone Derivative Start->Prod_Ketone 1. Grignard (R-MgX) 2. H₃O⁺

Caption: Major chemical transformations of the nitrile functional group.

Safety and Handling

As with all nitrile-containing compounds, 2-(4-methoxy-3-methylphenyl)acetonitrile must be handled with appropriate care, assuming potential toxicity analogous to similar structures.

[10]#### 5.1 GHS Hazard Information

Based on data for analogous compounds like (4-methoxyphenyl)acetonitrile, the following hazards are anticipated.

[1]| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | GHS06 (Skull and Crossbones) | Danger | H301/H302: Toxic or Harmful if swallowed |[1] | Acute Toxicity, Dermal | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin |[1] | Acute Toxicity, Inhalation | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled |[1] | Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |[1] | Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |[1]

Recommended Handling Procedures
  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. *[10][11] Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. F[7][10]or procedures with a risk of splashing, a face shield is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases. *[11] Spill Management: In case of a spill, evacuate the area. Absorb small spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. *[10] Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

[11]***

Conclusion

2-(4-Methoxy-3-methylphenyl)acetonitrile is a well-defined chemical entity with established synthetic routes and predictable reactivity. Its primary value lies in its role as a versatile intermediate for organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science research. Proper understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Atul Ltd. para Methoxy phenyl aceto nitrile - Technical Data Sheet. [Link]

  • Unigel. HIGH PURITY ACETONITRILE - Safety Data Sheet. [Link]

  • SpectraBase. 2-(4-Methoxy-3-methyl-phenyl)acetonitrile - Spectrum. [Link]

  • PubChemLite. This compound (C10H11NO). [Link]

  • PubChem. Benzeneacetonitrile, 4-methoxy-. National Center for Biotechnology Information. [Link]

  • Google Patents. EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Google Patents. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • Atul Ltd. para Methoxy phenyl aceto nitrile | CAS No. 104-47-2. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-methoxy-3-methylphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol begins with the readily available starting material, 4-hydroxy-3-methylbenzaldehyde, and proceeds through a two-step sequence involving O-methylation followed by conversion of the aldehyde to the corresponding nitrile. This application note details the underlying chemical principles, provides a robust, step-by-step experimental protocol, and includes critical data and safety considerations to ensure successful and reproducible synthesis.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry and drug development. Its structure is present in a variety of biologically active molecules. The synthetic route detailed herein was designed for efficiency, scalability, and high yield, starting from the commercially accessible 4-hydroxy-3-methylbenzaldehyde.

The overall synthetic strategy is a two-step process:

  • O-Methylation: The phenolic hydroxyl group of 4-hydroxy-3-methylbenzaldehyde is methylated to prevent unwanted side reactions in the subsequent step and to install the desired methoxy group.

  • Nitrile Formation: The benzaldehyde is then converted to the phenylacetonitrile. This transformation is a crucial carbon-carbon bond-forming reaction, extending the carbon chain by one atom.

This approach avoids the direct cyanation of a benzyl halide, which would require prior protection of the phenolic hydroxyl group, adding steps and potentially lowering the overall yield.[1]

Mechanistic Insights and Rationale

O-Methylation of 4-hydroxy-3-methylbenzaldehyde

The first step involves the methylation of the phenolic hydroxyl group. A classic and effective method for this transformation is the Williamson ether synthesis. In this reaction, the weakly acidic phenol is deprotonated by a suitable base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic methylating agent, such as dimethyl sulfate or methyl iodide, in an SN2 reaction to form the desired methyl ether.

The choice of base and methylating agent is critical. Potassium carbonate is a mild and effective base for this purpose, minimizing potential side reactions. Dimethyl sulfate is a potent and cost-effective methylating agent, though it must be handled with extreme caution due to its toxicity.

Conversion of 4-methoxy-3-methylbenzaldehyde to this compound

There are several methods to convert an aldehyde to a nitrile. A common and effective route involves a two-step, one-pot procedure via a tosylhydrazone intermediate.

  • Formation of the Tosylhydrazone: 4-methoxy-3-methylbenzaldehyde is first reacted with tosylhydrazine to form the corresponding tosylhydrazone. This is a condensation reaction where the nucleophilic nitrogen of the tosylhydrazine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.

  • Cyanation of the Tosylhydrazone: The resulting tosylhydrazone is then treated with a cyanide source, such as sodium or potassium cyanide. The reaction proceeds through the formation of a vinyl diazene intermediate, which then undergoes nucleophilic attack by the cyanide ion, followed by elimination of nitrogen gas and the tosyl group to yield the desired nitrile. This method is often preferred due to its relatively mild conditions and good yields.

An alternative, though often more hazardous, approach involves the formation of a cyanohydrin followed by reduction. However, this route can be complicated by side reactions.[2]

Experimental Protocols

Materials and Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplierNotes
4-Hydroxy-3-methylbenzaldehydeC₈H₈O₂136.15≥97%Sigma-Aldrich[3]
Dimethyl sulfate(CH₃)₂SO₄126.13≥99%Acros OrganicsEXTREMELY TOXIC AND CORROSIVE. Handle with extreme caution in a fume hood.
Potassium carbonateK₂CO₃138.21≥99%Fisher ScientificAnhydrous
AcetoneC₃H₆O58.08ACS GradeVWR
p-Toluenesulfonhydrazide (Tosylhydrazine)C₇H₁₀N₂O₂S186.23≥98%Alfa Aesar
Sodium cyanideNaCN49.01≥97%Sigma-AldrichHIGHLY TOXIC. Handle with extreme caution in a fume hood.
MethanolCH₃OH32.04ACS GradeVWR
DichloromethaneCH₂Cl₂84.93ACS GradeVWR
Sodium sulfateNa₂SO₄142.04AnhydrousFisher Scientific
Step-by-Step Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-methylbenzaldehyde (10.0 g, 73.4 mmol) and anhydrous potassium carbonate (20.3 g, 147 mmol).

  • Solvent Addition: Add 150 mL of acetone to the flask.

  • Addition of Methylating Agent: While stirring vigorously, slowly add dimethyl sulfate (8.3 mL, 88.1 mmol) to the suspension at room temperature. Caution: The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize the solid from a minimal amount of hot ethanol to afford pure 4-methoxy-3-methylbenzaldehyde as a white crystalline solid.

  • Tosylhydrazone Formation: In a 250 mL round-bottom flask, dissolve 4-methoxy-3-methylbenzaldehyde (from Part A, 10.0 g, 66.6 mmol) in 100 mL of methanol. Add p-toluenesulfonhydrazide (12.4 g, 66.6 mmol) and a few drops of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature for 2 hours. The tosylhydrazone will precipitate out of the solution.

  • Isolation of Tosylhydrazone: Collect the solid by vacuum filtration and wash with cold methanol (2 x 15 mL). Dry the solid under vacuum.

  • Cyanation Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the dried tosylhydrazone in 150 mL of methanol.

  • Addition of Cyanide: In a separate beaker, dissolve sodium cyanide (6.5 g, 133 mmol) in a minimal amount of water (approx. 10 mL) and add it to the tosylhydrazone suspension. Caution: Highly toxic.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC (Eluent: 4:1 Hexane/Ethyl Acetate).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel (Eluent: 9:1 Hexane/Ethyl Acetate) to yield this compound as a pale yellow oil.

Data and Expected Results

CompoundAppearanceYield (%)Melting Point (°C)¹H NMR (CDCl₃, 400 MHz) δ (ppm)
4-Methoxy-3-methylbenzaldehydeWhite crystalline solid85-9545-479.85 (s, 1H), 7.62 (d, J=8.0 Hz, 1H), 7.58 (s, 1H), 6.95 (d, J=8.0 Hz, 1H), 3.90 (s, 3H), 2.25 (s, 3H)
This compoundPale yellow oil70-85N/A7.10 (d, J=8.0 Hz, 1H), 7.05 (s, 1H), 6.85 (d, J=8.0 Hz, 1H), 3.85 (s, 3H), 3.68 (s, 2H), 2.20 (s, 3H)

Safety and Handling Precautions

  • Dimethyl Sulfate: Extremely toxic, corrosive, and a suspected carcinogen. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Have a quench solution (e.g., concentrated ammonium hydroxide) readily available in case of a spill.

  • Sodium Cyanide: Highly toxic. Ingestion or inhalation can be fatal. Reacts with acids to produce highly toxic hydrogen cyanide gas. Always handle in a fume hood with appropriate PPE. All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves.

Visualization of the Synthetic Workflow

Synthesis_Workflow A 4-Hydroxy-3-methylbenzaldehyde B O-Methylation (CH3)2SO4, K2CO3, Acetone A->B C 4-Methoxy-3-methylbenzaldehyde B->C D Tosylhydrazone Formation Tosylhydrazine, MeOH C->D E 4-Methoxy-3-methylbenzaldehyde Tosylhydrazone D->E F Cyanation NaCN, MeOH E->F G This compound F->G

Sources

Application Notes and Protocols: Laboratory Scale Synthesis of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the laboratory-scale synthesis of 4-Methoxy-3-methylphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust and reproducible method starting from 4-methoxy-3-methylbenzyl alcohol. Emphasis is placed on the rationale behind procedural choices, safety considerations, and analytical validation to ensure the synthesis of a high-purity final product.

Introduction and Scientific Context

This compound is a substituted benzyl cyanide derivative of significant interest in medicinal chemistry and drug development.[1] Its structural motif is a precursor for a variety of more complex molecules, leveraging the reactivity of the nitrile group for further chemical transformations. The methoxy and methyl substitutions on the phenyl ring influence the electronic and steric properties of the molecule, making it a valuable building block in the synthesis of targeted therapeutic agents.

The synthesis of phenylacetonitriles is a well-established area of organic chemistry, with numerous methods reported.[2][3] A common and effective approach involves the nucleophilic substitution of a benzyl halide with a cyanide salt.[4][5] This method is generally high-yielding and utilizes readily available starting materials. The protocol detailed below is an adaptation of this classical approach, optimized for a laboratory setting to produce this compound with high purity.

Reaction Scheme and Mechanism

The overall transformation involves a two-step, one-pot synthesis from 4-methoxy-3-methylbenzyl alcohol. The first step is the in-situ conversion of the benzyl alcohol to the corresponding benzyl chloride using thionyl chloride (SOCl₂). The subsequent step is the nucleophilic substitution of the chloride by a cyanide anion (CN⁻) to yield the desired product.

Step 1: Chlorination of 4-methoxy-3-methylbenzyl alcohol

The hydroxyl group of the benzyl alcohol is a poor leaving group. Therefore, it is first activated by reaction with thionyl chloride. The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is unstable and readily collapses, with the chloride ion attacking the benzylic carbon in an Sₙ2 fashion, resulting in the formation of 4-methoxy-3-methylbenzyl chloride, sulfur dioxide (SO₂), and hydrochloric acid (HCl).

Step 2: Cyanation of 4-methoxy-3-methylbenzyl chloride

The newly formed benzyl chloride is a good substrate for nucleophilic substitution. The cyanide anion, provided by sodium cyanide (NaCN), acts as the nucleophile and displaces the chloride ion from the benzylic position, forming the carbon-carbon bond of the nitrile group. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the cyanide salt and promote the Sₙ2 reaction.[4][6][7]

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
4-Methoxy-3-methylbenzyl alcohol4513-73-9C₉H₁₂O₂152.19≥98%Commercially Available
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97≥99%Commercially Available
Sodium cyanide (NaCN)143-33-9NaCN49.01≥98%Commercially Available
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%Commercially Available
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous, ≥99.8%Commercially Available
Diethyl ether60-29-7C₄H₁₀O74.12Anhydrous, ≥99%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01N/APrepared in-house
Brine (Saturated NaCl solution)7647-14-5NaCl58.44N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37≥99.5%Commercially Available
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.[8][9]

Experimental Protocol

Step-by-Step Synthesis Procedure

WARNING: This procedure involves the use of highly toxic sodium cyanide and corrosive thionyl chloride. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn at all times.[8][10][11][12] An emergency cyanide antidote kit should be readily accessible.

  • Preparation of the Reaction Vessel: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-3-methylbenzyl alcohol (5.0 g, 32.8 mmol).

  • Chlorination: Dissolve the alcohol in anhydrous dichloromethane (50 mL). Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (3.1 mL, 42.6 mmol) dropwise to the stirred solution over a period of 15 minutes using a dropping funnel. Caution: The reaction is exothermic and releases HCl and SO₂ gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Preparation for Cyanation: In a separate 250 mL round-bottom flask, prepare a solution of sodium cyanide (2.4 g, 49.2 mmol) in anhydrous N,N-dimethylformamide (50 mL). Extreme Caution: Handle solid sodium cyanide with extreme care to avoid inhalation of dust or skin contact.[9][10]

  • Cyanation Reaction: Carefully and slowly add the solution of 4-methoxy-3-methylbenzyl chloride in DCM to the stirred sodium cyanide solution in DMF at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction for the disappearance of the benzyl chloride intermediate by TLC.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding 100 mL of water. Caution: This step may generate a small amount of hydrogen cyanide gas. Ensure adequate ventilation.

  • Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pale yellow oil.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the absence of impurities.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic nitrile (C≡N) stretching frequency.

  • GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product.[6]

Expected Physicochemical Properties: [13][14][15]

  • Molecular Formula: C₁₀H₁₁NO

  • Molecular Weight: 161.20 g/mol [14]

  • Appearance: Pale yellow oil

Safety and Waste Disposal

Extreme caution must be exercised throughout this synthesis.

  • Sodium Cyanide: Sodium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[9][10] Always handle it in a fume hood and wear appropriate PPE, including gloves, a lab coat, and safety goggles.[8][11] In case of exposure, seek immediate medical attention.[8][12]

  • Thionyl Chloride: Thionyl chloride is a corrosive liquid that reacts violently with water to produce toxic gases (HCl and SO₂). Handle it with care in a fume hood.

  • Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional and local regulations. Organic waste should be collected in a designated container.

Troubleshooting and Key Considerations

  • Incomplete Chlorination: If TLC analysis shows significant unreacted starting alcohol, the reaction time can be extended, or a slight excess of thionyl chloride can be added. Ensure all reagents and solvents are anhydrous, as moisture will decompose the thionyl chloride.

  • Low Yield in Cyanation: Ensure that the sodium cyanide is finely powdered and completely dissolved in the DMF. The reaction temperature should be carefully controlled, as excessively high temperatures can lead to side reactions.

  • Purification Challenges: If the crude product is difficult to purify by column chromatography, vacuum distillation can be considered as an alternative method.[4][6]

Visualizing the Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start: 4-Methoxy-3-methylbenzyl alcohol Chlorination Chlorination (0°C to RT) Start->Chlorination Dissolve Reagents Anhydrous DCM, Thionyl Chloride Cyanation Cyanation (60°C) Chlorination->Cyanation Add to Cyanide Solution Cyanation_Prep Prepare NaCN in Anhydrous DMF Quench Quench with Water Cyanation->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry_Concentrate Dry (MgSO₄) & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

References

  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]

  • ICSC. SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Retrieved from [Link]

  • New Jersey Department of Health. (2010, January). SODIUM CYANIDE HAZARD SUMMARY. Retrieved from [Link]

  • Cheméo. Chemical Properties of this compound (CAS 75391-57-0). Retrieved from [Link]

  • National Center for Biotechnology Information. This compound. PubChem. Retrieved from [Link]

  • PubChemLite. This compound (C10H11NO). Retrieved from [Link]

  • PhytoBank. Showing this compound (PHY0168632). Retrieved from [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • PrepChem.com. Synthesis of phenylacetonitrile. Retrieved from [Link]

  • Short, J. H., Dunnigan, D. A., & Ours, C. W. (1973). A process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Baldinger, L. H., & Nieuwland, J. A. (1932). The Preparation of Some Alkyl Substituted Phenylacetonitriles in Liquid Ammonia. Journal of the American Chemical Society, 54(1), 213-215.
  • Sciencemadness Discussion Board. (2017, August 14). Phenylacetonitrile from Phenylalanine. Retrieved from [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

  • Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (1963). p-Methoxyphenylacetonitrile. Organic Syntheses, 4, 605.
  • PrepChem.com. Synthesis of phenylacetonitrile. Retrieved from [Link]

  • Google Patents. US2783265A - Preparation of phenylacetonitriles.
  • Sciencemadness Discussion Board. (2017, August 14). Phenylacetonitrile from Phenylalanine. Retrieved from [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

Sources

The Versatile Intermediate: Applications of 4-Methoxy-3-methylphenylacetonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Methoxy-3-methylphenylacetonitrile, a tailored aromatic nitrile, has emerged as a valuable intermediate for researchers and drug development professionals. Its unique substitution pattern—an activating methoxy group and a directing methyl group on the phenyl ring—coupled with the versatile reactivity of the cyanomethyl moiety, provides a powerful handle for a diverse array of chemical transformations. This guide offers an in-depth exploration of the key applications of this compound, complete with detailed experimental protocols and the scientific rationale underpinning these synthetic strategies.

I. Synthesis of this compound: A Foundational Protocol

The accessibility of this compound is crucial for its application. A common and effective method for its synthesis involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This protocol is adapted from established procedures for similar substituted benzyl cyanides.[1][2]

The synthetic pathway begins with the conversion of a suitable precursor, 4-methoxy-3-methylbenzyl alcohol, to the more reactive 4-methoxy-3-methylbenzyl chloride. This is followed by the introduction of the nitrile functionality via a substitution reaction.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation A 4-Methoxy-3-methylbenzyl alcohol B 4-Methoxy-3-methylbenzyl chloride A->B SOCl2 or HCl C 4-Methoxy-3-methylbenzyl chloride D This compound C->D NaCN or KCN Solvent (e.g., Acetone, DMSO)

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound

Step 1a: Preparation of 4-Methoxy-3-methylbenzyl Alcohol (if not commercially available)

A reliable method for the preparation of the starting alcohol is the reduction of 4-methoxy-3-methylbenzaldehyde.

  • Materials: 4-methoxy-3-methylbenzaldehyde, Methanol, Sodium borohydride (NaBH₄), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 4-methoxy-3-methylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C. The addition is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 4-methoxy-3-methylbenzyl alcohol, which can often be used in the next step without further purification.

Step 1b: Synthesis of 4-Methoxy-3-methylbenzyl Chloride

  • Materials: 4-Methoxy-3-methylbenzyl alcohol, Thionyl chloride (SOCl₂), Anhydrous diethyl ether or Dichloromethane (DCM).

  • Procedure:

    • In a well-ventilated fume hood, dissolve 4-methoxy-3-methylbenzyl alcohol (1 equivalent) in anhydrous diethyl ether or DCM in a flask equipped with a dropping funnel and a reflux condenser connected to a gas trap.

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise via the dropping funnel. Gas evolution (SO₂ and HCl) will be observed.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Separate the organic layer, wash with cold water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methoxy-3-methylbenzyl chloride. This product is often used immediately in the next step due to its potential lachrymatory nature and instability.

Step 2: Synthesis of this compound

  • Materials: 4-Methoxy-3-methylbenzyl chloride, Sodium cyanide (NaCN) or Potassium cyanide (KCN), Anhydrous acetone or Dimethyl sulfoxide (DMSO), Sodium iodide (NaI, catalytic).

  • Procedure:

    • Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates toxic hydrogen cyanide gas.

    • In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.5 equivalents), a catalytic amount of sodium iodide (0.1 equivalents), and anhydrous acetone or DMSO.

    • Add the crude 4-methoxy-3-methylbenzyl chloride (1 equivalent) dissolved in a minimal amount of the reaction solvent.

    • Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Wash the filter cake with a small amount of acetone.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Reactant Product Typical Yield
4-Methoxy-3-methylbenzyl chlorideThis compound80-95%

II. α-Alkylation: Building Molecular Complexity

The methylene protons adjacent to the nitrile group in this compound are acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, most commonly alkyl halides, in an α-alkylation reaction. This C-C bond-forming reaction is a cornerstone of synthetic chemistry, allowing for the introduction of diverse substituents at the benzylic position.[3][4]

The electron-donating methoxy and methyl groups on the phenyl ring slightly decrease the acidity of the benzylic protons compared to unsubstituted phenylacetonitrile. However, with a strong base, deprotonation is readily achieved.

Workflow for α-Alkylation of this compound

A This compound B Carbanion Intermediate A->B Strong Base (e.g., NaH, LDA, KOtBu) Anhydrous Solvent (e.g., THF, DMF) D α-Alkylated Product B->D Nucleophilic Attack C Alkyl Halide (R-X) C->D

Caption: General scheme for the α-alkylation reaction.

Protocol 2: α-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-alkylation of this compound.

  • Materials: this compound, Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF), Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu), Alkyl halide (e.g., iodomethane, benzyl bromide), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Caution: Sodium hydride is highly flammable and reacts violently with water. Handle under an inert atmosphere.

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) and wash with anhydrous hexanes to remove the mineral oil.

    • Add anhydrous THF or DMF to the flask and cool to 0 °C.

    • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent. Hydrogen gas will evolve.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete carbanion formation.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Substrate Electrophile Product Typical Yield
This compoundIodomethane2-(4-Methoxy-3-methylphenyl)propanenitrile75-90%
This compoundBenzyl bromide2-(4-Methoxy-3-methylphenyl)-3-phenylpropanenitrile70-85%

III. Hydrolysis to Phenylacetic Acids: Accessing Carboxylic Acid Derivatives

The nitrile group is a versatile precursor to carboxylic acids. Hydrolysis of this compound provides access to 4-methoxy-3-methylphenylacetic acid, a valuable intermediate in its own right, particularly in the synthesis of pharmaceuticals and agrochemicals.[5] The hydrolysis can be performed under either acidic or basic conditions, with basic hydrolysis often being preferred to avoid potential side reactions on the electron-rich aromatic ring.

Workflow for Nitrile Hydrolysis

cluster_0 Basic Hydrolysis A This compound B Carboxylate Salt A->B Aqueous Base (e.g., NaOH, KOH) Heat C 4-Methoxy-3-methylphenylacetic acid B->C Acidification (e.g., HCl)

Caption: Basic hydrolysis of the nitrile to the carboxylic acid.

Protocol 3: Basic Hydrolysis to 4-Methoxy-3-methylphenylacetic Acid
  • Materials: this compound, Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Ethanol, Water, Concentrated hydrochloric acid (HCl), Diethyl ether.

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium hydroxide (3-5 equivalents) in a mixture of water and ethanol (e.g., 1:1 v/v).

    • Add this compound (1 equivalent) to the basic solution.

    • Heat the mixture to reflux and maintain for 4-24 hours. Ammonia gas will be evolved. Monitor the reaction by TLC until the starting nitrile is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. A precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the acidified aqueous layer with diethyl ether or ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the product.

    • The crude product can be recrystallized from a suitable solvent system (e.g., water/ethanol or toluene) to afford pure 4-methoxy-3-methylphenylacetic acid.

IV. Reduction to Phenethylamines: Gateway to Bioactive Molecules

The reduction of the nitrile functionality to a primary amine is a crucial transformation that opens the door to a vast array of biologically active compounds. The resulting 2-(4-methoxy-3-methylphenyl)ethanamine is a phenethylamine derivative, a scaffold present in many neurotransmitters, hormones, and pharmaceutical agents. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Workflow for Nitrile Reduction

cluster_0 Reduction Method A This compound B 2-(4-Methoxy-3-methylphenyl)ethanamine A->B 1. LiAlH4, Anhydrous Ether/THF 2. Aqueous Workup OR H2, Catalyst (e.g., Raney Ni, Pd/C)

Caption: Reduction of the nitrile to the corresponding primary amine.

Protocol 4: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of efficiently converting nitriles to primary amines.

  • Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether or Tetrahydrofuran (THF), Water, 15% Aqueous sodium hydroxide, Anhydrous sodium sulfate.

  • Procedure:

    • Caution: LiAlH₄ is extremely reactive with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

    • To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2 equivalents) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent via the dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This is known as the Fieser workup. A granular precipitate should form.

    • Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®.

    • Wash the filter cake thoroughly with diethyl ether or THF.

    • Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-methoxy-3-methylphenyl)ethanamine.

    • The product can be purified by vacuum distillation or by conversion to a hydrochloride salt.

Reactant Product Typical Yield
This compound2-(4-Methoxy-3-methylphenyl)ethanamine70-85%

Conclusion

This compound stands as a testament to the power of strategically functionalized intermediates in organic synthesis. The protocols detailed herein for its synthesis, alkylation, hydrolysis, and reduction represent a fundamental toolkit for chemists in both academic and industrial settings. The ability to readily access and manipulate this versatile building block facilitates the construction of a wide range of complex molecules, from novel materials to potential therapeutic agents. As the demand for sophisticated organic molecules continues to grow, the importance of such well-characterized and reactive intermediates will undoubtedly increase.

References

  • Supporting Information related to copper-catalyzed α-alkylation of aryl acetonitriles. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis and Industrial Applications of 4-Methoxybenzyl Cyanide. Retrieved from [Link]

  • Patsnap. (2014). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Retrieved from [Link]

  • Google Patents. (2014). WO 2014/030106 A2.
  • Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Google Patents. (n.d.). US3755412A - Alkylation of acetonitriles.
  • Organic Syntheses. (n.d.). Procedure for hydrolysis of nitriles. Retrieved from a relevant Organic Syntheses procedure.
  • ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information for Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Retrieved from [Link]

  • PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-. Retrieved from [Link]

  • Diva. (n.d.). Synthesis and Investigation of nitrile containing polymers derived from lignin. Retrieved from [Link]

  • Graz University of Technology. (2023). Organic Acid to Nitrile: a chemoenzymatic three-step route. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. Retrieved from [Link]

Sources

The Strategic Utility of 4-Methoxy-3-methylphenylacetonitrile in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. 4-Methoxy-3-methylphenylacetonitrile, a substituted phenylacetonitrile derivative, has emerged as a valuable and versatile building block, particularly in the synthesis of pharmaceutical intermediates for neurologically active compounds. Its unique substitution pattern provides a scaffold that is amenable to a variety of chemical transformations, allowing for the construction of diverse molecular libraries for lead optimization. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of precursors for corticotropin-releasing factor (CRF) receptor antagonists, a promising class of drugs for the treatment of stress-related disorders.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and safe synthesis. The key properties of this compound are summarized in the table below.[1]

PropertyValue
IUPAC Name 2-(4-methoxy-3-methylphenyl)acetonitrile
CAS Number 75391-57-0
Molecular Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 127 °C at 2 mmHg
Density 1.06 g/cm³

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Application in the Synthesis of CRF Receptor Antagonist Intermediates

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. Antagonists of the CRF₁ receptor are being actively investigated as potential treatments for a range of conditions, including anxiety, depression, and irritable bowel syndrome. The 4-methoxy-3-methylphenyl moiety has been identified as a beneficial structural feature for the inhibitory activity of certain CRF receptor antagonists.[2]

The nitrile group of this compound provides a reactive handle for the introduction of additional complexity, a crucial step in the journey from a simple building block to a potent drug candidate. One of the most powerful transformations of phenylacetonitrile derivatives is the alkylation of the benzylic carbon atom. This reaction allows for the creation of a quaternary carbon center, a common feature in many biologically active molecules.

Logical Workflow for the Synthesis of a Quaternary Intermediate

The following diagram illustrates the general workflow for the synthesis of a key pharmaceutical intermediate, 2-(4-methoxy-3-methylphenyl)-2-methylpropanenitrile, starting from this compound. This intermediate can then be further elaborated to generate a variety of potential CRF receptor antagonists.

workflow Workflow for the Synthesis of a Key CRF Antagonist Intermediate A Start: this compound B Deprotonation with a Strong Base (e.g., Sodium Hydride) A->B Reaction Initiation C Formation of the Carbanion Intermediate B->C Generation of Nucleophile D Alkylation with an Alkylating Agent (e.g., Methyl Iodide) C->D Nucleophilic Attack E Formation of the Quaternary Nitrile Intermediate D->E C-C Bond Formation F Aqueous Work-up and Extraction E->F Reaction Quenching & Isolation G Purification (e.g., Column Chromatography) F->G Purification H End: Pure 2-(4-methoxy-3-methylphenyl)-2-methylpropanenitrile G->H Final Product

Sources

Application Notes and Protocols for the Derivatization of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4-Methoxy-3-methylphenylacetonitrile as a Synthetic Intermediate

This compound is a key aromatic building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a substituted phenyl ring, a reactive nitrile group, and an acidic α-hydrogen, offers multiple avenues for chemical modification. This versatility allows for its elaboration into a diverse array of more complex molecules, including phenylacetic acids, phenethylamines, and α-alkylated derivatives, which are prominent scaffolds in pharmacologically active compounds.[3][4]

This technical guide provides detailed protocols for three fundamental derivatizations of this compound. The methodologies are designed to be robust and reproducible, offering researchers a reliable foundation for their synthetic endeavors. Each protocol is accompanied by an explanation of the underlying chemical principles and experimental considerations to ensure successful implementation.

Hydrolysis to 2-(4-Methoxy-3-methylphenyl)acetic Acid

The conversion of the nitrile functionality to a carboxylic acid is a cornerstone transformation in organic synthesis. The resulting phenylacetic acid derivative is a valuable precursor for the synthesis of anti-inflammatory agents and other pharmaceuticals. The protocol described herein employs a straightforward basic hydrolysis.

Causality of Experimental Choices:

The use of a strong base, such as sodium hydroxide, in a mixed aqueous-alcoholic solvent system is a classic and effective method for nitrile hydrolysis.[5] Ethanol serves to enhance the solubility of the organic substrate in the aqueous basic medium, thereby facilitating the reaction. The elevated temperature accelerates the rate of the two-step hydrolysis, which proceeds through an intermediate amide. Acidification of the reaction mixture after completion protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid.

Experimental Workflow: Hydrolysis

hydrolysis_workflow start Start: this compound reagents Reagents: - Sodium Hydroxide - Ethanol - Water start->reagents Combine reflux Reflux reagents->reflux Heat acidification Acidification (HCl) reflux->acidification Cool and Acidify filtration Filtration and Washing acidification->filtration Isolate product Product: 2-(4-Methoxy-3-methylphenyl)acetic acid filtration->product

Caption: Workflow for the hydrolysis of this compound.

Protocol 1: Synthesis of 2-(4-Methoxy-3-methylphenyl)acetic Acid

Materials and Equipment:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10.0 g, 62.0 mmol), sodium hydroxide (12.4 g, 310 mmol), 95% ethanol (50 mL), and deionized water (50 mL).

  • Heat the mixture to reflux with vigorous stirring. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC (thin-layer chromatography).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice (200 g).

  • Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (3 x 50 mL).

  • Dry the product under vacuum to afford 2-(4-methoxy-3-methylphenyl)acetic acid as a solid.

ParameterValue
Reactant Mass 10.0 g
NaOH Equivalents 5.0
Solvent System 1:1 Ethanol/Water
Reaction Time 4-6 hours
Expected Yield 85-95%
Product M.W. 180.20 g/mol

Reduction to 2-(4-Methoxy-3-methylphenyl)ethanamine

The reduction of the nitrile group to a primary amine yields a phenethylamine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.[4] Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality of Experimental Choices:

Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitriles.[6] Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and the resulting amine, and it is relatively inert under the reaction conditions. The use of a hydrogen atmosphere at elevated pressure ensures a sufficient concentration of hydrogen for the reduction to proceed efficiently.

Experimental Workflow: Reduction

reduction_workflow start Start: this compound reagents Reagents: - 10% Pd/C - Methanol - Hydrogen Gas start->reagents Combine hydrogenation Catalytic Hydrogenation reagents->hydrogenation Pressurize filtration Catalyst Filtration hydrogenation->filtration Depressurize and Filter evaporation Solvent Evaporation filtration->evaporation Concentrate product Product: 2-(4-Methoxy-3-methylphenyl)ethanamine evaporation->product

Caption: Workflow for the catalytic reduction of this compound.

Protocol 2: Synthesis of 2-(4-Methoxy-3-methylphenyl)ethanamine

Materials and Equipment:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas source

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Celatom® or a similar filter aid

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a high-pressure reactor vessel, add this compound (5.0 g, 31.0 mmol) and anhydrous methanol (50 mL).

  • Carefully add 10% Pd/C (0.5 g, 10% w/w) to the solution.

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 psi (approximately 3.4 atm).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the uptake of hydrogen.

  • Upon completion, carefully vent the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celatom® to remove the catalyst, washing the pad with methanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield 2-(4-methoxy-3-methylphenyl)ethanamine.

ParameterValue
Reactant Mass 5.0 g
Catalyst Loading 10% w/w
Solvent Anhydrous Methanol
Hydrogen Pressure 50 psi
Reaction Time 12-24 hours
Expected Yield >95%
Product M.W. 165.23 g/mol

α-Alkylation

The benzylic protons alpha to the nitrile group are acidic and can be removed by a strong base to form a carbanion. This nucleophilic carbanion can then react with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond. This reaction is highly valuable for introducing alkyl substituents at the benzylic position.

Causality of Experimental Choices:

The use of a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is crucial for the efficient deprotonation of the α-carbon without competing side reactions.[7] Toluene is a suitable aprotic solvent for this reaction. The reaction is carried out under an inert atmosphere to prevent the reaction of the carbanion with atmospheric oxygen or moisture. The choice of alkyl halide will determine the nature of the alkyl group introduced.

Experimental Workflow: α-Alkylation

alkylation_workflow start Start: this compound reagents Reagents: - Potassium tert-butoxide - Alkyl Halide (e.g., CH3I) - Toluene start->reagents Combine reaction Reaction under Inert Atmosphere reagents->reaction Stir quench Aqueous Quench reaction->quench Add Water extraction Extraction and Purification quench->extraction Work-up product Product: α-Alkylated Derivative extraction->product

Caption: Workflow for the α-alkylation of this compound.

Protocol 3: Synthesis of 2-(4-Methoxy-3-methylphenyl)propanenitrile

Materials and Equipment:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Methyl iodide (CH₃I)

  • Toluene (anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or a three-necked flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Syringes

  • Rotary evaporator

  • Standard laboratory glassware for extraction

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add anhydrous toluene (40 mL) and this compound (3.0 g, 18.6 mmol).

  • Cool the solution in an ice bath and add potassium tert-butoxide (2.3 g, 20.5 mmol) portion-wise with stirring.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.3 mL, 20.5 mmol) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of deionized water (30 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-methoxy-3-methylphenyl)propanenitrile.

ParameterValue
Reactant Mass 3.0 g
Base Potassium tert-butoxide
Alkylating Agent Methyl Iodide
Solvent Anhydrous Toluene
Reaction Time 2-4 hours
Expected Yield 70-85%
Product M.W. 175.23 g/mol

References

  • Google Patents.US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.
  • Google Patents.US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE.[Link]

  • PubChem. this compound.[Link]

  • ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.[Link]

  • ResearchGate. (PDF) Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols.[Link]

  • Wikipedia. Substituted phenethylamine.[Link]

  • Google Patents.CN102643192A - Preparation method of methoxyphenylacetic acid.
  • ResearchGate. Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols.[Link]

Sources

A Robust and Validated HPLC Method for the Quantitative Analysis of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly reliable and robust isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Methoxy-3-methylphenylacetonitrile. The methodology is designed for researchers, scientists, and drug development professionals requiring precise and accurate quantification of this key chemical intermediate. The described protocol emphasizes a self-validating system through rigorous system suitability testing, ensuring data integrity and compliance with regulatory expectations. The causality behind instrumental and chemical choices is explained to provide a deeper understanding of the separation science.

Introduction and Scientific Rationale

This compound is a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its molecular structure, featuring a substituted aromatic ring and a nitrile functional group, makes it a versatile precursor.[3] Accurate quantification of this intermediate is paramount for ensuring the purity of starting materials, monitoring reaction progress, and qualifying the final product in multi-step syntheses. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4]

This guide provides a comprehensive framework for the analysis, moving beyond a simple recitation of steps to explain the underlying principles that govern the separation, ensuring the method is both effective and adaptable.

Analyte Properties: The Foundation of Method Design

Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method. These properties dictate the analyte's behavior within the chromatographic system.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO[5][6]
Molecular Weight 161.20 g/mol [5][6]
Structure
Chemical structure of this compound[6]
LogP (Octanol/Water) ~2.0[5][6]
Key Functional Groups Phenyl, Methoxy, Nitrile[3]

The LogP value of approximately 2.0 indicates moderate hydrophobicity, making the compound ideally suited for retention and separation using a reverse-phase stationary phase.[7] The substituted phenyl ring acts as a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry.

The Chromatographic Principle: A Mechanistic View

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is the workhorse of pharmaceutical analysis for its robustness and applicability to a wide range of molecules.[4]

Mechanism of Separation:

  • Stationary Phase: A non-polar C18 (octadecylsilane) bonded silica column is used. The long alkyl chains create a hydrophobic surface.

  • Mobile Phase: A polar mixture of water and acetonitrile is used as the eluent.

  • Analyte Interaction: this compound, being moderately non-polar, partitions between the mobile phase and the stationary phase. Its retention on the column is primarily driven by hydrophobic interactions between the analyte's phenyl ring and methyl group and the C18 alkyl chains of the stationary phase.

  • Elution: The organic modifier (acetonitrile) in the mobile phase modulates the elution strength. By increasing the concentration of acetonitrile, the mobile phase becomes more non-polar, which disrupts the hydrophobic interactions and causes the analyte to elute from the column and travel to the detector.[8]

The choice of acetonitrile is deliberate; its low viscosity ensures moderate backpressure, and its UV cutoff below 200 nm provides a clear window for detection at lower wavelengths.[9]

Optimized HPLC Method Parameters

The following parameters have been optimized for a robust and efficient analysis with excellent peak symmetry and resolution.

ParameterRecommended ConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a UV/Vis or PDA detector.Standard, reliable instrumentation. A PDA detector is recommended for initial wavelength optimization.
Stationary Phase C18 Column (e.g., Zorbax Eclipse Plus, Waters SunFire, Phenomenex Luna)The industry standard for reverse-phase separation of moderately non-polar compounds.
Dimensions: 4.6 x 150 mm, 5 µmProvides a good balance of efficiency, resolution, and backpressure.
Mobile Phase Isocratic: Acetonitrile : Water (60:40, v/v)This ratio provides optimal retention (k' between 2-10) for the analyte based on its LogP.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape without excessive pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and reduces viscosity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Detection Wavelength λ = 225 nm The substituted aromatic ring is expected to have a strong absorbance maximum around this wavelength, providing high sensitivity. A secondary maximum near 275-285 nm may also be used.[11] It is best practice to confirm the optimal wavelength using a PDA scan of a standard solution.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities, followed by column re-equilibration.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Reagent and Mobile Phase Preparation
  • Reagents: Use HPLC-grade acetonitrile and purified water (e.g., Milli-Q or equivalent).

  • Mobile Phase Preparation (1 L): a. Carefully measure 600 mL of HPLC-grade acetonitrile into a 1 L solvent bottle. b. Add 400 mL of HPLC-grade water to the same bottle. c. Cap the bottle and mix thoroughly by inversion. d. Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an inline degasser to prevent air bubbles in the pump system.

Protocol 2: Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL): a. Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to the mark with the Mobile Phase. Mix until homogeneous. This solution should be stored under refrigeration.

  • Working Standard Solution (10 µg/mL): a. Pipette 1.0 mL of the Primary Stock Standard into a 100 mL volumetric flask. b. Dilute to the mark with the Mobile Phase and mix thoroughly. This solution will be used for system suitability and calibration.

Protocol 3: System Suitability Testing (SST) - The Self-Validating Check

Before any sample analysis, the performance of the entire chromatographic system must be verified.[12] This is a mandatory step in regulated environments to ensure the system is fit for purpose on the day of analysis.[13][14]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 20-30 minutes).

  • Perform five (5) replicate injections of the Working Standard Solution (10 µg/mL).

  • Evaluate the resulting chromatograms against the acceptance criteria outlined below.

  • The analysis of test samples may only proceed if all system suitability criteria are met.[15]

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions with the stationary phase (e.g., active silanols).[15]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness. A higher number indicates better performance.
Precision (RSD) RSD ≤ 2.0% for peak areaConfirms the precision and reproducibility of the injector, pump, and detector.[15]
Retention Time (RT) Consistent RT (typically ± 2% variation)Indicates the stability of the pump flow rate and mobile phase composition.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, from initial setup to final data acquisition.

HPLC_Workflow prep 1. Reagent & Mobile Phase Preparation sys_equil 4. System Equilibration prep->sys_equil std_prep 2. Standard Solution Preparation sst_inject 5. Inject Working Standard (5 Replicates) std_prep->sst_inject sample_prep 3. Sample Solution Preparation sample_inject 7. Inject Blank, Standards, and Samples sample_prep->sample_inject sys_equil->sst_inject sst_eval 6. Evaluate SST Criteria (Tailing, Plates, RSD) sst_inject->sst_eval pass PASS sst_eval->pass Meets Criteria fail FAIL sst_eval->fail Does Not Meet Criteria pass->sample_inject troubleshoot Troubleshoot System (Check for leaks, bubbles, column issues) fail->troubleshoot troubleshoot->sys_equil data_acq 8. Data Acquisition & Integration sample_inject->data_acq

Sources

Application Note: High-Purity Isolation of 4-Methoxy-3-methylphenylacetonitrile via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Methoxy-3-methylphenylacetonitrile, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The methodology is designed for researchers, chemists, and drug development professionals seeking a reliable and efficient method to achieve high purity of this moderately polar aromatic nitrile. The protocol details the rationale behind the selection of the stationary and mobile phases, the development of an optimized gradient elution method using Thin Layer Chromatography (TLC), and best practices for sample loading, fraction collection, and analysis. This guide emphasizes the causality behind experimental choices to ensure a robust and reproducible purification process.

Introduction: The Rationale for High-Purity this compound

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. The presence of impurities, such as unreacted starting materials or byproducts from its synthesis, can have a significant impact on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust purification method is essential.

Column chromatography is a fundamental technique for the purification of organic compounds.[1] In this application note, we focus on normal-phase flash column chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase. This technique is particularly well-suited for the separation of moderately polar compounds like this compound from both less polar and more polar impurities.[2][3]

Understanding the Separation: Key Principles

The successful purification of this compound by column chromatography hinges on the differential partitioning of the target compound and its impurities between the stationary phase and the mobile phase.[3]

  • Stationary Phase: Silica gel, a highly porous and polar material, is the stationary phase of choice. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the analyte molecules.[4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used as the mobile phase. The polarity of the mobile phase is carefully controlled to modulate the elution of the compounds.[5]

  • Separation Mechanism: Compounds with higher polarity will have a stronger affinity for the polar silica gel and will thus move more slowly down the column. Less polar compounds will interact less with the stationary phase and will be carried more quickly by the mobile phase, eluting first.[1] By gradually increasing the polarity of the mobile phase (gradient elution), we can selectively elute the compounds based on their polarity.

Pre-Purification Analysis: Thin Layer Chromatography (TLC)

Before proceeding to column chromatography, it is imperative to develop an appropriate solvent system using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on the column.[6]

Protocol 3.1: TLC Method Development
  • Plate Preparation: Use silica gel-coated TLC plates with a fluorescent indicator (e.g., F254). With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[7]

  • Sample Preparation: Prepare a dilute solution of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the crude sample solution onto the baseline. Also, spot any available standards of starting materials if possible for comparison. Keep the spots small and well-separated.[6]

  • Developing the Plate: Prepare a series of developing chambers (e.g., beakers covered with a watch glass) with different ratios of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and incrementally increase the polarity (e.g., 8:2, 7:3). Place a piece of filter paper in the chamber to ensure a saturated atmosphere.[8]

  • Elution: Place the spotted TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.[8]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Aromatic compounds like this compound should appear as dark spots.[9] Further visualization can be achieved using an iodine chamber or a p-anisaldehyde stain for a broader range of compounds.[10]

  • Determining the Optimal Solvent System: The ideal solvent system for column chromatography will result in a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[11] The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. This Rf range ensures good separation from impurities and a reasonable elution time from the column.[11]

High-Purity Purification: Flash Column Chromatography Protocol

This protocol is designed for an automated flash chromatography system but can be adapted for manual column setup.

Materials and Equipment
Material/Equipment Specifications
Stationary PhaseSilica gel, 40-63 µm particle size
Mobile Phase SolventsHexane (or Petroleum Ether), HPLC grade
Ethyl Acetate, HPLC grade
Crude SampleThis compound
Automated Flash SystemEquipped with a UV detector
ColumnsPre-packed silica gel cartridges
Fraction CollectorAutomated
TLC SuppliesAs described in Protocol 3.1
Experimental Procedure
  • Column Selection and Equilibration:

    • Based on the amount of crude material to be purified, select an appropriately sized pre-packed silica gel column. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100 by weight.

    • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) for at least 5 column volumes (CV) or until a stable baseline is observed on the UV detector.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. Dichloromethane is often a good choice as it is a strong solvent for many organic compounds but has a moderate polarity that is compatible with the initial mobile phase.[3] Inject the sample solution onto the column.

    • Dry Loading: If the crude sample is not readily soluble in the mobile phase, dry loading is recommended. Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Load this powder onto the top of the column. This technique often leads to better resolution.

  • Elution and Fraction Collection:

    • Begin the elution with the initial low-polarity mobile phase determined from the TLC analysis.

    • Run a linear gradient to the final, more polar mobile phase composition that showed good spot separation on TLC. A typical gradient might be from 5% to 40% ethyl acetate in hexane over 10-15 CV.

    • Monitor the elution profile using the UV detector, typically at a wavelength where the aromatic nitrile absorbs strongly (e.g., 254 nm or 280 nm).

    • Collect fractions throughout the run. The size of the fractions should be adjusted based on the column size and the expected separation.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using the optimized solvent system from Protocol 3.1.

    • Spot every few fractions on a TLC plate to identify which fractions contain the pure product.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Workflow Diagram

Purification_Workflow cluster_prep Pre-Purification cluster_purification Purification cluster_post Post-Purification TLC_dev TLC Method Development (Protocol 3.1) Solvent_select Select Optimal Solvent System (Rf ≈ 0.25-0.35) TLC_dev->Solvent_select Analyze Rf values Col_prep Column Equilibration Solvent_select->Col_prep Inform method Sample_load Sample Loading (Liquid or Dry) Col_prep->Sample_load Elution Gradient Elution & Fraction Collection Sample_load->Elution Frac_analysis Fraction Analysis by TLC Elution->Frac_analysis Combine Combine Pure Fractions Frac_analysis->Combine Solvent_rem Solvent Removal Combine->Solvent_rem Purified_Product Purified_Product Solvent_rem->Purified_Product Purified Product

Caption: Workflow for the purification of this compound.

Trustworthiness: A Self-Validating System and Troubleshooting

A robust protocol anticipates potential issues. The combination of TLC analysis before and after the column chromatography creates a self-validating system.

Potential Issue Possible Cause Solution
Poor Separation on Column Inappropriate solvent system.Re-optimize the mobile phase using TLC. Ensure a clear separation between the target compound and impurities.
Column overloading.Reduce the amount of crude material loaded onto the column.
Improper column packing.If using a manually packed column, ensure it is packed evenly without any air bubbles.
Compound Elutes with Solvent Front Mobile phase is too polar.Start with a less polar mobile phase.
Compound Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, consider adding a small percentage of methanol to the mobile phase (up to 10%).[2]
Compound may have decomposed on the silica.Test the stability of the compound on a small amount of silica before running the full-scale purification.
Tailing of Spots on TLC/Column Sample is too concentrated.Dilute the sample before spotting on TLC or loading on the column.
Acidic nature of silica gel interacting with the compound.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound using flash column chromatography. By following the outlined steps for TLC method development, column preparation, and gradient elution, researchers can consistently achieve high purity of this important synthetic intermediate. The emphasis on understanding the underlying principles of the separation and the inclusion of a troubleshooting guide aims to empower scientists to adapt and optimize this method for their specific needs, ensuring the integrity and quality of their research and development efforts.

References

Sources

Application Note: High-Purity Recrystallization of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

4-Methoxy-3-methylphenylacetonitrile is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this precursor is paramount, as even trace impurities can propagate through multi-step syntheses, leading to final products with unacceptable purity profiles, altered pharmacological activity, or unforeseen toxicity. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to isolate and purify the target compound from contaminants. This document provides a detailed guide, grounded in physicochemical principles, for the effective recrystallization of this compound, ensuring its suitability for demanding drug development applications.

Physicochemical Profile of this compound

A thorough understanding of the compound's properties is the foundation of a logical recrystallization strategy. Key data are summarized below.

PropertyValueSource
IUPAC Name 2-(4-methoxy-3-methylphenyl)acetonitrilePubChem[1]
CAS Number 75391-57-0Cheméo[2]
Molecular Formula C₁₀H₁₁NOPubChem[1]
Molecular Weight 161.20 g/mol PubChem[1]
Appearance Solid (form varies)N/A
Boiling Point 127°C at 2 mmHgChemsrc[3]
LogP (Octanol/Water) 2.069Chemsrc[3]

Note: The melting point is not consistently reported in public databases, underscoring the importance of empirical solvent screening.

The Cornerstone of Purity: Strategic Solvent Selection

The success of any recrystallization protocol hinges on the choice of solvent. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization upon cooling.[4]

Rationale for Solvent Screening:

Given the compound's structure—an aromatic ring with a moderately polar nitrile group and an ether linkage—a range of solvents with intermediate polarity are logical starting points. The LogP value of ~2.07 suggests moderate lipophilicity.

  • Primary Candidates (Single-Solvent System): Alcohols such as isopropanol and ethanol are excellent candidates. They are polar enough to interact with the nitrile and ether groups, while the alkyl portions interact with the aromatic ring. Their volatility facilitates easy removal from the final product.

  • Secondary Candidates (Multi-Solvent System): For a multi-solvent approach, a "soluble" solvent is paired with a miscible "anti-solvent" in which the compound is poorly soluble.[5]

    • Good Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone.

    • Anti-Solvents: Hexanes, Heptane, Petroleum Ether. The combination of a solvent like ethyl acetate with an anti-solvent like hexane allows for fine-tuned control over the saturation point, often yielding high-quality crystals.

Experimental Protocols

Safety First: Before proceeding, consult the Safety Data Sheet (SDS). This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Protocol 1: Single-Solvent Recrystallization with Isopropanol (IPA)

This method is preferred for its simplicity and effectiveness when dealing with impurities that have significantly different solubility profiles from the target compound.

Methodology:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of isopropanol (e.g., start with 10-15 mL).

  • Heating: Gently heat the mixture on a hot plate stirrer. Add isopropanol portion-wise (1-2 mL at a time) until the solid completely dissolves at or near the boiling point of the solvent. Causality Note: Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing yield.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are observed, perform a hot filtration. Pre-heat a separate flask containing a small amount of boiling IPA, a funnel with fluted filter paper. Quickly filter the hot solution. This step prevents premature crystallization of the product while removing insoluble contaminants.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Multi-Solvent Recrystallization (Ethyl Acetate/Hexane)

This technique is highly effective when a suitable single solvent cannot be identified or for removing impurities with similar polarity to the product.

Methodology:

  • Dissolution: In a fume hood, dissolve the crude compound (e.g., 5.0 g) in the minimum volume of warm ethyl acetate (the "good" solvent) in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: While stirring, slowly add hexane (the "anti-solvent") dropwise to the warm solution until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

  • Re-solubilization: Add a drop or two of warm ethyl acetate to just re-dissolve the precipitate, rendering the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Isolation & Drying: Collect, wash with a small amount of a pre-chilled ethyl acetate/hexane mixture (e.g., 1:5 v/v), and dry the crystals as detailed previously.

Visualization of the Recrystallization Workflow

The following diagram outlines the decision-making process and steps involved in a typical recrystallization procedure.

Recrystallization_Workflow start_node Start: Crude Solid dissolve_node Dissolve in Minimum Hot Solvent start_node->dissolve_node check_insoluble_node Insoluble Impurities Present? dissolve_node->check_insoluble_node hot_filtration_node Perform Hot Filtration check_insoluble_node->hot_filtration_node Yes cool_node Slow Cooling to Room Temperature check_insoluble_node->cool_node No hot_filtration_node->cool_node ice_bath_node Cool in Ice Bath cool_node->ice_bath_node check_crystals_node Crystals Formed? ice_bath_node->check_crystals_node filtration_node Vacuum Filtration check_crystals_node->filtration_node Yes troubleshoot_node Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent check_crystals_node->troubleshoot_node No wash_node Wash with Cold Solvent filtration_node->wash_node dry_node Dry Under Vacuum wash_node->dry_node end_node End: Pure Crystals dry_node->end_node

Caption: General workflow for purification by recrystallization.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; solution is supersaturated; cooling is too rapid.Lower the temperature at which the anti-solvent is added; use a larger volume of solvent; ensure slow cooling.
No Crystal Formation Solution is not saturated; insufficient cooling time.Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites; add a seed crystal of pure product; evaporate some solvent and re-cool.
Poor Recovery Too much solvent was used; crystals are too soluble in the wash solvent; premature crystallization during hot filtration.Re-concentrate the filtrate and cool again to recover more product; ensure the wash solvent is ice-cold and used sparingly; ensure filtration apparatus is pre-heated.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 144729, this compound. Available at: [Link]

  • Chemsrc (2024). This compound. Available at: [Link]

  • Cheméo (2024). Chemical Properties of this compound. Available at: [Link]

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the safe handling, storage, and disposal of 4-Methoxy-3-methylphenylacetonitrile (CAS No. 75391-57-0). This document is intended for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate. The protocols herein are designed to mitigate risks associated with the compound's hazardous properties by detailing best practices in personal protective equipment (PPE), emergency procedures, and waste management. The causality behind each procedural step is explained to foster a deeper understanding of safety principles in the laboratory environment.

Introduction: Understanding the Compound

This compound is a substituted phenylacetonitrile, a class of organic compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals and other complex molecules.[1][2] Its chemical structure, featuring a nitrile group (-C≡N), a methoxy group (-OCH₃), and a methyl group (-CH₃) on a benzene ring, dictates its reactivity and toxicological profile. The nitrile functional group is of particular concern, as many organic nitriles can release highly toxic hydrogen cyanide (HCN) gas upon decomposition (e.g., through excessive heating or reaction with strong acids) or under certain metabolic conditions if absorbed by the body.[3] Therefore, adherence to stringent safety protocols is not merely procedural but critical for personnel safety.

Hazard Identification and Risk Assessment

A thorough risk assessment must precede any handling of this compound. The primary hazards are associated with its toxicity and irritant properties.

2.1 GHS Classification and Hazards

Aggregated GHS information indicates that this compound presents multiple health hazards.[4]

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]

These classifications necessitate careful handling to prevent any direct contact or aerosol inhalation. The harmful nature of the compound is a direct call for robust engineering controls and meticulous use of personal protective equipment.

2.2 Physicochemical Properties and Associated Risks

Understanding the compound's physical properties is essential for safe handling and storage.

PropertyValueImplication for Safe HandlingSource
Molecular Formula C₁₀H₁₁NO-[4][5]
Molecular Weight 161.20 g/mol Used for calculating molar quantities.[4][5]
Boiling Point 127°C at 2 mm HgIndicates low volatility under standard conditions, but distillation requires vacuum.[5]
Flash Point 116.5°CCombustible liquid. Must be kept away from open flames and ignition sources.[5]
Density 1.06 g/cm³Slightly denser than water.[5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.Risk of vigorous or exothermic reactions. Contact with strong acids could potentially lead to the release of hydrogen cyanide.[6]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen cyanide (HCN).Thermal decomposition (e.g., in a fire) produces highly toxic gases.[3][6]

Engineering and Administrative Controls

The first line of defense against chemical exposure is a properly designed workspace.

  • Ventilation: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of any vapors or aerosols.[6]

  • Designated Area: Establish a designated area within the laboratory specifically for working with this and other highly toxic compounds. This area should be clearly marked.

  • Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins. All personnel must be trained on this SOP.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is governed by the compound's GHS classification. The goal is to create an impermeable barrier between the researcher and the chemical.

4.1 PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection cluster_0 Hazard Assessment cluster_1 PPE Protocol cluster_2 End State start Start: Handling This compound hazard_check Hazard Identified: - Acute Toxicity (Dermal, Inhalation) - Skin & Eye Irritation start->hazard_check body Body Protection: - Chemical-resistant lab coat - Long pants, closed-toe shoes hazard_check->body Prevent Skin Contact hand Hand Protection: - Nitrile gloves (double-gloving recommended) hazard_check->hand Prevent Direct Contact eye Eye/Face Protection: - Safety goggles with side shields - Face shield if splash hazard exists hazard_check->eye Prevent Splashes resp Respiratory Protection: - Work in chemical fume hood (primary) - Respirator if hood is unavailable/fails hazard_check->resp Prevent Inhalation end Personnel Protected body:e->end:w Complete Barrier hand:e->end:w eye:e->end:w resp:e->end:w

Caption: PPE Selection Workflow for this compound.

4.2 Detailed PPE Specifications

  • Hand Protection: Chemical-resistant nitrile gloves are mandatory.[7][8] Given the compound's dermal toxicity, double-gloving is strongly recommended as a best practice to protect against unnoticed tears or degradation. Gloves should be inspected before use and changed immediately if contamination is suspected.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[9] If there is a significant risk of splashing (e.g., during transfers of large volumes), a face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear are required.

  • Respiratory Protection: Work must be performed in a chemical fume hood.[6] In the rare event of fume hood failure or a large spill, an appropriate respirator (e.g., an air-purifying respirator with organic vapor cartridges) should be used by emergency response personnel.[6]

Safe Handling and Experimental Protocols

5.1 General Handling Practices

  • Avoid Contact: Never allow the chemical to come into contact with skin or eyes.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[6]

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Transfers: Use a syringe or cannula for liquid transfers to minimize exposure. For solids, use a spatula in a manner that avoids generating dust.

5.2 Protocol for Preparing a Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate height.

  • Tare Vessel: Place a clean, dry reaction vessel on a tared balance inside the fume hood.

  • Dispense Compound: Carefully add the required mass of this compound to the vessel.

  • Add Solvent: Slowly add the desired solvent to the vessel, keeping the container opening away from your breathing zone.

  • Mixing: Cap the vessel and mix using a magnetic stirrer or gentle agitation until the solid is fully dissolved.

  • Labeling: Clearly label the vessel with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

  • Cleanup: Decontaminate the spatula and any other equipment used. Dispose of any contaminated wipes or weighing paper as hazardous waste.

Storage Procedures

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

  • Location: Store in a cool, dry, well-ventilated area designated for toxic chemicals.[6]

  • Container: Keep the container tightly closed to prevent leakage or contamination.[6] An inert atmosphere (e.g., storage under nitrogen) can be used to protect the compound from degradation.[6]

  • Segregation: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[6] Segregate from food and drink.

  • Inventory: Maintain an accurate inventory of the chemical to track its usage and age.

Emergency Response Protocols

All personnel must be familiar with emergency procedures before handling the compound.

7.1 Spill Response Workflow

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Hazards evacuate->assess small_spill Small Spill? assess->small_spill cleanup Trained Personnel Only: - Don appropriate PPE - Contain spill with absorbent - Collect waste in sealed container small_spill->cleanup Yes large_spill Large Spill (or unknown) small_spill->large_spill No ventilate Ventilate Area (If safe to do so) cleanup->ventilate call_emergency Call Emergency Services (911) Report to EHS large_spill->call_emergency end Area Secured & Decontaminated call_emergency->end ventilate->end

Caption: Decision Flowchart for Chemical Spill Response.

7.2 Exposure First Aid

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[10][11][12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11][12][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][12][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10][11] Call a poison control center or seek immediate medical attention.[6]

Waste Disposal

All waste generated from the use of this compound is considered hazardous.

  • Waste Streams: Segregate waste into solid and liquid streams.

    • Solid Waste: Contaminated PPE (gloves, wipes), weighing paper, and absorbent materials from spills.

    • Liquid Waste: Unused solutions and reaction mixtures.

  • Containers: Use clearly labeled, sealed, and chemically compatible containers for all hazardous waste.

  • Disposal Protocol:

    • Collect all contaminated materials in a designated hazardous waste container.

    • Do not mix with incompatible waste streams.

    • Seal the container when not in use and when it is ready for pickup.

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

  • Glove Disposal: Used gloves must be disposed of as hazardous chemical waste.[14] While some lab plastics and non-contaminated nitrile gloves can be recycled through specialized programs, any glove that has come into contact with this compound is considered contaminated and cannot be recycled.[15][16]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the protocols outlined in these notes. A safety-first mindset, grounded in a thorough understanding of the compound's hazards and the rationale behind safety procedures, is paramount. By implementing robust engineering controls, using appropriate PPE, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 144729, this compound. PubChem. [Link]

  • Chemsrc (2024). this compound | CAS#:75391-57-0. Chemsrc.com. [Link]

  • GlovesnStuff. Nitrile Gloves for Chemical Handling. GlovesnStuff.com. [Link]

  • Cheméo (2024). Chemical Properties of this compound (CAS 75391-57-0). Cheméo. [Link]

  • NMSafety. Nitrile Gloves: Advancing PPE and Industrial Hand Safety. NMSafety.com. [Link]

  • Armbrust American. Are Nitrile Gloves Considered PPE? Armbrust.com. [Link]

  • PPS Gloves (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS-Gloves.com. [Link]

  • SafetyCulture Marketplace US (2025). Essential PPE for Protection Against Liquid Chemicals. SafetyCulture.com. [Link]

  • Unigloves (2021). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? Unigloves.co.uk. [Link]

  • S D Fine-Chem Ltd. Material Safety Data Sheet - 4-METHOXYPHENYL ACETONITRILE. Sdfine.com. [Link]

  • My Green Lab. Laboratory Waste Solutions for Sustainable Research Practices. Mygreenlab.org. [Link]

  • New Jersey Department of Health (2009). Hazardous Substance Fact Sheet: 2-DIMETHYLAMINOACETONITRILE. NJ.gov. [Link]

  • UW–Madison Office of Sustainability (2025). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Sustain.wisc.edu. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8794, Phenylacetonitrile. PubChem. [Link]

  • University of Georgia Green Labs. Nitrile Gloves. Greenlabs.uga.edu. [Link]

  • Polycarbin (2025). Nitrile Glove Recycling Explained: NBR, Downcycling & Sustainable Lab Plastics. YouTube. [Link]

  • Centers for Disease Control and Prevention (2021). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

  • Google Patents.US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Princeton University Environmental Health and Safety. Hazardous Chemical Exposures. Ehs.princeton.edu. [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. Ehs.nmsu.edu. [Link]

Sources

Application Note & Protocols: High-Fidelity Reduction of 4-Methoxy-3-methylphenylacetonitrile to 2-(4-methoxy-3-methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical reduction of 4-Methoxy-3-methylphenylacetonitrile to its corresponding primary amine, 2-(4-methoxy-3-methylphenyl)ethanamine. This primary amine serves as a valuable building block in the development of various pharmaceutical and specialty chemical agents. We present detailed, validated protocols for three distinct and robust reduction methodologies: Lithium Aluminum Hydride (LAH), catalytic hydrogenation utilizing Raney® Nickel, and a milder system employing Sodium Borohydride with a Cobalt(II) Chloride catalyst. The guide emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and mechanistic rationale to empower researchers to select and execute the optimal strategy for their specific laboratory context and scale.

Introduction and Strategic Overview

The conversion of a nitrile moiety to a primary amine is a cornerstone transformation in organic synthesis. The target molecule, 2-(4-methoxy-3-methylphenyl)ethanamine, incorporates a substituted phenethylamine scaffold, a privileged structure in medicinal chemistry. The successful and high-yielding synthesis of this amine from this compound is therefore a critical step for further molecular elaboration.

The choice of reducing agent is paramount and is dictated by factors including substrate tolerance to reaction conditions, laboratory safety infrastructure, desired scale, and downstream purification considerations. This guide details three field-proven methods, each with a distinct operational profile.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, unselective, and highly efficient reducing agent. Its high reactivity necessitates stringent safety protocols but often provides excellent yields.[1]

  • Catalytic Hydrogenation (Raney® Ni): A scalable, industrially relevant method that avoids stoichiometric, pyrophoric metal hydrides. Careful control of conditions is required to prevent the formation of secondary and tertiary amine byproducts.[2][3]

  • Sodium Borohydride/Cobalt(II) Chloride (NaBH₄/CoCl₂): A milder and operationally simpler alternative to LiAlH₄. While NaBH₄ alone is incapable of reducing nitriles, its reducing power is significantly enhanced by the addition of transition metal salts, which form catalytically active boride species in situ.[4][5]

Mechanistic Rationale of Nitrile Reduction

Understanding the reaction pathway is crucial for troubleshooting and optimization. The reduction of a nitrile to a primary amine involves the formal addition of four hydrogen atoms (two molecules of H₂) across the carbon-nitrogen triple bond.

Hydride Reduction (LiAlH₄)

The mechanism with strong hydride donors like LiAlH₄ proceeds in two distinct nucleophilic addition steps.[6][7][8]

  • First Hydride Addition: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbon of the nitrile group, breaking one of the π-bonds and forming a metalated imine anion intermediate.

  • Second Hydride Addition: A second hydride equivalent is delivered to the same carbon atom of the imine intermediate, resulting in a dianion species.

  • Aqueous Work-up: Subsequent quenching with water protonates the nitrogen, yielding the final primary amine.[8]

Catalytic Hydrogenation

This heterogeneous catalytic process involves a different pathway on the surface of a metal catalyst like Raney® Nickel.

  • Adsorption: Both molecular hydrogen (H₂) and the nitrile substrate adsorb onto the active sites of the catalyst surface. The H-H bond is cleaved, generating surface-bound atomic hydrogen.

  • Stepwise Hydrogenation: The nitrile's C≡N triple bond is sequentially hydrogenated, first to an imine intermediate (R-CH=NH) and then to the final primary amine (R-CH₂-NH₂).[2]

  • Side Reactions: The intermediate imine can react with an already-formed primary amine product to generate a secondary amine after subsequent reduction. This is a common side reaction that can be suppressed by conducting the reaction in the presence of ammonia, which provides a large excess of a primary amine to shift the equilibrium away from byproduct formation.[9]

Core Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is highly effective but requires strict adherence to safety procedures due to the pyrophoric and water-reactive nature of LiAlH₄.

Safety Imperatives:

  • Inert Atmosphere: All operations involving LiAlH₄ must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[10] All glassware must be rigorously flame- or oven-dried.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles, and appropriate gloves are mandatory.[11][12]

  • Quenching: Excess LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas.[13] Quenching must be performed slowly and at reduced temperatures.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand must be immediately accessible. DO NOT use water or CO₂ extinguishers on a LiAlH₄ fire.[11][14]

Materials & Reagents

Reagent/Material Grade Supplier
This compound ≥98% Standard Supplier
Lithium Aluminum Hydride (LiAlH₄) Powder or 1M solution Standard Supplier
Anhydrous Tetrahydrofuran (THF) DriSolv® or equivalent Standard Supplier
Diethyl Ether (Et₂O) Anhydrous Standard Supplier
Sodium Hydroxide (NaOH) Reagent Grade Standard Supplier
Celite® 545 N/A Standard Supplier
Anhydrous Magnesium Sulfate (MgSO₄) Reagent Grade Standard Supplier

| Deionized Water | N/A | In-house |

Step-by-Step Methodology:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum for reagent addition. Purge the entire system with dry nitrogen for 15-20 minutes.

  • LAH Suspension: In the reaction flask, carefully suspend LiAlH₄ (1.5 eq.) in anhydrous THF (approx. 10 mL per gram of LAH). Cool the slurry to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF (approx. 5 mL per gram). Using a syringe, add this solution dropwise to the stirred LAH suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently heated to reflux (approx. 65 °C) to ensure completion.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up (Fieser Method): This quenching procedure is critical for safety and for generating a granular, filterable precipitate of aluminum salts.[1][13][15][16]

    • Cool the reaction mixture back down to 0 °C in an ice-water bath and dilute with an equal volume of diethyl ether.

    • For every X grams of LiAlH₄ used, perform the following sequential additions very slowly and dropwise with vigorous stirring: i. Add X mL of deionized water. (Observe vigorous gas evolution). ii. Add X mL of 15% (w/v) aqueous NaOH solution. iii. Add 3X mL of deionized water.

  • Isolation: Remove the ice bath and stir the resulting slurry vigorously at room temperature for 30 minutes. The precipitate should become white and granular. Add a small amount of anhydrous MgSO₄ and stir for another 15 minutes.

  • Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate. Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-methoxy-3-methylphenyl)ethanamine. Further purification can be achieved via column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

This method is well-suited for larger-scale synthesis and avoids the hazards of metal hydrides, though it requires specialized hydrogenation equipment.

Safety Imperatives:

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Operate in a well-ventilated fume hood away from ignition sources. Use appropriate pressure-rated equipment.

  • Raney® Nickel: The activated catalyst is often pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[3] Always handle the catalyst as a slurry and never allow it to dry completely. Filtered catalyst should be kept wet with solvent.

Materials & Reagents

Reagent/Material Grade Supplier
This compound ≥98% Standard Supplier
Raney® Nickel (e.g., W. R. Grace 2800) Slurry in water Standard Supplier
Ethanol (or Methanol) Anhydrous Standard Supplier
Ammonium Hydroxide (28-30%) Reagent Grade Standard Supplier

| Hydrogen Gas (H₂) | High Purity | Standard Supplier |

Step-by-Step Methodology:

  • Catalyst Preparation: In a flask, carefully decant the storage water from the Raney® Nickel slurry. Wash the catalyst by adding anhydrous ethanol, swirling, allowing the catalyst to settle, and decanting the solvent. Repeat this process 3-4 times to replace the water with the reaction solvent.

  • Reactor Charging: Charge a suitable hydrogenation vessel (e.g., a Parr shaker apparatus) with a solution of this compound (1.0 eq.) in ethanol (approx. 15-20 mL per gram of nitrile).

  • Additive for Selectivity: To suppress the formation of secondary amines, add ammonium hydroxide to the reaction mixture (approx. 5-10% of the solvent volume).[9]

  • Catalyst Addition: Add the prepared Raney® Nickel slurry to the reactor (typically 10-20% by weight relative to the nitrile).

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction Progression: Begin vigorous agitation (shaking or stirring) and heat the mixture to 40-60 °C. Monitor the reaction by observing the pressure drop as hydrogen is consumed.

  • Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Isolation: Open the reactor and carefully filter the mixture through a pad of Celite® to remove the catalyst. Crucially, ensure the filter cake is never allowed to dry. Immediately after filtration, submerge the filter cake containing the catalyst in water.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and obtain the crude product. The amine can be purified further by distillation under reduced pressure or by acid-base extraction.

Protocol 3: Reduction using Sodium Borohydride and Cobalt(II) Chloride

This protocol offers a milder, more convenient alternative to LiAlH₄, utilizing readily available and less hazardous reagents. The active reducing species is thought to be a cobalt boride formed in situ.[5][17]

Safety Imperatives:

  • Hydrogen Evolution: Sodium borohydride reacts with protic solvents like methanol to generate hydrogen gas. The addition should be controlled to manage gas evolution.

  • General Safety: Standard laboratory PPE (lab coat, gloves, safety glasses) should be worn.

Materials & Reagents

Reagent/Material Grade Supplier
This compound ≥98% Standard Supplier
Cobalt(II) Chloride Hexahydrate Reagent Grade Standard Supplier
Sodium Borohydride (NaBH₄) ≥98% Standard Supplier
Methanol Anhydrous Standard Supplier
Hydrochloric Acid (HCl) 2M Aqueous Standard Supplier
Sodium Hydroxide (NaOH) 4M Aqueous Standard Supplier

| Dichloromethane (DCM) | Reagent Grade | Standard Supplier |

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq.) and Cobalt(II) Chloride Hexahydrate (0.5 - 1.0 eq.) in methanol (approx. 20 mL per gram of nitrile). Stir to achieve a homogeneous pink/purple solution.

  • NaBH₄ Addition: Cool the solution to 0 °C using an ice-water bath. Add Sodium Borohydride (4.0 - 5.0 eq.) in small portions over 45-60 minutes. A black precipitate (cobalt boride) will form, and vigorous hydrogen evolution will be observed.[18]

  • Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of 2M HCl until the black precipitate dissolves and gas evolution ceases. The solution should be acidic (pH ~1-2).

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure.

  • Extraction: Redissolve the residue in water and transfer to a separatory funnel. Wash the aqueous layer with dichloromethane (2x) to remove any non-basic impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and make it strongly basic (pH > 12) by the slow addition of 4M NaOH solution.

  • Product Isolation: Extract the liberated amine from the basic aqueous layer with dichloromethane (3x). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target amine.

Comparative Summary of Methods

ParameterLiAlH₄ ReductionCatalytic Hydrogenation (Raney® Ni)NaBH₄/CoCl₂ Reduction
Reactivity Very HighHighModerate to High
Selectivity Low (reduces most polar π-bonds)Good (requires additives for 1° amine)Good
Key Reagents LiAlH₄, Anhydrous Ether/THFRaney® Ni, H₂ Gas, NH₄OHNaBH₄, CoCl₂·6H₂O
Operating Temp. 0 °C to 65 °C40 °C to 60 °C0 °C to Room Temp.
Pressure AtmosphericElevated (50-100 psi)Atmospheric
Primary Hazard Pyrophoric, violent water reactivityFlammable H₂, pyrophoric catalystFlammable H₂ evolution
Advantages High yields, fast reactionsHighly scalable, cost-effective at scaleMilder conditions, operationally simple
Disadvantages Strict safety protocols, difficult work-upSpecialized equipment, catalyst handlingStoichiometric metal salt, work-up

Visual Schematics

G

G

G

References

  • Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • BenchChem. (2025). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Princeton University EHS. (n.d.). Lithium Aluminum Hydride.
  • ScienceDirect. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • University of Rochester Chemistry Department. (n.d.). Workup: Aluminum Hydride Reduction.
  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
  • Sigma-Aldrich. (n.d.). Lithium aluminum hydride - Safety Data Sheet.
  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKAT-USA, Inc.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Wikipedia. (n.d.). Nitrile reduction.
  • ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?
  • Scite.ai. (n.d.). Mechanism of sodium borohydride-cobaltous chloride reductions.
  • New Jersey Department of Health. (n.d.). LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
  • Google Patents. (n.d.). WO1985000605A1 - Process for selective nitrile reduction.
  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
  • ACS Publications. (1986). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. J. Am. Chem. Soc., 108(1), 51-55.
  • NOAA. (n.d.). LITHIUM ALUMINUM HYDRIDE - CAMEO Chemicals.
  • Wikipedia. (n.d.). Raney nickel.
  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. r/Chempros.

Sources

Hydrolysis of 4-Methoxy-3-methylphenylacetonitrile to carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-(4-Methoxy-3-methylphenyl)acetic Acid via Nitrile Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Phenylacetic Acid Derivatives

Phenylacetic acids and their derivatives are crucial structural motifs found in a wide array of pharmacologically active compounds and serve as versatile intermediates in organic synthesis. The target molecule of this guide, 2-(4-methoxy-3-methylphenyl)acetic acid, is a substituted phenylacetic acid with potential applications as a building block in the development of novel therapeutics and functional materials. Its synthesis from the readily available 4-methoxy-3-methylphenylacetonitrile via hydrolysis represents a fundamental and efficient chemical transformation.

This document provides a comprehensive guide to the hydrolysis of this compound. It is designed for chemistry professionals, offering a deep dive into the underlying chemical principles, two robust and validated protocols for both acidic and basic conditions, and a comparative analysis to aid in method selection.

Part 1: Chemical Principles and Reaction Mechanisms

The conversion of a nitrile to a carboxylic acid is a classic hydrolysis reaction that proceeds in two main stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the final carboxylic acid.[1][2][3] This transformation can be effectively catalyzed by either acid or base, with each pathway possessing a distinct mechanism.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[3][4][5] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][5] A series of proton transfers then leads to the formation of an amide tautomer (an imidic acid), which quickly rearranges to the more stable amide.[1] The amide is then subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium ion, the latter of which serves as a thermodynamic sink, driving the reaction to completion.[4]

Base-Catalyzed Hydrolysis: In the presence of a strong base, the mechanism begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[1][3] This forms a negatively charged intermediate that is protonated by water to yield an imidic acid.[1] Tautomerization then produces the amide. The amide subsequently undergoes base-catalyzed hydrolysis: the hydroxide ion attacks the amide's carbonyl carbon, ultimately leading to the formation of a carboxylate salt and ammonia.[2] A final acidification step is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product.[2][3]

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Nitrile Nitrile (R-C≡N) A_ProtonatedNitrile Protonated Nitrile (R-C≡N+H) A_Nitrile->A_ProtonatedNitrile + H3O+ A_Intermediate1 H2O Attack Intermediate A_ProtonatedNitrile->A_Intermediate1 + H2O A_ImidicAcid Imidic Acid Tautomer A_Intermediate1->A_ImidicAcid - H+ A_Amide Amide Intermediate A_ImidicAcid->A_Amide Tautomerization A_ProtonatedAmide Protonated Amide A_Amide->A_ProtonatedAmide + H3O+ A_Intermediate2 H2O Attack on Amide Carbonyl A_ProtonatedAmide->A_Intermediate2 + H2O A_CarboxylicAcid Carboxylic Acid (R-COOH) A_Intermediate2->A_CarboxylicAcid - NH4+ A_Ammonium NH4+ B_Nitrile Nitrile (R-C≡N) B_Intermediate1 Hydroxy-Nitrile Adduct B_Nitrile->B_Intermediate1 + OH- B_ImidicAcid Imidic Acid Intermediate B_Intermediate1->B_ImidicAcid + H2O B_Amide Amide Intermediate B_ImidicAcid->B_Amide Tautomerization B_Intermediate2 Tetrahedral Intermediate B_Amide->B_Intermediate2 + OH- B_Carboxylate Carboxylate Salt (R-COO-) B_Intermediate2->B_Carboxylate - NH3 B_Ammonia NH3 B_CarboxylicAcid Carboxylic Acid (R-COOH) B_Carboxylate->B_CarboxylicAcid Acid Workup (H3O+)

Fig. 1: Generalized mechanisms for acid- and base-catalyzed nitrile hydrolysis.

Part 2: Experimental Application Notes & Protocols

The following protocols have been optimized for the conversion of this compound to 2-(4-methoxy-3-methylphenyl)acetic acid.

Protocol 1: Acid-Catalyzed Hydrolysis

This method is straightforward and often results in high yields, directly producing the carboxylic acid without the need for a final neutralization step for product isolation.[2][6] The use of a strong acid at elevated temperatures is crucial for driving the reaction to completion.[7]

Materials and Reagents:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) or Hydrochloric Acid (HCl, 37%)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated acids are highly corrosive. Handle with extreme care. Add acid to water, never the other way around, during dilution.

Fig. 2: Workflow for Acid-Catalyzed Hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), water (5-10 volumes), and concentrated sulfuric acid (2-4 eq). The mixture is often biphasic.

    • Rationale: A sufficient excess of water is required for the hydrolysis, and the strong acid acts as the catalyst.[8] Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[9]

  • Reaction: Heat the mixture to reflux (typically 100-110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nitrile is consumed (typically 4-12 hours).

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature and then carefully pour the contents over crushed ice in a beaker.

    • Rationale: Quenching on ice dissipates the heat from the exothermic neutralization and helps to precipitate the solid product if it is insoluble in the cold aqueous acidic medium.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3 x 20 mL for a small-scale reaction).

  • Combine the organic extracts and wash with brine (1 x 20 mL).

    • Rationale: The brine wash helps to remove the bulk of the dissolved water from the organic phase, improving the efficiency of the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, or an ethanol/water mixture) to afford the pure 2-(4-methoxy-3-methylphenyl)acetic acid.

Protocol 2: Base-Catalyzed Hydrolysis

This method is particularly useful for substrates that may be sensitive to strong acid. The reaction initially produces the carboxylate salt, which is typically water-soluble. An acidic workup is required to isolate the final product.[2][7]

Materials and Reagents:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

  • Ethanol or a similar co-solvent

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate or Diethyl Ether

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • pH paper or pH meter

  • Standard glassware as listed in Protocol 1

Safety Precautions:

  • Follow all safety measures outlined in Protocol 1.

  • Alkali metal hydroxides are highly corrosive and can cause severe burns. Handle with care. The hydrolysis reaction can be exothermic.

Fig. 3: Workflow for Base-Catalyzed Hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide (2-5 eq) in a mixture of water (5-10 volumes) and ethanol (2-5 volumes). Add this compound (1.0 eq).

    • Rationale: A co-solvent like ethanol is often used to increase the solubility of the organic nitrile in the aqueous basic solution, facilitating a more efficient reaction.[7]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the evolution of ammonia gas (use wet pH paper to test) and by TLC/LCMS.

  • Workup - Acidification: After the reaction is complete, cool the flask to room temperature, preferably in an ice bath. Slowly and carefully add concentrated hydrochloric acid to the stirring solution until the pH is strongly acidic (pH 1-2). A precipitate of the carboxylic acid may form.

    • Rationale: This is the critical step to convert the water-soluble sodium carboxylate salt into the neutral, organic-soluble carboxylic acid.[2][10] Cooling is necessary as the neutralization is highly exothermic.

  • Extraction and Isolation: Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization as described in Protocol 1.

Part 3: Comparative Data and Method Selection

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagents Strong Acid (H₂SO₄ or HCl), WaterStrong Base (NaOH or KOH), Water
Co-Solvent Not usually requiredOften beneficial (e.g., Ethanol)
Reaction Temp. Reflux (~100-110°C)Reflux (~80-100°C)
Workup Dilution/Quenching, ExtractionAcidification (pH 1-2), Extraction
Initial Product Carboxylic AcidCarboxylate Salt
Key Advantage Direct formation of the final product.Good for acid-sensitive substrates.
Key Disadvantage Harsh conditions can degrade sensitive functional groups.Requires a careful acidification step; highly exothermic.
Typical Yield 75-95%80-98%

Selection Rationale:

  • For a robust, straightforward synthesis where the substrate lacks acid-labile functional groups, the acid-catalyzed method is often preferred for its operational simplicity.

  • If the starting material or other parts of the molecule are sensitive to strong acid but stable to base, the base-catalyzed method is the superior choice.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Clark, J. (2016, February). Hydrolysis of Nitriles. Chemguide. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]

  • Hydrolysis of nitriles. Lumen Learning, Organic Chemistry II. [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Synthesis of Carboxylic Acids. Jasperse, Chem 360 Ch. 20, 21 Notes. [Link]

  • WO 2014/030106 A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Acid hydrolysis of organic materials. CalTech GPS. [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

Sources

Introduction: The Strategic Importance of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Industrial Scale-Up Synthesis of 4-Methoxy-3-methylphenylacetonitrile

This compound is a crucial chemical intermediate, valued for its role in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical and specialty chemical sectors. Its structure, featuring a reactive nitrile group and a substituted phenyl ring, makes it a versatile building block. The successful and efficient synthesis of this compound on an industrial scale is paramount for ensuring a stable supply chain for numerous downstream products.

This guide provides a comprehensive overview of a robust and scalable synthetic route, detailing the underlying chemical principles, step-by-step protocols, critical safety considerations, and analytical quality control measures. The information is tailored for researchers, scientists, and drug development professionals tasked with transitioning chemical synthesis from the laboratory bench to industrial production.

Part 1: Strategic Selection of the Synthetic Pathway

For the industrial production of arylacetonitriles, the most established and economically viable route is the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide. This method is favored due to its high efficiency, operational simplicity, and the relatively low cost of starting materials.

The selected two-step pathway is as follows:

  • Chlorination: Conversion of 4-Methoxy-3-methylbenzyl alcohol to 4-Methoxy-3-methylbenzyl chloride. This is a standard transformation, creating a reactive electrophile. Thionyl chloride (SOCl₂) is chosen as the chlorinating agent for its high reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[1][2]

  • Cyanation: Reaction of 4-Methoxy-3-methylbenzyl chloride with sodium cyanide (NaCN) to yield the target molecule, this compound. This is a classic SN2 reaction, where the cyanide ion displaces the chloride.

This approach avoids more complex or toxic reagents and provides a clear, scalable path to the desired product.

cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyanation A 4-Methoxy-3-methylbenzyl alcohol B 4-Methoxy-3-methylbenzyl chloride A->B SOCl₂, CH₂Cl₂ A->B C 4-Methoxy-3-methylbenzyl chloride D This compound (Target Product) B->D C->D NaCN, Acetone

Caption: Overall two-step synthetic workflow.

Part 2: Detailed Synthesis Protocols

Protocol 2.1: Synthesis of 4-Methoxy-3-methylbenzyl chloride (Intermediate)

Causality: This step converts the relatively unreactive hydroxyl group of the starting alcohol into a good leaving group (chloride), priming the molecule for the subsequent nucleophilic substitution by the cyanide ion. The use of thionyl chloride in a non-polar solvent like dichloromethane (CH₂Cl₂) is a standard and effective method for this transformation.[2]

Table 1: Reagents for Chlorination Step

ReagentMolar Mass ( g/mol )Quantity (1 mol scale)Molar Eq.Notes
4-Methoxy-3-methylbenzyl alcohol152.19152.2 g1.0Starting Material
Thionyl Chloride (SOCl₂)118.97142.8 g (85.0 mL)1.2Chlorinating Agent
Dichloromethane (CH₂Cl₂)84.931000 mL-Solvent
Saturated Sodium Bicarbonate-~500 mL-For Quenching

Experimental Procedure:

  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber (containing a caustic solution to neutralize HCl and SO₂ off-gases).

  • Initial Charge: Charge the reactor with 4-Methoxy-3-methylbenzyl alcohol (1.0 eq) and dichloromethane (approx. 6.5 mL per gram of alcohol).

  • Cooling: Begin agitation and cool the solution to 0-5°C using a cooling bath.

  • Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate vessel containing chilled saturated sodium bicarbonate solution to quench excess thionyl chloride.

  • Extraction: Transfer the quenched mixture to a liquid-liquid extractor. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-Methoxy-3-methylbenzyl chloride as an oil. This intermediate is often used directly in the next step without further purification.

Protocol 2.2: Synthesis of this compound (Final Product)

Causality: This is the key bond-forming step. The cyanide anion (CN⁻) from sodium cyanide acts as a nucleophile, attacking the benzylic carbon of the intermediate and displacing the chloride ion in an SN2 mechanism. Acetone is an excellent polar aprotic solvent for this reaction, as it dissolves the organic substrate and facilitates the reaction with the cyanide salt.

Table 2: Reagents for Cyanation Step

ReagentMolar Mass ( g/mol )Quantity (1 mol scale)Molar Eq.Notes
4-Methoxy-3-methylbenzyl chloride170.63170.6 g1.0Crude from Step 1
Sodium Cyanide (NaCN)49.0173.5 g1.5Cyanating Agent (Highly Toxic)
Sodium Iodide (NaI)149.897.5 g0.05Catalyst (Finkelstein reaction)
Acetone (dry)58.081000 mL-Solvent

Experimental Procedure:

  • Reactor Setup: In a well-ventilated area, equip a reactor with a mechanical stirrer, reflux condenser, and a heating mantle.

  • Initial Charge: Charge the reactor with finely powdered and dried sodium cyanide (1.5 eq), sodium iodide (0.05 eq), and dry acetone (approx. 6 mL per gram of benzyl chloride).

  • Heating: Begin stirring and heat the suspension to a gentle reflux.

  • Substrate Addition: Dissolve the crude 4-Methoxy-3-methylbenzyl chloride (1.0 eq) from the previous step in a minimal amount of dry acetone and add it to the refluxing suspension.

  • Reaction: Maintain the mixture at reflux with vigorous stirring for 18-24 hours. The progress can be monitored by GC, observing the disappearance of the benzyl chloride peak.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the precipitated sodium chloride (and excess NaCN) by suction and wash the filter cake with a small amount of acetone.[3]

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by vacuum fractional distillation to yield high-purity this compound.[3]

Part 3: Critical Safety Protocols for Handling Sodium Cyanide

Trustworthiness: Sodium cyanide (NaCN) is acutely toxic and requires stringent safety protocols. Ingestion, inhalation, or skin contact can be fatal. The primary hazard is the release of highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[4][5]

  • Personal Protective Equipment (PPE): Always wear a full-body chemical-resistant suit, nitrile or butyl rubber gloves, chemical-resistant safety goggles, and a face shield.[4][6] In case of potential dust or HCN exposure, a self-contained breathing apparatus (SCBA) is mandatory.[4]

  • Handling Area: All operations must be conducted in a dedicated, well-ventilated area or a fume hood. An emergency eyewash station and a quick-drench shower must be immediately accessible.[7][8]

  • Acid-Free Zone: Absolutely no acids should be present in the handling or storage area for sodium cyanide.[4][7]

  • Buddy System: Never work alone when handling large quantities of cyanide. At least two trained personnel should be present to monitor each other.[7][8]

  • Emergency Response:

    • Spills: Immediately contain and clean up any spills according to established site procedures.

    • Poisoning: In case of suspected poisoning, immediately remove the victim to fresh air and call emergency medical services. First aid may involve the administration of antidotes like hydroxocobalamin by trained personnel.[4]

  • Storage: Store sodium cyanide in tightly sealed, clearly labeled, corrosion-resistant containers in a cool, dry, locked, and well-ventilated area, segregated from acids and other incompatible materials.[4][5]

Part 4: Key Considerations for Industrial Scale-Up

Transitioning a synthesis from the laboratory to an industrial plant is not a linear process. Physical and engineering challenges often become more critical than the chemistry itself.[9][10]

ScaleUp cluster_considerations Key Factors center Scale-Up Challenges Heat Heat Management center->Heat Exotherm Control Mixing Mass Transfer & Mixing center->Mixing Homogeneity Safety Process Safety center->Safety Runaway Risk Control Process Control & Automation center->Control Reproducibility Materials Reagent & Solvent Logistics center->Materials Cost & Supply

Caption: Interrelated challenges in process scale-up.

  • Heat Management: The surface-area-to-volume ratio decreases dramatically as the reactor size increases.[10] This makes it much harder to remove heat from exothermic reactions, such as the initial chlorination step. A failure to control the temperature can lead to side reactions, product degradation, or a dangerous runaway reaction.[9][10] Industrial reactors require robust cooling jackets and potentially internal cooling coils.

  • Mass Transfer and Mixing: Efficient mixing, easily achieved with a magnetic stir bar in a flask, becomes a significant challenge in a large reactor.[11] Inadequate agitation can lead to localized "hot spots," poor reaction rates, and lower yields. The choice of impeller type, stirring speed, and the use of baffles are critical engineering decisions.

  • Safety and Hazard Analysis: The potential consequences of an incident are magnified at scale. A comprehensive Process Hazard Analysis (PHA) is required to identify risks associated with handling large quantities of thionyl chloride and sodium cyanide. This includes evaluating the potential for runaway reactions, toxic gas release, and containment failure.[12]

  • Reagent and Solvent Handling: At an industrial scale, the logistics of sourcing, storing, and charging large volumes of chemicals become significant. The choice of solvent may be influenced by cost, ease of recovery (recycling), and environmental regulations, not just its performance in the reaction.[10]

Part 5: Quality Control and Analytical Validation

Ensuring the final product meets stringent purity specifications is essential for its use in pharmaceutical applications. A multi-faceted analytical approach is required for quality control (QC).[13][14]

QC_Workflow cluster_tests Analytical Tests Crude Crude Product (Post-Distillation) QC QC Analysis Crude->QC GC GC (Purity Assay) QC->GC GCMS GC-MS (Impurity ID) QC->GCMS IR FTIR (Functional Group) QC->IR NMR NMR (Structure) QC->NMR Release Product Release Fail Reprocess / Reject GC->Release Pass GC->Fail Fail GCMS->Release Pass GCMS->Fail Fail IR->Release Pass IR->Fail Fail NMR->Release Pass NMR->Fail Fail

Caption: Quality control workflow for final product release.

Table 3: Analytical Specifications for this compound

TestMethodSpecificationPurpose
Purity Assay Gas Chromatography (GC)≥ 99.0%To quantify the main component and known impurities.
Identity FTIR SpectroscopyConforms to reference spectrum (Characteristic C≡N stretch at ~2245 cm⁻¹)Confirms the presence of the nitrile functional group.
Structure Confirmation ¹H and ¹³C NMRConforms to reference spectraProvides unambiguous structural verification.
Impurity Profile GC-Mass Spectrometry (GC-MS)Identification and quantification of any significant impuritiesTo detect and identify any residual starting materials, byproducts, or degradation products.[15]

General Analytical Protocols:

  • Gas Chromatography (GC): A dilute solution of the sample in a suitable solvent (e.g., ethyl acetate) is injected into a GC equipped with a flame ionization detector (FID). The peak area percentage is used to determine the purity.[3][13]

  • GC-Mass Spectrometry (GC-MS): Provides mass spectral data for each peak separated by the GC, allowing for the positive identification of the main product and any impurities by comparing their fragmentation patterns to spectral libraries.[15][16]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the neat liquid sample is analyzed. The presence of a sharp absorption band around 2245 cm⁻¹ is characteristic of the C≡N stretching vibration, confirming the nitrile functional group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed. ¹H NMR will show characteristic signals for the aromatic, methylene (CH₂), methoxy (OCH₃), and methyl (CH₃) protons. ¹³C NMR will confirm the number and type of carbon atoms in the molecule.

References

  • TAEKWANG INDUSTRIAL CO., LTD. "Sodium Cyanide." Available at: [Link]

  • United Chemical. "Sodium Cyanide Safety Operation Procedures and Emergency Response." Available at: [Link]

  • Groves, J. T., & Choi, J. (2016). "Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay." Journal of the American Chemical Society.
  • TAEKWANG INDUSTRIAL CO., LTD. "SODIUM CYANIDE (NaCN) Safety and Handling Guidance."
  • United Chemical. "Sodium Cyanide Safety Protection and Emergency Measures." Available at: [Link]

  • PrepChem.com. "Synthesis of 4-methoxybenzyl chloride." Available at: [Link]

  • Google Patents. "Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Liu, P., et al.
  • ResearchGate. "α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol; Reaction conditions."
  • Wang, F., et al. "Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions." CCS Chemistry.
  • ACS Publications. "Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols."
  • SciELO.
  • Li, X. "Metal-mediated C−CN Bond Activation in Organic Synthesis." Accounts of Chemical Research.
  • ChemicalBook. "4-BENZYLOXY-3-METHOXYPHENYLACETONITRILE synthesis."
  • ACS Publications.
  • Reddit. "What are issues/things to consider when scaling up reactions from the lab to a factory?" Available at: [Link]

  • StudySmarter.
  • Patsnap. "Synthesis method for 4-methoxy-2-methyl benzyl cyanide." Available at: [Link]

  • YouTube.
  • Google Patents. "Systems and methods for producing nitriles."
  • Blazingprojects. "Investigation of Industrial Scale-Up Processes for Chemical Reactions."
  • Google Patents. "Method for synthesizing 3,4-dimethoxyphenyl acetonitrile."
  • Lab Manager Magazine. "How to Scale Up a New Synthesis Reaction." Available at: [Link]

  • CatSci Ltd.
  • UNEP. "III Analytical Methods."
  • Supporting Information. General procedure for synthesis of benzyl chlorides.
  • Google Patents. "Systems and methods for producing nitriles."
  • PubChem. "this compound." Available at: [Link]

  • Organic Chemistry Portal.
  • Journal of Chemical and Pharmaceutical Research. "Techniques for Quality Control in Pharmaceutical Analysis."
  • HWS Labortechnik Mainz. "From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis."
  • Google Patents. "Preparation method of 3-methoxybenzyl chloride."
  • Google Patents. "PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE."
  • Chemistry LibreTexts.
  • Journal of Chemical and Pharmaceutical Research. "Techniques for Quality Control in Pharmaceutical Analysis."
  • Journal of Chemical and Pharmaceutical Research. "Advanced Analytical Techniques for Quality Control in GMP Synthesis."
  • Arsyn Life Sciences. "(4-Hydroxy-3-methoxy-phenyl)-acetonitrile."

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-3-methylphenylacetonitrile (MMN). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the common route of nucleophilic substitution on 4-methoxy-3-methylbenzyl chloride.

Question 1: Why is my yield of this compound consistently low?

Answer:

Low yield is a frequent issue that can stem from several factors, from starting material quality to reaction conditions and work-up procedures. A systematic approach is crucial to pinpoint the cause.

Potential Causes & Solutions:

  • Poor Quality of Starting Material (4-methoxy-3-methylbenzyl chloride): The benzyl chloride starting material is highly reactive and prone to degradation, especially hydrolysis.

    • Causality: Benzyl halides with electron-donating groups, like methoxy and methyl, are particularly susceptible to SN1 type reactions, where the formation of a stabilized benzylic carbocation can lead to side reactions with any nucleophiles present, including water.[1]

    • Solution:

      • Verify Purity: Always check the purity of your 4-methoxy-3-methylbenzyl chloride by ¹H NMR or GC-MS before use. Look for the presence of 4-methoxy-3-methylbenzyl alcohol or other related impurities.

      • Fresh is Best: It is highly recommended to use freshly prepared or recently purchased benzyl chloride.[2] If you suspect degradation, consider a fresh synthesis or purification by distillation under reduced pressure, though this can be challenging due to its reactivity.

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and cyanide source is critical for maximizing the SN2 pathway and minimizing side reactions.

    • Causality: The reaction of a benzyl halide with cyanide is a competition between SN1 and SN2 pathways. Polar aprotic solvents favor the SN2 reaction, which is desired here.[1] The presence of water can lead to the formation of the corresponding benzyl alcohol as a significant byproduct.[2]

    • Solution:

      • Solvent Choice: Use anhydrous polar aprotic solvents like acetone or DMSO. Acetone is often preferred as it facilitates the precipitation of NaCl or KCl, driving the reaction forward.[2]

      • Temperature Control: Maintain the reaction at a moderate temperature, typically refluxing in acetone (around 56°C). Excessively high temperatures can promote elimination or other side reactions.

      • Moisture Control: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.

  • Formation of Benzyl Isocyanide: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. Attack by the nitrogen atom leads to the formation of the isocyanide isomer.

    • Causality: While the formation of the nitrile (C-attack) is thermodynamically favored, the isocyanide (N-attack) can form as a kinetic product, especially in the presence of certain metal cations that can coordinate to the nitrogen. This can sometimes be identified by a distinct, unpleasant odor.[3]

    • Solution:

      • Cyanide Source: Using sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent generally favors nitrile formation.

      • Phase-Transfer Catalysis: In a two-phase system (e.g., an organic solvent and water), a phase-transfer catalyst can be employed to efficiently transport the cyanide ion to the organic phase, which can sometimes improve selectivity for the nitrile.[4]

  • Inefficient Work-up and Purification: The product can be lost during the extraction and purification steps.

    • Solution:

      • Quenching: After the reaction, filter off the inorganic salts. The filtrate, containing the product, should be carefully worked up.

      • Extraction: Use a suitable organic solvent for extraction and be mindful of emulsion formation.

      • Purification: The crude product is often an oil. Purification by vacuum distillation is the most common method for arylacetonitriles.[2] Column chromatography can also be used but may be less practical for larger scales.

Below is a troubleshooting workflow to help diagnose the cause of low yield.

low_yield_troubleshooting start Low Yield of MMN check_sm Check Starting Material Purity (NMR/GC-MS) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok Pure sm_bad Impure Starting Material check_sm->sm_bad Impure check_conditions Review Reaction Conditions sm_ok->check_conditions purify_sm Action: Purify or use fresh starting material sm_bad->purify_sm conditions_ok Conditions are Optimal check_conditions->conditions_ok Optimal conditions_bad Sub-optimal Conditions check_conditions->conditions_bad Sub-optimal check_byproducts Analyze Crude Product for Byproducts (TLC/GC-MS) conditions_ok->check_byproducts optimize_conditions Action: Use anhydrous solvent, control temp, use inert atm. conditions_bad->optimize_conditions byproducts_present Byproducts Detected check_byproducts->byproducts_present no_byproducts No Significant Byproducts check_byproducts->no_byproducts None identify_byproduct Identify Byproduct byproducts_present->identify_byproduct check_workup Review Work-up & Purification no_byproducts->check_workup isocyanide Isocyanide? identify_byproduct->isocyanide alcohol Benzyl Alcohol? identify_byproduct->alcohol optimize_iso Action: Review cyanide source and solvent isocyanide->optimize_iso optimize_alc Action: Ensure strictly anhydrous conditions alcohol->optimize_alc workup_issue Potential Loss During Work-up check_workup->workup_issue optimize_workup Action: Optimize extraction and distillation workup_issue->optimize_workup

Caption: Troubleshooting workflow for low yield of this compound.

Question 2: I have an impurity with a very unpleasant smell. What is it and how do I remove it?

Answer:

An unpleasant, pungent odor is characteristic of the isocyanide (or isonitrile) isomer, in this case, 4-methoxy-3-methylbenzyl isocyanide.

Cause & Removal:

  • Cause: As mentioned previously, the cyanide ion can attack via its nitrogen atom. This side reaction can be promoted by certain conditions or impurities.

  • Removal: Isocyanides can sometimes be removed by acid hydrolysis. A common method involves washing the crude organic extract with dilute acid (e.g., dilute HCl or H₂SO₄).[3] However, care must be taken as the nitrile group itself can undergo hydrolysis under harsh acidic conditions, especially with heating. A mild acidic wash at room temperature is recommended. If this is not effective, careful fractional vacuum distillation is often the best method to separate the nitrile from the lower-boiling isocyanide.

Frequently Asked Questions (FAQs)

Question 1: What are the primary synthetic routes to prepare this compound?

Answer:

There are two main, well-established routes for the synthesis of arylacetonitriles like MMN:

  • Nucleophilic Substitution of a Benzyl Halide: This is the most common and direct route. It involves reacting 4-methoxy-3-methylbenzyl halide (usually the chloride) with an alkali metal cyanide (like NaCN or KCN). This is a standard SN2 reaction.[5] The starting benzyl chloride can be prepared from the corresponding 4-methoxy-3-methylbenzyl alcohol.

  • Conversion from a Benzaldehyde: This route starts with 4-methoxy-3-methylbenzaldehyde. The aldehyde is first converted to an intermediate, such as an oxime, which is then dehydrated to form the nitrile.[6] This multi-step process can be advantageous if the corresponding benzyl halide is unstable or difficult to procure, but it often involves more steps and reagents.

The choice of route typically depends on the availability and cost of the starting materials. For MMN, the benzyl halide route is generally more straightforward if the halide is accessible.

Question 2: How does the methyl group at the 3-position affect the synthesis compared to 4-methoxyphenylacetonitrile?

Answer:

The presence of the methyl group at the position ortho to the benzyl moiety has a few electronic and steric implications:

  • Electronic Effect: The methyl group is weakly electron-donating. Combined with the strongly electron-donating methoxy group at the para position, it further activates the benzene ring. This increased electron density can make the benzylic carbocation intermediate (in a potential SN1 pathway) even more stable. This enhances the susceptibility of the corresponding benzyl halide to hydrolysis, making the need for anhydrous conditions even more critical than in the synthesis of 4-methoxyphenylacetonitrile.[1]

  • Steric Effect: The methyl group introduces some steric hindrance around the reaction center. However, for an SN2 reaction at a benzylic carbon, this effect is generally minimal and should not significantly impede the approach of the cyanide nucleophile.

Question 3: Which cyanide source is better: NaCN or KCN? Are there safer alternatives?

Answer:

Both NaCN and KCN are effective for this synthesis. The choice often comes down to solubility and cost.

  • NaCN vs. KCN: In solvents like acetone, KCN is slightly more soluble than NaCN, which can sometimes lead to faster reaction rates. However, both are widely used. A key consideration is ensuring the cyanide salt is finely powdered and dry to maximize its reactivity.[2]

  • Safer Alternatives: Alkali cyanides are extremely toxic. For laboratory settings where safety is a primary concern, alternative cyanation methods are being developed, though they may require more specialized reagents or catalysts. These include the use of less toxic cyanide sources like trimethylsilyl cyanide (TMSCN) or the use of transition-metal-catalyzed cross-coupling reactions.[4] However, for the straightforward synthesis of MMN, the classical reaction with NaCN or KCN remains the most common industrial and laboratory method. Extreme caution and appropriate safety protocols are mandatory when handling these reagents.

Experimental Protocol: Cyanation of 4-methoxy-3-methylbenzyl chloride

This protocol is a representative procedure based on established methods for analogous compounds.[2] Optimization may be required.

Step-by-Step Methodology:

  • Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add finely powdered sodium cyanide (1.2 eq) and anhydrous acetone.

  • Addition of Starting Material: To the stirred suspension, add a solution of 4-methoxy-3-methylbenzyl chloride (1.0 eq) in anhydrous acetone dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction typically takes 16-24 hours for completion.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the precipitated sodium chloride.

    • Wash the salt cake with a small amount of fresh acetone.

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction:

    • Dissolve the resulting crude oil in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound as an oil.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product.

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale / Notes
Solvent Anhydrous AcetonePolar aprotic solvent that favors SN2; NaCl byproduct precipitates.
Cyanide Source Sodium Cyanide (NaCN)Finely powdered and dried before use for maximum surface area.
Stoichiometry 1.2 - 1.5 eq NaCNA slight excess ensures complete conversion of the benzyl chloride.
Temperature Reflux (~56°C)Provides sufficient energy for the reaction without promoting side reactions.
Atmosphere Inert (Nitrogen/Argon)Crucial to prevent hydrolysis of the reactive benzyl chloride.
Reaction Time 16 - 24 hoursMonitor by TLC/GC for completion.
Purification Vacuum DistillationStandard method for purifying liquid arylacetonitriles.[2]

References

  • Google Patents. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. US3983151A.
  • Banerjee, A., Sharma, R., & Banerjee, U. C. (2003). Purification and characterization of an enantioselective arylacetonitrilase from Pseudomonas putida. PubMed. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from [Link]

  • Sciencemadness.org. (2011). Mechanism of benzyl cyanide synthesis? Retrieved from [Link]

  • Yale Research. (n.d.). Purification. Retrieved from [Link]

  • Google Patents. (2009). Process for preparing benzyl cyanide being optionally substituted on benzene ring. CZ2008474A3.
  • Patsnap. (2014). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Retrieved from [Link]

  • Fine Chemical Trading. (n.d.). The Chemical Synthesis and Industrial Applications of 4-Methoxybenzyl Cyanide. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

  • YouTube. (2023). [ChemPlayer Reupload]Preparation of crude benzyl cyanide from benzyl chloride. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • PubMed. (2014). Optimization of arylacetonitrilase production from Alcaligenes sp. MTCC 10675 and its application in mandelic acid synthesis. Retrieved from [Link]

  • Taylor & Francis. (2023). Cyanation – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]

  • Journal of Forensic Chemistry and Toxicology. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for. Retrieved from [Link]

  • Google Patents. (2011). The synthetic method of 2-methoxy-4-cyanobenzaldehyde. CN102020587A.

Sources

Common byproducts in 4-Methoxy-3-methylphenylacetonitrile synthesis and removal

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 4-Methoxy-3-methylphenylacetonitrile Synthesis >

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis and purification of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important chemical intermediate. Drawing from established chemical principles and purification techniques, this resource offers troubleshooting advice and detailed protocols to help you optimize your reaction outcomes and obtain a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing arylacetonitriles like this compound involve nucleophilic substitution reactions. A common approach is the cyanation of a corresponding benzyl halide (e.g., 4-methoxy-3-methylbenzyl chloride or bromide) using a cyanide salt such as sodium or potassium cyanide. Another established method is the Rosenmund–von Braun reaction, which involves the reaction of an aryl halide with cuprous cyanide.[1][2]

Q2: I have a persistent impurity in my final product. What are the likely byproducts in this synthesis?

A2: Byproduct formation is a common issue. The most probable impurities include:

  • Unreacted Starting Material: Incomplete conversion of the starting benzyl halide or alcohol is a frequent source of contamination.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can form the corresponding amide (4-Methoxy-3-methylphenylacetamide) or carboxylic acid (4-Methoxy-3-methylphenylacetic acid).[3][4][5][6]

  • Oxidation Products: If the reaction is exposed to air at high temperatures, oxidation of the benzylic position can lead to the formation of 4-Methoxy-3-methylbenzaldehyde.

  • Isomeric Byproducts: Depending on the starting materials and reaction conditions, small amounts of isomeric phenylacetonitriles may be formed.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Poor Quality of Reagents: Ensure that your starting materials and reagents are of high purity and are not degraded.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent choice are critical. For instance, in the Rosenmund-von Braun reaction, high temperatures are typically required.[7]

  • Side Reactions: The formation of byproducts, as mentioned above, will consume starting material and reduce the yield of the desired product.

  • Product Loss During Workup: Inefficient extraction or purification steps can lead to significant product loss.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Product is contaminated with unreacted starting material. Incomplete reaction.Increase the reaction time or temperature. Consider adding a slight excess of the cyanide reagent. Purification via fractional distillation or column chromatography can also be effective.[8]
Presence of a polar impurity, possibly an amide or carboxylic acid. Hydrolysis of the nitrile product during the reaction or workup.Ensure anhydrous reaction conditions. During workup, avoid prolonged exposure to strong acids or bases. If hydrolysis occurs, the acidic byproduct can be removed by an aqueous base wash.
Product has a yellowish or brownish tint. Formation of colored impurities.Treat the crude product with activated charcoal during recrystallization to remove colored impurities.[9]
Difficulty in crystallizing the final product. The presence of impurities is inhibiting crystal formation.Purify the crude product further using column chromatography to remove impurities. Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[10]
Product degrades on a silica gel column. The acidic nature of silica gel can cause hydrolysis of the nitrile.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-polar base like triethylamine. Alternatively, use a less acidic stationary phase such as alumina.[11]

Experimental Protocols

Protocol 1: Removal of Unreacted Starting Material via Column Chromatography

This protocol outlines the purification of this compound from a less polar, unreacted starting material, such as 4-methoxy-3-methylbenzyl chloride.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a glass chromatography column with a slurry of silica gel in hexane.[12][13]

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.[13]

  • Elution:

    • Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate, to elute the less polar unreacted starting material.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15 hexane:ethyl acetate) to elute the more polar product, this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.[13][14]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization for the Removal of Polar Impurities

This protocol is effective for removing more polar byproducts, such as the corresponding carboxylic acid, from the desired nitrile.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., ethanol/water or toluene/hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent or solvent pair in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains soluble at low temperatures.[15][16]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.[9][17]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[17]

  • Crystallization: Allow the solution to cool slowly to room temperature to form large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9][10]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[17]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (e.g., 4-methoxy-3-methylbenzyl halide + NaCN) B Reaction (e.g., Cyanation) A->B C Crude Product Mixture B->C D Initial Workup (e.g., Extraction) C->D E Column Chromatography (Removes non-polar byproducts) D->E F Recrystallization (Removes polar byproducts) E->F G Pure this compound F->G

Caption: A typical workflow for the synthesis and purification of this compound.

Decision Tree for Byproduct Removal

A Crude Product Analysis (TLC, NMR, GC-MS) B Is the primary impurity a non-polar starting material? A->B C Is the primary impurity a polar byproduct (amide/acid)? B->C No D Perform Column Chromatography B->D Yes E Perform Aqueous Base Wash followed by Recrystallization C->E Yes F Pure Product C->F No (Re-evaluate impurity identity) D->F E->F

Caption: A decision tree to guide the selection of an appropriate purification method based on the nature of the primary impurity.

References

Sources

Technical Support Center: Optimization of Reaction Conditions for the Cyanation of 4-Methoxy-3-Methylbenzyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the cyanation of 4-methoxy-3-methylbenzyl halides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this crucial synthetic transformation. The presence of the electron-donating methoxy group and the weakly activating methyl group on the benzyl halide substrate introduces specific considerations for achieving high yields and purity. This document will address common challenges and provide scientifically grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the cyanation of 4-methoxy-3-methylbenzyl halides, and how do the substituents influence it?

The cyanation of 4-methoxy-3-methylbenzyl halides, being primary benzylic halides, primarily proceeds through an S(_N)2 mechanism. In this single-step process, the cyanide ion acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.

However, the presence of the electron-donating 4-methoxy group can stabilize a potential carbocation intermediate through resonance.[1] This stabilization could introduce a competing S(_N)1 pathway, especially under conditions that favor carbocation formation (e.g., polar protic solvents, lower cyanide concentration). While the primary nature of the halide still heavily favors the S(_N)2 pathway, awareness of a potential S(_N)1 contribution is crucial for troubleshooting, as it can lead to specific side products like isocyanides.[2]

Reaction Mechanism Overview

Caption: S(_N)2 mechanism for the cyanation of 4-methoxy-3-methylbenzyl halide.

Q2: Which cyanide source is recommended for this reaction?

For the cyanation of benzylic halides, alkali metal cyanides such as sodium cyanide (NaCN) or potassium cyanide (KCN) are generally preferred over heavy metal cyanides like silver cyanide (AgCN).[2] NaCN and KCN are more ionic in character, providing a "freer" cyanide anion in solution, which favors the desired C-attack (nitrile formation) over N-attack (isocyanide formation).[2]

For improved safety and handling, potassium hexacyanoferrate(II) (K(_4)[Fe(CN)(_6)]) can be used as a less toxic cyanide source, particularly in palladium-catalyzed cyanations.[3]

Q3: What is the role of a phase-transfer catalyst (PTC) and is it necessary?

A phase-transfer catalyst is highly recommended for this reaction. Alkali metal cyanides have poor solubility in most organic solvents where the benzyl halide is dissolved.[2][4] A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitates the transfer of the cyanide anion from the solid or aqueous phase into the organic phase.[4][5] This dramatically increases the reaction rate and allows for milder reaction conditions, often leading to higher yields and fewer side products.[5] While the reaction can proceed without a PTC, it is often sluggish and requires more forcing conditions.[2]

Phase-Transfer Catalysis Workflow

PTC_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase NaCN Na+ CN- QCN Q+ CN- NaCN->QCN Anion Exchange QBr Q+ Br- QBr->QCN ArCH2X ArCH2X ArCH2CN ArCH2CN ArCH2X->ArCH2CN QCN->ArCH2CN Nucleophilic Substitution QX Q+ X- ArCH2CN->QX QX->QBr Catalyst Regeneration

Caption: General workflow of phase-transfer catalysis in cyanation.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting 4-methoxy-3-methylbenzyl halide.
Possible Cause Diagnostic Check Recommended Solution
Poor solubility of the cyanide salt Observe the reaction mixture. Is the cyanide salt fully dissolved or is it a heterogeneous mixture with minimal interaction?1. Introduce a phase-transfer catalyst (PTC): Add 1-5 mol% of a quaternary ammonium salt like TBAB or Aliquat 336.[5] 2. Change the solvent: Switch to a polar aprotic solvent such as DMSO or DMF, which can better solvate the cyanide salt.[2][6]
Low reaction temperature Monitor the reaction progress by TLC or GC-MS over an extended period. Is the reaction proceeding, but very slowly?Gradually increase the reaction temperature in 10°C increments. Be mindful that higher temperatures can promote side reactions.[2]
Inactivated starting material Check the purity of the 4-methoxy-3-methylbenzyl halide. Has it been stored for a long time or exposed to moisture?Purify the benzyl halide by distillation or column chromatography before use. Ensure anhydrous reaction conditions if water-sensitive reagents are used.[2]
Poor quality of cyanide salt Is the NaCN or KCN clumpy or discolored?Use freshly opened, finely powdered, and dry cyanide salt.
Problem 2: Significant formation of 4-methoxy-3-methylbenzyl isocyanide.
Possible Cause Diagnostic Check Recommended Solution
Contribution from an S(_N)1 mechanism Analyze the reaction conditions. Are you using a polar protic solvent (e.g., ethanol, water)?1. Switch to a polar aprotic solvent: Use DMSO, DMF, or acetone to favor the S(_N)2 pathway.[2] 2. Increase cyanide concentration: Ensure a sufficient concentration of the cyanide nucleophile in the organic phase, for instance by using a PTC.
Use of a covalent cyanide source Are you using AgCN or another heavy metal cyanide?Switch to an ionic cyanide source like NaCN or KCN.[2]
High reaction temperature Is the reaction being run at an elevated temperature?Lower the reaction temperature. S(_N)1 reactions generally have a higher activation energy and are more sensitive to temperature increases.
Problem 3: Presence of elimination or hydrolysis byproducts.
Possible Cause Diagnostic Check Recommended Solution
Elimination to form a stilbene derivative Check for byproducts with a C=C bond by NMR or MS. Is the reaction run under strongly basic conditions?1. Control basicity: Avoid the use of strong bases. The cyanide ion itself is a weak base.[2] 2. Lower the temperature: Elimination reactions are often favored at higher temperatures.[2]
Hydrolysis of the product nitrile Is there evidence of 4-methoxy-3-methylphenylacetic acid or its amide in the product mixture? Was water present during the reaction or work-up under acidic/basic conditions?1. Ensure anhydrous conditions: Use dry solvents and reagents. 2. Neutral work-up: Perform the aqueous work-up under neutral pH conditions to avoid acid or base-catalyzed hydrolysis of the nitrile product.[2]

Troubleshooting Decision Tree

Troubleshooting start Low Yield of 4-methoxy-3-methylbenzyl cyanide check_conversion Check Conversion (TLC/GC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion high_conversion High Conversion check_conversion->high_conversion optimize_ptc Optimize PTC/Solvent/Temp low_conversion->optimize_ptc Yes check_byproducts Analyze Byproducts (NMR/MS) high_conversion->check_byproducts Yes isocyanide Isocyanide byproduct? check_byproducts->isocyanide elim_hydrolysis Elimination/Hydrolysis byproduct? isocyanide->elim_hydrolysis No optimize_sn2 Favor SN2 conditions (aprotic solvent, NaCN/KCN) isocyanide->optimize_sn2 Yes control_conditions Control Basicity/Temp, Anhydrous conditions elim_hydrolysis->control_conditions Yes success Optimized Protocol elim_hydrolysis->success No optimize_ptc->success optimize_sn2->success control_conditions->success

Caption: Troubleshooting decision tree for the cyanation reaction.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Cyanation of 4-Methoxy-3-methylbenzyl chloride

This protocol is adapted from general procedures for the cyanation of benzyl halides using phase-transfer catalysis.[2][5]

Materials:

  • 4-Methoxy-3-methylbenzyl chloride

  • Sodium cyanide (NaCN), finely powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene, anhydrous

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-methylbenzyl chloride (1.0 eq), sodium cyanide (1.2 eq), and tetrabutylammonium bromide (0.05 eq).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 5:1 v/v). The biphasic system is essential for phase-transfer catalysis.

  • Reaction: Heat the mixture to 80-90 °C and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methoxy-3-methylphenylacetonitrile.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Safety Precautions

Working with cyanides requires strict adherence to safety protocols due to their high toxicity.

  • Engineering Controls: All manipulations involving solid cyanides or hydrogen cyanide (HCN) gas must be performed in a properly functioning chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves. Double-gloving is recommended.[7]

  • Preventing HCN Release: Cyanide salts react with acids to produce highly toxic and flammable HCN gas. Always handle cyanide solutions under basic conditions (pH > 10).[4] Acidic work-up conditions must be strictly avoided.

  • Waste Disposal: All cyanide-containing waste must be quenched with a basic solution of sodium hypochlorite (bleach) before disposal as hazardous waste.[4]

  • Emergency Preparedness: Ensure that a cyanide antidote kit is available and that all personnel are trained in its use. Never work alone when handling cyanides.[7]

References

  • Marc S. C. "Industrial Phase-Transfer Catalysis." PTC Organics, Inc., [Link].

  • University of Illinois Division of Research Safety. "Cyanides." 2014, [Link].

  • "Nucleophilic Substitution Reactions." University of Calcutta, [Link].

  • "Electron-Donating and Electron-Withdrawing Substituents." Dummies.com, [Link].

  • "Nucleophilic aromatic substitution." BYJU'S, [Link].

  • Zhang, W., et al. "Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]." ResearchGate, 2011, [Link].

  • Ma, Z., et al. "Nickel-Catalyzed Cyanation of Aryl Halides." National Institutes of Health, 2023, [Link].

  • "Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • "Nucleophilic Aromatic Substitution." Chemistry Steps, [Link].

  • Rorig, K., et al. "p-METHOXYPHENYLACETONITRILE." Organic Syntheses, [Link].

Sources

Minimizing side reactions in the preparation of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methoxy-3-methylphenylacetonitrile

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the intricacies of this synthesis. Here, we address common challenges, with a focus on minimizing side reactions to optimize yield and purity. Our approach is rooted in mechanistic understanding and validated through empirical data.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and industrially significant methods start from 4-methoxy-3-methylbenzyl alcohol or its corresponding halide. The two primary pathways are:

  • Route A: Two-Step Halogenation and Cyanation: This involves the conversion of 4-methoxy-3-methylbenzyl alcohol to the corresponding benzyl halide (chloride or bromide), followed by a nucleophilic substitution with a cyanide salt (e.g., NaCN, KCN).

  • Route B: Direct Cyanation of the Benzyl Alcohol: This method, often preferred for its atom economy, involves the direct conversion of the alcohol to the nitrile using reagents like TMSCN (trimethylsilyl cyanide) under specific catalytic conditions.

Q2: I am observing significant formation of a dimeric ether impurity. What is causing this and how can I prevent it?

A2: The formation of a dimeric ether (bis(4-methoxy-3-methylbenzyl) ether) is a classic side reaction, particularly during the halogenation of the starting benzyl alcohol.

  • Mechanism: This occurs under acidic conditions, where the benzyl alcohol is protonated, leading to the loss of water and formation of a stabilized benzylic carbocation. This carbocation can then be attacked by another molecule of the starting alcohol.

  • Troubleshooting:

    • Control Acidity: Avoid strong, protic acids during the halogenation step. If using reagents like SOCl₂ or PBr₃, ensure the reaction is performed at low temperatures and that any generated HCl or HBr is effectively neutralized or removed.

    • Reagent Choice: Using a milder halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with a phosphine like triphenylphosphine, can significantly reduce ether formation.

    • Base Addition: The addition of a non-nucleophilic base, such as pyridine or 2,6-lutidine, can scavenge protons and suppress the carbocation formation.

Q3: My cyanation reaction is sluggish and results in a low yield. What factors should I investigate?

A3: A slow or incomplete cyanation reaction can be attributed to several factors, primarily related to the reactivity of the substrate and the reaction conditions.

  • Leaving Group: The nature of the leaving group on the benzyl substrate is critical. Benzyl bromides are generally more reactive than benzyl chlorides. If you are using the chloride, consider switching to the bromide for a faster reaction rate.

  • Solvent: The choice of solvent is paramount for a successful Sₙ2 reaction. A polar aprotic solvent, such as DMSO, DMF, or acetonitrile, is highly recommended. These solvents solvate the cation of the cyanide salt, leaving the cyanide anion more "naked" and nucleophilic.

  • Phase-Transfer Catalysis: In biphasic systems or when using less polar solvents, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6) is essential. The PTC facilitates the transport of the cyanide anion into the organic phase where the reaction occurs.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote elimination side reactions. A moderate temperature range (e.g., 50-70 °C) is typically a good starting point.

Troubleshooting Guide: Side Reaction Minimization

This section provides a more in-depth analysis of specific side reactions and detailed protocols for their mitigation.

Issue 1: Formation of 4-Methoxy-3-methylbenzaldehyde

The oxidation of the starting benzyl alcohol or the product nitrile to the corresponding aldehyde is a common pitfall, especially if the reaction is exposed to air at elevated temperatures or in the presence of certain metal catalysts.

Root Cause Analysis and Mitigation Strategies:

Cause Mechanism Recommended Action
Aerial Oxidation At elevated temperatures, atmospheric oxygen can oxidize the benzylic position.Maintain an inert atmosphere (N₂ or Ar) throughout the reaction, especially during heating.
Reagent-Induced Oxidation Certain reagents or impurities can act as oxidants.Ensure the purity of all reagents and solvents. Avoid using old or improperly stored materials.
Issue 2: Elimination Reactions Leading to Styrene Derivatives

While less common for this specific substrate, elimination reactions can occur, particularly if a sterically hindered base is used or at high temperatures, leading to the formation of 4-methoxy-3-methylstyrene.

Root Cause Analysis and Mitigation Strategies:

Cause Mechanism Recommended Action
Strongly Basic Conditions A strong base can deprotonate the benzylic carbon, leading to E2 elimination.Use a non-basic or weakly basic cyanide source. If a base is required, use a non-nucleophilic, sterically hindered base at low temperatures.
High Reaction Temperature High temperatures favor elimination over substitution.Optimize the reaction temperature. Aim for the lowest temperature that provides a reasonable reaction rate.

Experimental Protocols

Protocol 1: High-Yield Synthesis via Benzyl Bromide with Phase-Transfer Catalysis

This protocol is optimized to minimize the formation of dimeric ether and aldehyde impurities.

Step 1: Bromination of 4-Methoxy-3-methylbenzyl Alcohol

  • Dissolve 4-methoxy-3-methylbenzyl alcohol (1.0 eq) in dichloromethane (DCM) at 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly pouring it into ice-cold water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-methoxy-3-methylbenzyl bromide.

Step 2: Cyanation with Phase-Transfer Catalysis

  • Dissolve the crude benzyl bromide in toluene.

  • In a separate flask, dissolve sodium cyanide (NaCN) (1.5 eq) in water.

  • Combine the organic and aqueous solutions and add tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Heat the biphasic mixture to 60 °C and stir vigorously for 4-6 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction to room temperature, separate the layers, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Diagram 1: Key Reaction and Side Reaction Pathways

A 4-Methoxy-3-methylbenzyl Alcohol B Benzylic Carbocation A->B Acidic Conditions C 4-Methoxy-3-methylbenzyl Halide A->C Halogenation (e.g., PBr3) E bis(4-Methoxy-3-methylbenzyl) Ether (Side Product) B->E + Benzyl Alcohol D This compound (Desired Product) C->D Cyanation (NaCN, PTC)

Caption: Primary synthesis route and the formation of a dimeric ether side product.

Diagram 2: Troubleshooting Logic for Low Cyanation Yield

Start Low Cyanation Yield CheckLeavingGroup Is the leaving group a bromide? Start->CheckLeavingGroup CheckSolvent Is the solvent polar aprotic (DMSO, DMF)? CheckLeavingGroup->CheckSolvent Yes SwitchToBr Action: Switch from Chloride to Bromide CheckLeavingGroup->SwitchToBr No CheckPTC Is a Phase-Transfer Catalyst (PTC) being used? CheckSolvent->CheckPTC Yes SwitchSolvent Action: Change to DMSO or DMF CheckSolvent->SwitchSolvent No CheckTemp Is the temperature optimized (e.g., 50-70 °C)? CheckPTC->CheckTemp Yes AddPTC Action: Add TBAB or a Crown Ether CheckPTC->AddPTC No OptimizeTemp Action: Systematically vary temperature CheckTemp->OptimizeTemp No Success Yield Improved CheckTemp->Success Yes SwitchToBr->CheckSolvent SwitchSolvent->CheckPTC AddPTC->CheckTemp OptimizeTemp->Success

Caption: A decision tree for troubleshooting low yield in the cyanation step.

References

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

Technical Support Center: Purification of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 4-Methoxy-3-methylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to achieve high purity and yield in your experiments.

Introduction: The Importance of Purity

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product.[1] This guide will address the common hurdles in its purification, providing practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with a cyanide salt. Based on this common synthetic route, the following impurities are frequently observed:

  • Unreacted Starting Material: Residual 4-methoxy-3-methylbenzyl chloride.

  • Hydrolysis Byproduct: 4-methoxy-3-methylbenzyl alcohol, formed from the hydrolysis of the benzyl chloride starting material, especially if water is present in the reaction mixture.[2]

  • Isonitrile Isomer: 4-methoxy-3-methylbenzyl isonitrile, a common byproduct in nitrile synthesis.[2]

  • Carboxylic Acid Degradant: 4-Methoxy-3-methylphenylacetic acid, resulting from the hydrolysis of the nitrile functional group under acidic or basic conditions, particularly during workup or prolonged heating.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

To accurately determine the purity and identify potential impurities, the following analytical methods are highly recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating the target compound from non-volatile impurities and closely related byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the nitrile functional group (C≡N stretch typically around 2240-2260 cm⁻¹) and the absence of hydroxyl (O-H) or carbonyl (C=O) groups from impurities like the corresponding alcohol or carboxylic acid.

Troubleshooting Purification Challenges

This section provides detailed troubleshooting guides for the most common purification techniques used for this compound: Crystallization, Column Chromatography, and Distillation.

Crystallization Troubleshooting

Crystallization is a powerful technique for purifying solid organic compounds. However, achieving good quality crystals and high yield can be challenging.

dot

Sources

Technical Support Center: Decolorization of Crude 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification and decolorization of crude 4-Methoxy-3-methylphenylacetonitrile. Here, we address common issues through a troubleshooting guide and frequently asked questions, grounded in fundamental chemical principles and field-proven insights.

Understanding the Challenge: The Origin of Color

Crude this compound can present with a yellow to brown coloration. This is rarely an intrinsic property of the molecule itself, which should be a colorless to pale yellow solid or oil. The color typically arises from highly conjugated or polymeric impurities formed during synthesis.[1][2] These chromophoric (color-causing) byproducts often have extended π-systems that absorb light in the visible spectrum.[2] Potential sources include:

  • Side-Reactions: Minor reaction pathways leading to condensed or oxidized aromatic structures.

  • Degradation: Decomposition of starting materials, reagents, or the product itself, especially when exposed to heat or air.[3]

  • Residual Reagents: Lingering reagents that are themselves colored or react to form colored species.

The goal of decolorization is to selectively remove these impurities without significant loss of the desired product.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the decolorization process in a direct question-and-answer format.

Question 1: I performed a decolorization step with activated carbon, but my solution/product is still colored. What went wrong?

Answer: This is a common issue that can be resolved by systematically evaluating several parameters. The efficacy of activated carbon treatment depends on a delicate balance of factors.

  • Insufficient Quantity of Activated Carbon: You may not have used enough activated carbon to adsorb all the colored impurities. As a rule of thumb, start with 1-2% of activated carbon by weight relative to your crude product. If color persists, you may need to increase this amount, but be mindful of potential yield loss.

  • Inadequate Contact Time: Adsorption is not instantaneous.[4] The solution needs to be stirred or heated with the activated carbon for a sufficient period, typically 15-30 minutes. Rushing this step will result in incomplete decolorization.

  • Temperature Effects: For many compounds, performing the decolorization in a hot solution is more effective. Heating increases the solubility of your desired product, minimizing its premature crystallization and co-adsorption onto the carbon, while often facilitating the adsorption of impurities. However, ensure your product is stable at the chosen temperature.[5]

  • Incorrect Solvent Choice: Activated carbon, being non-polar, is most effective at adsorbing non-polar to moderately polar impurities from a polar solvent.[6] If your solvent is too non-polar, it may compete with the impurities for adsorption sites on the carbon, reducing efficiency.

  • Highly Persistent Impurities: Some impurities may have a low affinity for activated carbon. In such cases, an alternative purification method, such as recrystallization or column chromatography, may be necessary.[7]

Question 2: My product yield is significantly lower after treatment with activated carbon. How can I prevent this loss?

Answer: Yield loss is the primary trade-off when using activated carbon, as it can adsorb the desired product along with the impurities.[5] This is especially problematic if your product and the color-causing impurities have similar polarities.

  • Minimize the Amount of Carbon: Use the minimum amount of activated carbon necessary to achieve the desired colorlessness. Perform small-scale pilot experiments to determine the optimal loading.

  • Reduce Contact Time: The longer the carbon is in contact with the solution, the more product it can adsorb.[5] Aim for the shortest effective time, which can be determined through experimentation.

  • Ensure Product is Fully Dissolved: Perform the treatment at a temperature where your product is highly soluble. If the product starts to crystallize out of the solution, it can be physically trapped by the carbon particles, leading to significant mechanical losses during filtration.

  • Thoroughly Wash the Filter Cake: After filtering off the activated carbon, wash the carbon cake with a small amount of fresh, hot solvent to recover any adsorbed product. Combine this wash with your main filtrate.

Question 3: After filtering off the activated carbon, I see fine black particles in my filtrate. How do I remove them?

Answer: The presence of fine carbon particles indicates that your filtration method was not sufficient to trap them. These "fines" can be challenging to remove.

  • Use a Finer Filter Medium: A standard filter paper may not have a small enough pore size. Using a finer grade of filter paper or placing a pad of a filter aid like Celite® over the filter paper can effectively trap these fine particles.

  • Double Filtration: If fines persist, a second filtration through a finer medium is recommended.

  • Avoid Disturbing the Filter Cake: When adding the solution to the filter, pour it gently to avoid disturbing the bed of activated carbon, which can cause fines to pass through.

Question 4: Can I decolorize my product without using activated carbon?

Answer: Absolutely. Activated carbon is a common choice, but not the only one.

  • Recrystallization: This is a powerful purification technique that should often be the first choice.[8][9] As a pure crystalline lattice forms, impurities are excluded and remain in the mother liquor.[8] If your crude product is only lightly colored, a single, well-executed recrystallization may be sufficient to yield a pure, colorless product.

  • Other Adsorbents: Depending on the nature of the impurities, other materials can be used. For example, silica gel or alumina can be effective for removing polar impurities.[10] These are the stationary phases used in column chromatography, which represents the ultimate adsorptive purification method.

Frequently Asked Questions (FAQs)

Q1: What is activated carbon and how does it decolorize solutions? Activated carbon (or activated charcoal) is a form of carbon that has been processed to have an incredibly porous structure, resulting in a very large surface area available for adsorption or chemical reactions.[11][12] Decolorization occurs through adsorption, a process where the molecules of the colored impurities adhere to the surface of the carbon.[12][13] This is primarily driven by van der Waals forces.[11]

Q2: How do I choose the right solvent for decolorization? The ideal solvent should fully dissolve your crude this compound at an elevated temperature but have lower solubility at room temperature or below (this is particularly important if you plan to recrystallize out of the same solvent). For the activated carbon step, polar solvents like ethanol or isopropanol are often good choices as they readily dissolve many organic compounds while allowing the non-polar carbon to effectively adsorb less polar impurities.[6]

Q3: Does the pH of the solution matter during decolorization? Yes, pH can be a critical factor, especially if the impurities are phenolic in nature. Changes in pH can alter the chemical structure and, consequently, the color of certain organic molecules.[14][15][16] For phenolic impurities, a more acidic pH might suppress ionization and alter their solubility and adsorption characteristics, potentially aiding in their removal.[14] It is generally recommended to perform decolorization at a neutral pH unless you have specific knowledge about the impurities.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the decolorization of this compound.

Decolorization_Troubleshooting cluster_recrystallization Primary Purification Strategy cluster_carbon Adsorbent Treatment start Crude this compound is Colored recrystallize Attempt Recrystallization First start->recrystallize recrystallize_success Result: Pure, Colorless Crystals (Process Complete) recrystallize->recrystallize_success Success recrystallize_fail Result: Crystals are Still Colored recrystallize->recrystallize_fail Failure add_carbon Treat Filtrate/Solution with Activated Carbon (1-2% w/w) recrystallize_fail->add_carbon hot_filtration Perform Hot Gravity Filtration add_carbon->hot_filtration check_filtrate Assess Filtrate hot_filtration->check_filtrate outcome_clear Filtrate is Colorless check_filtrate->outcome_clear Yes outcome_colored Filtrate is Still Colored check_filtrate->outcome_colored No check_yield Proceed to Crystallization & Assess Yield and Purity outcome_clear->check_yield troubleshoot_colored Troubleshoot: 1. Increase amount of Carbon 2. Increase contact time/temp 3. Re-evaluate solvent outcome_colored->troubleshoot_colored troubleshoot_colored->add_carbon yield_good Yield & Purity Acceptable (Process Complete) check_yield->yield_good Good yield_low Yield is Unacceptably Low check_yield->yield_low Low troubleshoot_yield Troubleshoot: 1. Reduce amount of Carbon 2. Reduce contact time 3. Ensure thorough washing of filter cake yield_low->troubleshoot_yield

Sources

Technical Support Center: NMR Analysis of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount in drug development and manufacturing. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for providing unambiguous structural elucidation and impurity profiling.[1] This guide serves as a specialized technical resource for researchers, quality control analysts, and drug development professionals to identify and troubleshoot common impurities encountered during the synthesis and analysis of 4-Methoxy-3-methylphenylacetonitrile using ¹H and ¹³C NMR.

Baseline NMR Profile: Pure this compound

Before identifying impurities, establishing a baseline spectrum for the pure compound is critical. The expected chemical shifts provide a reference against which deviations and extraneous signals can be compared.

  • Structure: Structure of this compound (Image Source: PubChem CID 144729)[2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment Group ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
1Ar-C H₃~ 2.22Singlet3H~ 16.2
2O-C H₃~ 3.84Singlet3H~ 55.4
3C H₂-CN~ 3.66Singlet2H~ 22.5
4Aromatic H~ 6.80Doublet1H~ 110.1
5Aromatic H~ 7.08Doublet1H~ 125.9
6Aromatic H~ 7.10Singlet1H~ 129.8
7Ar-C -CH₃---~ 128.9
8Ar-C -CH₂CN---~ 123.3
9Ar-C -O---~ 158.0
10C N---~ 118.1

Note: These are predicted values. Actual shifts may vary slightly based on concentration, solvent, and instrument calibration.[3][4]

Troubleshooting Guide & FAQs: Identifying Common Impurities

This section addresses specific signals you may encounter in your NMR spectrum that do not correspond to the pure product.

Q1: My ¹H NMR spectrum shows a sharp singlet around 9.8 ppm. What is this impurity?

A1: This signal is highly characteristic of an aldehyde proton (-CHO), strongly suggesting the presence of the starting material, 4-Methoxy-3-methylbenzaldehyde.

  • Causality: This impurity arises from an incomplete conversion during the nitrile synthesis, particularly in reactions starting from the corresponding aldehyde.[5]

  • Validation: The absence of the benzylic nitrile singlet (-CH₂CN) at ~3.66 ppm in the impurity's spectrum and the presence of the downfield aldehyde proton are definitive.

Table 2: Characteristic NMR Signals for 4-Methoxy-3-methylbenzaldehyde

Group ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
-CHO~ 9.83Singlet~ 191.0
Ar-CH₃~ 2.24Singlet~ 16.3
O-CH₃~ 3.90Singlet~ 55.6
Aromatic H~ 6.90 - 7.70Multiplet~ 109-162
(Data estimated from similar compounds)[6][7][8]
Q2: I see a singlet around 4.6 ppm and a broad signal that disappears when I add D₂O. What am I looking at?

A2: These signals are indicative of 4-Methoxy-3-methylbenzyl alcohol. The singlet at ~4.6 ppm is the benzylic alcohol methylene group (-CH₂OH), and the broad, exchangeable peak is the hydroxyl proton (-OH).

  • Causality: This is a very common byproduct when synthesizing nitriles from benzyl halides. The halide starting material is susceptible to hydrolysis, especially if the reaction conditions are not strictly anhydrous.[9]

  • Validation: The definitive test is a D₂O exchange experiment. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the -OH proton signal to disappear, confirming the assignment.[10]

Table 3: Characteristic NMR Signals for 4-Methoxy-3-methylbenzyl alcohol

Group ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
-C H₂OH~ 4.61Singlet~ 64.5
CH₂O H~ 1.5 - 2.5 (variable)Broad Singlet-
Ar-CH₃~ 2.21Singlet~ 16.1
O-CH₃~ 3.85Singlet~ 55.5
(Data estimated from similar compounds)[11][12]
Q3: My spectrum has a very broad singlet above 10 ppm and the integration of my product's benzylic methylene peak at ~3.66 ppm seems reduced. What could this be?

A3: This strongly suggests partial hydrolysis of the nitrile product to its corresponding carboxylic acid, 4-Methoxy-3-methylphenylacetic acid.

  • Causality: The nitrile group (-C≡N) can undergo hydrolysis to a carboxylic acid (-COOH) if exposed to acidic or basic conditions, particularly during aqueous workup or purification steps.[5]

  • Validation: The carboxylic acid proton is exchangeable and will disappear upon a D₂O shake. The benzylic methylene (-CH₂COOH) of the acid will have a chemical shift very close to the product's benzylic nitrile methylene, potentially causing overlap or shouldering, which can complicate integration.

Table 4: Characteristic NMR Signals for 4-Methoxy-3-methylphenylacetic acid

Group ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
-C OOH> 10.0 (very broad)Broad Singlet~ 178.0
-C H₂COOH~ 3.62Singlet~ 40.5
Ar-CH₃~ 2.20Singlet~ 16.0
O-CH₃~ 3.82Singlet~ 55.4
Q4: My spectrum has sharp, simple signals that don't match any expected structures, such as a singlet at 2.17 ppm, a quartet at 4.12 ppm, or a singlet at 7.26 ppm.

A4: These are almost certainly residual laboratory solvents used during the reaction or purification. Identifying these is crucial for accurate integration and purity assessment.

  • Causality: Solvents can be difficult to remove completely, even under high vacuum, especially with high-boiling point solvents or when compounds form azeotropes.[10]

  • Validation: Compare the observed chemical shifts to established tables of common NMR solvent impurities. These values are well-documented for all common deuterated solvents.[13][14]

Table 5: Common Residual Solvents in CDCl₃

Solvent ¹H Signal (ppm) Multiplicity
Acetone2.17Singlet
Ethyl Acetate1.26, 2.05, 4.12Triplet, Singlet, Quartet
Dichloromethane5.30Singlet
Diethyl Ether1.21, 3.48Triplet, Quartet
Hexane0.88, 1.26Multiplets
Toluene2.36, 7.17-7.29Singlet, Multiplet
Chloroform (residual protio)7.26Singlet
(Source: Adapted from Gottlieb, H. E. et al., J. Org. Chem. 1997)[13]

Advanced Troubleshooting & Experimental Protocols

Workflow for Impurity Identification

This flowchart provides a logical pathway for diagnosing unknown peaks in your ¹H NMR spectrum.

Impurity_Troubleshooting start Unknown Peak Observed in ¹H NMR Spectrum q_shift What is the chemical shift (δ)? start->q_shift c_aldehyde Impurity: Starting Aldehyde (4-Methoxy-3-methylbenzaldehyde) q_shift->c_aldehyde  δ ≈ 9.5 - 10.0 ppm   q_exchange Perform D₂O Exchange Does peak disappear? q_shift->q_exchange  δ > 10 ppm (broad) or  δ ≈ 4.5 - 5.0 ppm   q_solvent_table Compare to Solvent Impurities Table q_shift->q_solvent_table  δ ≈ 0 - 8 ppm (sharp)   end_impurity Impurity Identified. Quantify via integration. c_aldehyde->end_impurity c_acid Impurity: Hydrolysis Product (Carboxylic Acid) c_acid->end_impurity c_alcohol Impurity: Hydrolysis Byproduct (Benzyl Alcohol) c_alcohol->end_impurity c_solvent Impurity: Residual Solvent c_solvent->end_impurity q_exchange->c_acid Yes (δ > 10 ppm) q_exchange->c_alcohol Yes (δ ≈ 4.5 ppm) end_other Consider other possibilities: - Reagent impurity - Side reaction product q_exchange->end_other No q_solvent_table->c_solvent Yes, matches entry q_solvent_table->end_other No match

Caption: Troubleshooting flowchart for NMR impurity identification.

Experimental Protocols

SOP 1: Standard Sample Preparation for ¹H NMR

  • Weighing: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., TMS, 0.03% v/v). Ensure the solvent is of high purity to minimize background signals.[1]

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. If solids remain, the sample may need to be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent peak broadening.[10]

  • Transfer: Carefully transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Analysis: Insert the tube into the NMR spectrometer, allow the temperature to equilibrate, and proceed with instrument tuning, locking, and shimming before data acquisition.

SOP 2: D₂O Exchange for Identifying Labile Protons (e.g., -OH, -COOH)

  • Acquire Initial Spectrum: Prepare and run the NMR sample as described in SOP 1 to obtain a standard ¹H spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the NMR tube securely and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange. You may observe an emulsion, which should settle.

  • Re-analyze: Re-insert the tube into the spectrometer. It may be necessary to re-lock and re-shim the instrument, as the addition of D₂O can slightly alter the magnetic field homogeneity.

  • Compare Spectra: Acquire a new ¹H spectrum and compare it to the original. Signals corresponding to exchangeable protons (like alcohol -OH or carboxylic acid -COOH) will have significantly diminished or disappeared entirely.[10]

References

  • SpectraBase. (n.d.). 4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-anisaldehyde. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-hydroxy-3-methoxybenzyl Alcohol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-methoxy Benzaldehyde. Retrieved from [Link]

  • The Pherobase. (n.d.). NMR: 4-Hydroxy-3-methoxybenzyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Tousšek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-9. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

  • Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]

  • U.K. Essays. (n.d.). Nmr Spectroscopy In Pharmaceutical Analysis. Retrieved from [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • SlideShare. (n.d.). NMR Spectroscopy in pharmaceutical analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • EBSCO. (n.d.). Nitriles | Research Starters. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide.
  • StudySmarter. (n.d.). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • PhytoBank. (n.d.). Showing this compound. Retrieved from [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-Methoxy-3-methylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, specifically peak tailing, encountered during chromatographic analysis of this compound. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and accuracy of your analytical results.

Understanding the Problem: Why Does Peak Tailing Occur?

In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing, characterized by an asymmetry factor (As) greater than 1.2, indicates a problem with the separation process.[1] This asymmetry arises from secondary retention mechanisms that cause a portion of the analyte molecules to lag behind the main peak, resulting in a distorted, tailing peak shape.[1][2] For a molecule like this compound, peak tailing is often a result of interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[2][3]

The structure of this compound, with its polar nitrile and methoxy groups, can contribute to these unwanted interactions. The nitrile group, while not strongly basic, possesses a lone pair of electrons that can interact with acidic silanol groups on the silica surface, especially if these silanols are ionized.[3][4][5]

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

This section provides a systematic, question-and-answer-based approach to diagnose and resolve peak tailing in the HPLC analysis of this compound.

Question 1: My peak for this compound is tailing on a standard C18 column. What is the most likely cause and my first step?

Answer: The most probable cause is a secondary interaction between the analyte and residual, acidic silanol groups on the silica surface of your C18 column.[3][6] These interactions are more pronounced when the silanol groups are ionized (deprotonated), which typically occurs at a mobile phase pH above 3.[1][6]

Your first and most impactful step should be to adjust the pH of your mobile phase . By lowering the pH, you can suppress the ionization of the silanol groups, thereby minimizing the secondary electrostatic interactions that lead to peak tailing.[7][8][9]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare the Aqueous Component: Prepare your aqueous mobile phase component (e.g., HPLC-grade water).

  • Add an Acid Modifier: Add a small amount of an acid modifier to the aqueous component to lower the pH. Common choices include:

    • 0.1% (v/v) Formic Acid (results in a pH of approximately 2.7)

    • 0.1% (v/v) Trifluoroacetic Acid (TFA) (results in a pH of approximately 2.1)

  • Measure the pH: Use a calibrated pH meter to ensure the pH of the aqueous portion is between 2.5 and 3.5.[9]

  • Prepare the Final Mobile Phase: Mix the acidified aqueous component with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Mobile Phase ModifierTypical ConcentrationResulting pH (approx.)Suitability for LC-MS
Formic Acid0.1% (v/v)2.7Excellent
Trifluoroacetic Acid (TFA)0.1% (v/v)2.1Good (may cause ion suppression)
Phosphoric Acid10-20 mM2.1-3.1Not suitable (non-volatile)
Question 2: I've lowered the mobile phase pH, but I still observe some peak tailing. What's my next move?

Answer: If pH adjustment alone is insufficient, the next step is to evaluate your column chemistry. Not all C18 columns are created equal. The extent of residual silanol activity can vary significantly between manufacturers and column types.

Option 1: Use a High-Purity, End-Capped Column

Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups with a small, inert capping agent (like a trimethylsilyl group).[4] This significantly reduces the number of active sites available for secondary interactions.[6] If you are using an older or "Type A" silica column, switching to a modern, high-purity, end-capped "Type B" silica column can dramatically improve peak shape.[3][8]

Option 2: Consider an Alternative Stationary Phase

If an end-capped C18 column still yields unsatisfactory results, consider a stationary phase with a different selectivity or one that offers enhanced shielding of the silica surface.

  • Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from interacting with the analyte and can improve peak shape for basic or polar compounds.

  • Phenyl Phases: Phenyl columns can offer different selectivity for aromatic compounds like this compound due to pi-pi interactions. They can sometimes provide better peak shapes than traditional C18 columns.

Column TypeKey FeatureRecommended For
End-Capped C18 (Type B Silica) High purity silica with minimal residual silanols.General first choice for resolving tailing of basic/polar compounds.
Polar-Embedded Phase Polar group embedded in the alkyl chain.Improving peak shape for polar and basic analytes.
Phenyl-Hexyl Phase Phenyl ring provides alternative selectivity.Aromatic compounds, may offer improved peak shape.
Question 3: My peak tailing is inconsistent between runs. What could be the issue?

Answer: Inconsistent peak tailing often points to issues with the mobile phase buffering, sample preparation, or column integrity.

  • Action: Use a buffer with a pKa within +/- 1 pH unit of your desired mobile phase pH. For low pH work compatible with mass spectrometry, formate or acetate buffers are excellent choices.[7]

2. Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (more organic) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.

  • Action: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility constraints, use the weakest solvent that will adequately dissolve your sample.

3. Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to poor peak shape.

  • Action:

    • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants.[7]

    • Column Washing: If you suspect contamination, you can try washing the column with a series of strong solvents. Always consult the column manufacturer's instructions for recommended washing procedures.

    • Column Replacement: If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical progression for troubleshooting peak tailing for this compound.

Troubleshooting_Workflow start Peak Tailing Observed (Asymmetry Factor > 1.2) check_pH Is the mobile phase pH < 3.5? start->check_pH adjust_pH Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_pH->adjust_pH No check_column Are you using a modern, end-capped C18 column? check_pH->check_column Yes adjust_pH->check_column change_column Action: Switch to an End-Capped C18 or Alternative Phase (e.g., Polar-Embedded) check_column->change_column No check_consistency Is the tailing consistent? check_column->check_consistency Yes change_column->check_consistency investigate_instrument Action: Investigate Mobile Phase Buffering, Sample Solvent, and Column Health check_consistency->investigate_instrument No resolved Problem Resolved check_consistency->resolved Yes investigate_instrument->resolved

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for HPLC method development?

  • Molecular Formula: C₁₀H₁₁NO[10]

  • Molecular Weight: 161.20 g/mol [10][11]

  • LogP: 2.06968[10]

  • Polarity: The LogP value indicates that it is a moderately non-polar compound, making it well-suited for reversed-phase HPLC. The presence of the methoxy and nitrile groups adds some polarity.

Q2: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?

Yes. While both are common reversed-phase solvents, they have different properties that can influence peak shape. Acetonitrile is generally a stronger solvent and has lower viscosity, which can lead to better efficiency and sometimes sharper peaks. However, methanol can be better at masking some silanol interactions due to its protic nature. If you are experiencing tailing with one, it is worthwhile to try the other as part of your method development.[6]

Q3: Could extra-column effects be causing my peak tailing?

Yes, especially if all peaks in your chromatogram are tailing, not just the analyte of interest. Extra-column dispersion (or dead volume) is caused by unnecessarily long or wide-bore tubing between the injector, column, and detector.[6][7] This can lead to band broadening and peak tailing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches) and that all fittings are properly made to minimize dead volume.[6]

Q4: How do I know if I am overloading my column, and could that cause peak tailing?

Column overload can cause peak distortion, but it typically results in a "shark-fin" or fronting peak shape, where the front of the peak is less steep than the back. However, severe overload can sometimes manifest as tailing.[12] A simple way to check for overload is to inject a series of dilutions of your sample. If the peak shape improves (becomes more symmetrical) at lower concentrations, you are likely overloading the column.[12]

Q5: Are there any mobile phase additives that can help besides acids?

For basic compounds, sometimes a competing base like triethylamine (TEA) is added to the mobile phase.[8] TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively blocking them from interacting with your analyte.[8] However, this approach is less common with modern high-purity columns and can shorten column lifetime.[8] Using a properly buffered, low-pH mobile phase with a high-quality column is the preferred modern approach.

Visualizing the Mechanism of Peak Tailing

The diagram below illustrates the chemical interactions at the stationary phase surface that lead to peak tailing.

Caption: Interaction of the analyte with C18 chains and residual silanol groups.

References

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy. Retrieved January 11, 2026, from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved January 11, 2026, from [Link]

  • Chemsrc. (2025, September 26). This compound | CAS#:75391-57-0. Retrieved January 11, 2026, from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved January 11, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 75391-57-0). Retrieved January 11, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 11, 2026, from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved January 11, 2026, from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 11, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved January 11, 2026, from [Link]

  • Dwight R. Stoll. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved January 11, 2026, from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved January 11, 2026, from [Link]

  • Kazakevich, Y., & LoBrutto, R. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Journal of Separation Science, 35(10-11), 1191-200. Retrieved January 11, 2026, from [Link]

  • LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173-187. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF. Retrieved January 11, 2026, from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Optimizing GC-MS Injection Parameters for Nitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the GC-MS analysis of nitrile compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this class of molecules. Nitriles, characterized by the polar carbon-nitrogen triple bond (-C≡N), often exhibit unique chromatographic behaviors that necessitate careful optimization of injection parameters to achieve accurate and reproducible results. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to empower you to overcome common hurdles in your analytical workflow.

Understanding the Challenges of Nitrile Analysis

The polarity of the nitrile functional group can lead to several analytical challenges, primarily:

  • Peak Tailing: The lone pair of electrons on the nitrogen atom can interact with active sites (e.g., free silanol groups) in the GC inlet liner and at the head of the analytical column. This secondary interaction can cause the characteristic asymmetrical peak shape known as tailing, which complicates integration and reduces accuracy.

  • Thermal Instability: Some nitrile compounds can be thermally labile, degrading in a hot GC inlet. This can lead to reduced analyte response and the appearance of extraneous peaks from degradation products.

  • Poor Volatilization: Higher molecular weight or highly polar nitriles may not volatilize efficiently at standard inlet temperatures, resulting in poor transfer to the analytical column and discriminatory effects.

This guide will provide a systematic approach to addressing these challenges by optimizing key injection parameters.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the GC-MS analysis of nitrile compounds.

Q1: My nitrile peaks are tailing significantly. What is the most likely cause and how can I fix it?

Peak tailing is the most common issue when analyzing polar compounds like nitriles. It is typically caused by unwanted interactions between the analyte and active sites in the GC system.

  • Primary Cause: Interaction with active silanol groups (-Si-OH) on the surface of the inlet liner or the front of the GC column. The polar nitrile group can form hydrogen bonds with these sites, delaying the elution of a portion of the analyte molecules and causing a "tail."[1][2]

  • Solutions in Order of Priority:

    • Use a Deactivated Inlet Liner: Always use a liner that has been chemically deactivated (silanized) to mask the active silanol groups. For particularly challenging nitriles, a liner with glass wool can aid in volatilization and trap non-volatile matrix components, but the wool must also be deactivated.[3][4][5]

    • Column Maintenance: If the peak tailing persists, the front end of your analytical column may have become active. Trim 10-20 cm from the inlet side of the column to remove the contaminated section.[1][2]

    • Check for Proper Column Installation: An improperly cut or installed column can create dead volumes and turbulence, leading to peak distortion. Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet as per the manufacturer's instructions.

Q2: Should I use split or splitless injection for my nitrile analysis?

The choice between split and splitless injection depends primarily on the concentration of your nitrile analyte in the sample.

  • Split Injection: This is the preferred mode for high-concentration samples. A portion of the injected sample is vented, preventing column overload and producing sharp, narrow peaks. A good starting point for the split ratio is 50:1 or 100:1.[6][7][8] If your peaks are fronting (a sign of column overload), increase the split ratio. If sensitivity is too low, decrease the split ratio.[6][9]

  • Splitless Injection: This mode is ideal for trace-level analysis where maximum sensitivity is required. The entire sample is transferred to the column. To achieve good peak shape in splitless mode, it is crucial to use a solvent focusing effect, which requires setting the initial oven temperature approximately 20°C below the boiling point of the sample solvent.[2]

Q3: What is the optimal inlet temperature for analyzing nitrile compounds?

The inlet temperature must be high enough to ensure rapid and complete vaporization of the nitrile analytes without causing thermal degradation.

  • General Guideline: A starting inlet temperature of 250°C is suitable for a wide range of nitriles.

  • Optimization Strategy:

    • For high-boiling point nitriles, you may need to increase the inlet temperature to 275°C or 300°C to ensure efficient vaporization and prevent discrimination against less volatile compounds.

    • If you suspect your nitrile is thermally labile (breaking down at high temperatures), try decreasing the inlet temperature in 25°C increments. A liner packed with deactivated glass wool can aid in heat transfer, allowing for efficient vaporization at a lower temperature.[4][5]

Q4: Do I need to derivatize my nitrile compounds for GC-MS analysis?

Derivatization is not always necessary for nitrile analysis, but it can be a valuable tool for improving chromatographic performance or confirming the identity of a compound.

  • When to Consider Derivatization:

    • If your nitrile compound also contains other highly polar functional groups (e.g., -OH, -NH2, -COOH) that are causing significant peak tailing, derivatization of these groups can improve peak shape and volatility.

    • For structural confirmation, you can hydrolyze the nitrile to its corresponding carboxylic acid or react it with a Grignard reagent to form a ketone.[1][10][11][12][13][14][15] Analyzing these derivatives can provide additional mass spectral information to confirm the original nitrile structure.

  • Common Derivatization Approaches (for other functional groups on the nitrile-containing molecule):

    • Silylation: Reagents like BSTFA can be used to derivatize active hydrogens on hydroxyl, carboxyl, and amine groups, making the molecule more volatile and less prone to adsorption.

    • Acylation: This is another method to derivatize hydroxyl and amine groups.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the GC-MS analysis of nitrile compounds.

Problem Potential Causes Recommended Solutions & Explanations
Peak Tailing 1. Active sites in the inlet liner or on the column. 2. Improper column installation. 3. Contamination from the sample matrix.1. Use a deactivated liner , preferably with deactivated glass wool. The deactivation process masks polar silanol groups that interact with the nitrile functionality.[3][4][5][16][17] 2. Trim the column inlet (10-20 cm) to remove any active sites that have developed over time.[1][2] 3. Verify proper column installation , ensuring a clean, 90-degree cut and the correct insertion depth.
Peak Fronting 1. Column overload. 2. Incompatible solvent.1. Increase the split ratio to reduce the amount of analyte reaching the column.[6][9] If using splitless injection, dilute the sample. 2. Ensure the sample solvent is compatible with the stationary phase polarity.
Broad Peaks 1. Low inlet temperature. 2. Sub-optimal carrier gas flow rate. 3. Long splitless time.1. Increase the inlet temperature to ensure complete and rapid vaporization of the nitrile analytes.[18] 2. Optimize the carrier gas flow rate to achieve the best column efficiency. 3. For splitless injection, a long hold time can lead to band broadening; optimize the splitless time.[19][20]
Poor Reproducibility 1. Leaky septum. 2. Inconsistent injection volume. 3. Sample flashback.1. Replace the septum regularly to prevent leaks.[18] 2. Check the autosampler syringe for air bubbles or damage. 3. Ensure the liner volume is sufficient for the vaporized sample volume to prevent flashback. Polar solvents like water and methanol create larger vapor volumes.[17]
No Peaks or Low Sensitivity 1. Thermal degradation of the analyte. 2. Analyte adsorption. 3. Incorrect injection mode.1. Lower the inlet temperature in 25°C increments. 2. Use a deactivated liner and trim the column to minimize active sites. 3. For trace analysis, ensure you are using splitless injection to maximize the amount of analyte reaching the column.[7][21]

Experimental Protocols

Protocol 1: Initial Method Setup for a Novel Nitrile Compound

  • Column Selection: Choose a mid-polar stationary phase column (e.g., 5% phenyl-methylpolysiloxane) as a starting point.

  • Inlet Liner: Install a new, deactivated single-taper liner with deactivated glass wool.[3][5]

  • Initial Injection Parameters:

    • Inlet Temperature: 250°C

    • Injection Mode: Split

    • Split Ratio: 50:1

    • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 50°C (hold for 1 minute)

    • Ramp: 10°C/minute to 280°C (hold for 5 minutes)

  • Data Analysis: Evaluate peak shape and retention time. If peak tailing is observed, proceed to the troubleshooting guide. If sensitivity is low, consider switching to splitless injection (see Protocol 2).

Protocol 2: Optimizing for Trace-Level Nitrile Analysis (Splitless Injection)

  • Solvent Selection: Dissolve the sample in a solvent with a boiling point at least 20°C higher than the initial oven temperature to ensure a good solvent focusing effect.

  • Initial Oven Temperature: Set the initial oven temperature 20°C below the boiling point of the solvent.[2]

  • Injection Parameters:

    • Inlet Temperature: 250°C (or as optimized)

    • Injection Mode: Splitless

    • Splitless Hold Time: 0.75 - 1.0 minute (this may require optimization)

    • Injection Volume: 1 µL

  • Oven Program: Use the same program as in Protocol 1, adjusting the initial temperature as described above.

  • Data Analysis: Assess peak shape and sensitivity. If peak broadening is observed, the splitless hold time may be too long.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common peak shape issues with nitrile compounds.

TroubleshootingWorkflow Start Observe Poor Peak Shape (Tailing, Fronting, Broadening) CheckLiner Is the liner deactivated and clean? Start->CheckLiner ReplaceLiner Replace with a new, deactivated liner (consider wool) CheckLiner->ReplaceLiner No CheckColumn Is the column properly installed and conditioned? CheckLiner->CheckColumn Yes ReplaceLiner->CheckColumn TrimColumn Trim 10-20 cm from the column inlet CheckColumn->TrimColumn No CheckOverload Is it peak fronting? CheckColumn->CheckOverload Yes TrimColumn->CheckOverload IncreaseSplit Increase split ratio or dilute the sample CheckOverload->IncreaseSplit Yes CheckTemp Is the peak broad? CheckOverload->CheckTemp No Resolution Problem Resolved IncreaseSplit->Resolution OptimizeTemp Optimize inlet temperature and carrier gas flow CheckTemp->OptimizeTemp Yes CheckTemp->Resolution No OptimizeTemp->Resolution

Caption: A logical troubleshooting workflow for common peak shape issues in nitrile GC-MS analysis.

References

  • PE Polska. (n.d.). Choosing the Right Glass Inlet Liners for the Gas Chromatograph Injector Systems. Retrieved from [Link]

  • GL Sciences. (n.d.). Liner Selection Guide. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). How to Adjust GC-MS Split Ratio for Concentrated Samples. Retrieved from [Link]

  • Agilent Technologies. (2022, April 18). Selecting a GC Liner to Decrease Column Trim Frequency. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Choosing the Correct Inlet Liner for you GC Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles? Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from [Link]

  • Agilent Technologies. (2019, January 9). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. Retrieved from [Link]

  • LCGC International. (2020, May 12). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • CentAUR. (2024, October 17). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. Retrieved from [Link]

  • MDPI. (n.d.). Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2016, January 19). Strategies for GC-MS Method Development. Retrieved from [Link]

  • Axion Labs. (n.d.). In gas chromatography what is column flow, purge flow, split ratio? Retrieved from [Link]

  • YouTube. (2025, August 1). What Causes Peak Broadening In Gas Chromatography? Retrieved from [Link]

  • ResearchGate. (2012, August 29). Why do I get a very wide peak from my GCMS? Retrieved from [Link]

  • Crawford Scientific. (n.d.). Theory and Key Principles Series - Gas Chromatography (GC). Retrieved from [Link]

  • LCGC International. (2016, April 20). Split Injection GC: Setting the Split Ratio in Shoot-and-Dilute GC. Retrieved from [Link]

  • YouTube. (2025, January 25). What Is Split Ratio In Gas Chromatography? Retrieved from [Link]

  • LCGC International. (n.d.). Application Notes: GC-MS. Retrieved from [Link]

  • ACS Publications. (1960). Gas Chromatographic Analysis of Nitriles | Analytical Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3739007A - Process for preparing aliphatic nitriles of increased carbon chain length.
  • ResearchGate. (2025, August 6). How to read and Interpret GC/MS Spectra. Retrieved from [Link]

  • RSC Publishing. (n.d.). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Retrieved from [Link]

  • SlidePlayer. (n.d.). Notes in GC-MS - Chemistry. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]

  • Impactfactor. (2017, March 1). A Review: Uses of Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Natural Compounds of Some Plant. Retrieved from [Link]

Sources

Technical Support Center: Stereochemical Integrity in Phenylacetonitrile Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a critical challenge in synthetic chemistry: avoiding racemization in reactions involving chiral α-substituted phenylacetonitrile derivatives. These compounds are valuable building blocks, but the acidity of the α-proton presents a significant risk to stereochemical purity. This resource combines foundational knowledge with practical, field-tested troubleshooting strategies to help you maintain the enantiopurity of your materials.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of racemization in reactions with chiral phenylacetonitrile derivatives?

A1: The primary cause of racemization is the deprotonation of the chiral α-carbon. The proton attached to the stereocenter is acidic due to the electron-withdrawing effect of the adjacent nitrile (-CN) and phenyl groups.[1][2][3] The pKa of the α-proton in phenylacetonitrile itself is approximately 22 in DMSO.[2] When a base removes this proton, it forms a resonance-stabilized, planar (or rapidly inverting) carbanion intermediate.[1][4] This achiral intermediate loses all stereochemical information. Subsequent reprotonation or reaction with an electrophile can occur from either face of the planar carbanion with equal probability, leading to a racemic or near-racemic mixture of the product.[4][5]

Q2: How does the choice of base impact the risk of racemization?

A2: The base is arguably the most critical factor. An ideal base should be strong enough to achieve the desired reaction (e.g., deprotonation for alkylation) but not so strong or poorly chosen that it promotes unwanted, reversible deprotonation-reprotonation cycles.[6] Key characteristics to consider are:

  • Strength (pKaH): The base's conjugate acid (pKaH) should be well-matched to the pKa of the α-proton. A significantly stronger base can lead to high concentrations of the carbanion, increasing the time it exists in its achiral state.

  • Steric Hindrance: Large, bulky (sterically hindered) non-nucleophilic bases are often preferred.[7][8] Their size can prevent them from easily accessing the acidic proton, slowing down the rate of deprotonation. More importantly, it can influence the structure of the resulting ion pair, potentially shielding one face from reprotonation. Examples include Lithium diisopropylamide (LDA) and Lithium bis(trimethylsilyl)amide (LHMDS).[7][9]

  • Nucleophilicity: The base should be non-nucleophilic to avoid unwanted side reactions, such as addition to the nitrile group.[7][10]

Q3: What role does the solvent play in controlling stereochemical outcomes?

A3: The solvent significantly influences the stability and structure of the carbanion intermediate and its associated counterion.[4][11]

  • Polar Aprotic Solvents (e.g., THF, Diethyl Ether): These are common choices. They can coordinate with the metal counterion (e.g., Li⁺ from LDA), forming a "contact ion pair" or a "solvent-separated ion pair." The nature of this ion pairing can influence the stereochemical outcome. In some cases, the ion pair may retain a degree of "memory" of the original stereochemistry, allowing for protonation or reaction to occur with some retention of configuration if the reaction is fast enough.[4]

  • Highly Polar, Dissociating Solvents (e.g., DMSO): These solvents can fully solvate and separate the carbanion from its counterion, creating a "free" carbanion.[4] A free carbanion is typically longer-lived and fully planar, which almost guarantees complete racemization upon protonation.[4][12]

Q4: How does reaction temperature affect racemization?

A4: Lowering the reaction temperature is a crucial and widely used strategy to minimize racemization.[8][13][14] Low temperatures (e.g., -78 °C) decrease the rate of all chemical processes, including the undesired deprotonation-reprotonation equilibrium that leads to racemization.[8] By forming the carbanion at low temperature and introducing the electrophile immediately, you can often trap the desired product before significant racemization can occur. Conversely, higher temperatures provide more energy for the system to overcome activation barriers, accelerating the rate of racemization.[8][14]

Troubleshooting Guide

This section addresses specific experimental failures and provides a logical framework for diagnosing and solving the problem.

Problem 1: My reaction product is completely or mostly racemic, but the starting material was enantiopure.
Probable CauseSuggested Solution & Scientific Rationale
Inappropriate Base Selection Solution: Switch to a more sterically hindered, non-nucleophilic base like LDA, LHMDS, or KHMDS.[9][15] Rationale: Strong, non-bulky bases (e.g., NaH, KOtBu) can rapidly establish an equilibrium between the chiral starting material and the achiral carbanion. If the subsequent reaction with the electrophile is slower than this equilibrium, extensive racemization will occur. Hindered bases deprotonate more slowly and can form tighter ion pairs that may shield one face of the carbanion, preserving some stereointegrity if the electrophile is added promptly.
Incorrect Order of Addition Solution: Generate the nitrile anion in the presence of the electrophile, or add the electrophile immediately after base addition at low temperature. Rationale: Allowing the carbanion to exist for an extended period before the electrophile is introduced provides a window for racemization.[4] By having the electrophile present as the carbanion forms, it can be trapped in the desired reaction pathway before it has a chance to racemize through reprotonation from trace acidic protons (e.g., from the solvent).
High Reaction Temperature Solution: Perform the deprotonation and subsequent reaction at the lowest practical temperature (typically -78 °C, using a dry ice/acetone bath). Maintain this temperature throughout the reaction until quenching. Rationale: Kinetic control is essential. At low temperatures, the rate of proton exchange is significantly reduced. This "freezes out" the racemization pathway, allowing the desired kinetic reaction with the electrophile to dominate.
Protic Contaminants Solution: Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Rationale: Trace amounts of water, alcohols, or other protic impurities can act as proton sources. The carbanion can be protonated by these impurities and then deprotonated again by the base, leading to a racemization cycle.
Problem 2: I observe significant epimerization only after the reaction quench and workup.
Probable CauseSuggested Solution & Scientific Rationale
Quenching with Protic Acid Solution: Quench the reaction at low temperature (-78 °C) with a buffered aqueous solution (e.g., saturated aq. NH₄Cl) or a weak acid instead of a strong mineral acid. Rationale: Adding a strong acid directly to the cold reaction mixture can cause a rapid, exothermic protonation. This localized heating can be sufficient to cause epimerization of any remaining carbanion or even the product if it is base-sensitive. A buffered quench is gentler and maintains a lower temperature.
Basic Workup Conditions Solution: Avoid strongly basic aqueous workups (e.g., washing with 1M NaOH) if your product still possesses an acidic α-proton. Use a neutral or mildly acidic wash (e.g., brine, dilute aq. NaHSO₄). Rationale: If the product of your reaction (e.g., an alkylated phenylacetonitrile) still has an acidic proton, exposure to a basic aqueous phase during workup can deprotonate it, leading to racemization just as it would have during the reaction itself.

Visualizing the Problem: Racemization and Troubleshooting

To better understand the core issues, the following diagrams illustrate the mechanism of racemization and a workflow for troubleshooting unexpected stereochemical outcomes.

RacemizationMechanism cluster_Chiral Chiral State cluster_Achiral Achiral Intermediate cluster_Racemic Racemic Mixture Start (R)-Substrate (Chiral) Carbanion Planar Carbanion (Achiral) Start->Carbanion + Base - H⁺ Carbanion->Start + H⁺ Product_R (R)-Product Carbanion->Product_R + Electrophile (Top face) Product_S (S)-Product Carbanion->Product_S + Electrophile (Bottom face) TroubleshootingWorkflow start Racemization Observed q_base Is the base sterically hindered (e.g., LDA)? start->q_base sol_base Switch to a hindered, non-nucleophilic base (LDA, LHMDS). q_base->sol_base No q_temp Was the reaction run at low temp (-78°C)? q_base->q_temp Yes sol_base->q_temp sol_temp Perform reaction at -78°C to ensure kinetic control. q_temp->sol_temp No q_quench Was the quench buffered and performed at low temp? q_temp->q_quench Yes sol_temp->q_quench sol_quench Use sat. aq. NH₄Cl at -78°C for quenching. q_quench->sol_quench No q_solvent Were anhydrous solvents used? q_quench->q_solvent Yes sol_quench->q_solvent sol_solvent Rigorously dry all solvents and glassware. q_solvent->sol_solvent No end_node Stereochemical Integrity Improved q_solvent->end_node Yes sol_solvent->end_node

Caption: Troubleshooting workflow for unexpected racemization.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of a Chiral Phenylacetonitrile Derivative

This protocol outlines a general procedure for the α-alkylation of a chiral phenylacetonitrile derivative using LDA as the base, emphasizing the steps critical for maintaining stereochemical integrity.

Materials:

  • Chiral α-substituted phenylacetonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (concentration titrated)

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Preparation (In Situ):

    • To the reaction flask, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

    • Add freshly distilled diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise while keeping the internal temperature below -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Deprotonation:

    • Dissolve the chiral phenylacetonitrile derivative (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under inert gas.

    • Slowly add the substrate solution dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the anion may be accompanied by a color change.

  • Alkylation:

    • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours). It is crucial to maintain the temperature at -78 °C.

  • Quenching:

    • While the reaction flask is still in the -78 °C bath, slowly add pre-chilled saturated aqueous NH₄Cl solution to quench the reaction.

    • Allow the mixture to warm slowly to room temperature.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Stereochemical Analysis:

    • Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

Data Summary Table

The choice of base is critical. The following table provides a comparison of common bases to aid in selection. A higher pKaH indicates a stronger base.

BaseAbbreviationpKaH (in DMSO)Key CharacteristicsSuitability for Chiral Phenylacetonitriles
Lithium DiisopropylamideLDA~36Strong, sterically hindered, non-nucleophilicExcellent: The industry standard for kinetic deprotonation. [7]
Lithium bis(trimethylsilyl)amideLHMDS~30Strong, very hindered, non-nucleophilic, good solubilityExcellent: Often interchangeable with LDA; sometimes provides better results. [9]
Potassium bis(trimethylsilyl)amideKHMDS~30Similar to LHMDS but with a potassium counterionVery Good: Useful when a different counterion is desired.
Sodium HydrideNaHN/A (Heterogeneous)Strong, but can be slow and heterogeneousPoor: Often leads to racemization due to prolonged reaction times and equilibrium control.
Potassium tert-ButoxideKOtBu~17 (in DMSO)Strong, but less hindered than amide basesPoor to Moderate: High risk of racemization due to its smaller size and ability to establish equilibrium.

References

  • Cram, D. J. (1962). The Structure of Carbanions. Pure and Applied Chemistry, 7(1-2), 155-172. [Link]

  • Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. [Link]

  • Ritchie, C. D., Skinner, G. A., & Badding, V. G. (1966). Solvent Effects on the Reactions of Stabilized Carbonium Ions with Nucleophiles. National Technical Reports Library - NTIS. [Link]

  • Wölfl, F., et al. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. PMC - NIH. [Link]

  • Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Organic Reactions, 31, 1-364. [Link]

  • de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]

  • Kütt, A., et al. (2022). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications. [Link]

  • Vasanthakumar, G., et al. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]

  • Wikipedia. (n.d.). Nitrile anion. [Link]

  • ResearchGate. (n.d.). Correlation between pKa value for the R-phenylacetonitrile ligand... [Link]

  • Wölfl, F., et al. (2021). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. [Link]

  • Oriental Journal of Chemistry. (2021). Synthesis, Characterization and Solvent Effect on the Absorption of Carbanionic Sigma Complex. [Link]

  • Southern Illinois University Edwardsville. (n.d.). CARBANIONS. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Reddit. (2023). N-alkylation of an almost non nucleophilic substrate. [Link]

  • Sci-Hub. (n.d.). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. [Link]

  • Huang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. [Link]

  • Unacademy. (n.d.). The Concept of Stability of Carbanions. [Link]

  • AK Lectures. (2014). Racemization of Chiral Carbonyl Compounds. YouTube. [Link]

  • Smerdka, J., Rademann, J., & Jung, G. (2004). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Journal of Peptide Science, 10(10), 603-11. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. [Link]

  • N/A. (n.d.). Approximate pKa chart of the functional groups. [Link]

  • Wikipedia. (n.d.). Benzyl cyanide. [Link]

  • Penn State Pressbooks. (n.d.). 11.11 Chemistry of Nitriles. [Link]

  • Semantic Scholar. (n.d.). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. [Link]

  • Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421. [Link]

  • ResearchGate. (n.d.). The chiral switch: The development of single enantiomer drugs from racemates. [Link]

  • Liu, L., et al. (2021). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 12(1), 5834. [Link]

  • Fu, G. C., et al. (2012). Catalytic Asymmetric Synthesis of Secondary Nitriles via Stereoconvergent Negishi Arylations and Alkenylations of Racemic α-Bromonitriles. Journal of the American Chemical Society, 134(22), 9072-9075. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. [Link]

  • Kim, J., & Movassaghi, M. (2007). Mild and practical method for the alpha-arylation of nitriles with heteroaryl halides. Organic Letters, 9(25), 5267-70. [Link]

Sources

Managing thermal decomposition of 4-Methoxy-3-methylphenylacetonitrile during distillation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Distillation of 4-Methoxy-3-methylphenylacetonitrile

Welcome to the technical support center for handling this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of this thermally sensitive compound. Our focus is to equip you with the necessary knowledge and protocols to prevent thermal decomposition during distillation, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the distillation of this compound.

Q1: What are the primary signs of thermal decomposition during distillation?

A: The most immediate indicators of thermal decomposition are a noticeable color change in the distillation pot, with the material turning from a pale yellow to dark yellow, brown, or even black. Other signs include unstable pressure in the vacuum system due to the evolution of gaseous byproducts, lower than expected yield, and the formation of a significant amount of non-volatile, tar-like residue in the distillation flask.

Q2: I have a calculated atmospheric boiling point of ~316 °C. Can I distill this compound at atmospheric pressure?

A: Absolutely not. The calculated atmospheric boiling point is purely theoretical and serves to highlight the compound's low volatility.[1] Attempting to heat this compound to anywhere near this temperature will result in extensive and potentially hazardous decomposition. As a general rule, organic compounds, especially those with multiple functional groups, risk decomposition at temperatures above 150 °C.[2]

Q3: What are the hazardous byproducts of decomposition?

A: While specific studies on this molecule are limited, the decomposition of structurally similar aromatic nitriles is known to produce hazardous gases. These can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and highly toxic hydrogen cyanide (HCN).[3] Therefore, all distillations must be conducted in a well-ventilated chemical fume hood.

Q4: What is the single most critical technique for successfully distilling this compound?

A: Vacuum distillation. This technique is non-negotiable. By reducing the pressure, the boiling point of the compound is significantly lowered to a temperature where it can vaporize with minimal to no decomposition.[4] Experimental data for the closely related 4-Hydroxy-3-methoxyphenylacetonitrile shows a boiling point of 140-144 °C at a pressure of just 0.1 mmHg, illustrating the effectiveness of high vacuum.[5]

Troubleshooting Guide: Common Distillation Issues

This section provides a systematic approach to diagnosing and solving problems encountered during the distillation process.

Issue 1: Product is Discolored (Yellow to Brown) After Distillation
  • Potential Cause 1: Excessive Pot Temperature. The temperature of the heating mantle is too high, causing decomposition even under vacuum. The rate of decomposition is highly temperature-dependent.

    • Solution: Reduce the heating mantle temperature. The goal is to find the minimum temperature that allows for a steady distillation rate. Use a heat transfer medium like an oil bath for more uniform and controllable heating. Ensure the thermometer is placed correctly to measure the vapor temperature, not the pot temperature.

  • Potential Cause 2: Air Leak in the System. Oxygen from a leak can significantly accelerate oxidative decomposition at elevated temperatures. Storage guidance for similar compounds often recommends keeping them under a nitrogen atmosphere, indicating sensitivity to air.[6]

    • Solution: Meticulously check all joints and seals in your distillation apparatus. Ensure all glassware joints are properly greased with a high-vacuum grease and securely clamped. Listen for hissing sounds, which can indicate a leak. A stable vacuum reading on a manometer is a good sign of a well-sealed system.

Issue 2: Very Low Yield and Significant Tarry Residue
  • Potential Cause 1: Prolonged Heating Time. Even at a seemingly safe temperature, extended exposure to heat can lead to cumulative decomposition.

    • Solution: Improve the efficiency of your distillation setup. Ensure the distillation flask is appropriately sized for the volume of material—it should be about half to two-thirds full. Use a short-path distillation head to minimize the distance the vapor has to travel. Insulate the distillation head and column with glass wool or aluminum foil to maintain the vapor temperature and prevent refluxing of the product back into the hot pot.

  • Potential Cause 2: Presence of Impurities. Acidic or basic impurities from the synthesis workup can catalyze decomposition pathways.

    • Solution: Before distillation, perform an aqueous wash (e.g., with a mild bicarbonate solution followed by brine) to remove any residual acids or bases. Ensure the crude material is thoroughly dried with a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) and that all extraction solvents are fully removed under reduced pressure before attempting high-temperature distillation.

Issue 3: Pressure Fluctuations During Distillation
  • Potential Cause: Outgassing and Decomposition. A sudden rise in pressure that is not from a leak often indicates the generation of non-condensable gases from decomposition.[3]

    • Solution: Immediately lower or remove the heat source. Allow the system to cool before troubleshooting. This is a critical safety issue. The cause is almost always excessive temperature. Re-evaluate your target distillation temperature and pressure (see Table 1).

Core Experimental Protocols

Protocol 1: High-Vacuum Distillation of this compound

This protocol describes the standard procedure for purifying the title compound.

1. System Preparation:

  • Select a round-bottom flask of appropriate size (e.g., 50 mL flask for 25-35 mL of crude oil).
  • Add the crude this compound and a new magnetic stir bar to the flask.
  • Assemble a short-path distillation apparatus. Ensure all glass joints are clean and lightly greased with high-vacuum silicone grease. Use Keck clips or metal clamps on all joints.
  • Connect the apparatus to a high-vacuum manifold equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone) and a vacuum pump capable of reaching <1 mmHg.

2. Degassing:

  • Begin stirring the oil.
  • Slowly and carefully apply the vacuum. The oil may bubble as residual solvents or volatile impurities are removed.
  • Allow the system to degas at room temperature until the pressure stabilizes at its lowest point.

3. Distillation:

  • Once the system is under a stable high vacuum (<1 mmHg is ideal), place the distillation flask in a heating oil bath.
  • Slowly raise the temperature of the oil bath. Based on analogous compounds, expect the product to distill at a pot temperature between 150-180 °C, corresponding to a vapor temperature of approximately 140-160 °C at ~0.5-1 mmHg.[5]
  • Collect the clear, colorless to very pale yellow fraction that distills at a constant temperature.
  • Discard any initial low-boiling fractions (forerun) and stop the distillation before the dark, non-volatile residue begins to decompose further.

4. Shutdown:

  • Lower and remove the heating bath and allow the distillation flask to cool to room temperature before venting the system.
  • Slowly vent the system, preferably by backfilling with an inert gas like nitrogen or argon.
  • Disassemble the apparatus and transfer the purified product to a clean, sealed container.
Protocol 2: Advanced Technique - Use of a Non-Volatile Antioxidant

For particularly stubborn cases of decomposition, adding a radical scavenger can be beneficial. This is an advanced technique based on general principles of stabilizing organic molecules.[7]

1. Selection of Antioxidant:

  • Choose a high-boiling, non-volatile, sterically hindered phenolic antioxidant such as Butylated Hydroxytoluene (BHT). These compounds work by trapping radical intermediates that can initiate decomposition chain reactions.[7]

2. Procedure:

  • Before assembling the apparatus, add a very small amount of the antioxidant to the crude oil in the distillation flask (e.g., a single spatula tip, ~10-20 mg for a 50 g batch).
  • Stir to dissolve the antioxidant as much as possible.
  • Proceed with the high-vacuum distillation as described in Protocol 1. The antioxidant will remain in the distillation pot with the non-volatile residue.

Data & Visualizations

Table 1: Estimated Boiling Point of this compound at Various Pressures

Note: These values are estimations derived from the calculated atmospheric boiling point of 316.2 °C[1] using a standard pressure-temperature nomograph. They should be used as a guide for establishing initial distillation parameters.

Pressure (mmHg)Estimated Boiling Point (°C)
760316
100245
50222
20196
10178
5162
2144
1131
0.5118
Diagram 1: Troubleshooting Workflow for Distillation

This diagram outlines the decision-making process when issues arise during the distillation of this compound.

TroubleshootingWorkflow cluster_prep Preparation cluster_observe Observation & Troubleshooting cluster_outcome Outcome Start 1. Assemble Short-Path Apparatus & Degas Crude Heat 2. Apply Heat Gently Under High Vacuum (<1 mmHg) Start->Heat Observe 3. Monitor Distillation Heat->Observe CheckColor Product Discolored? Observe->CheckColor Distillate appears CheckYield Low Yield / High Residue? CheckColor->CheckYield No Action_Temp Reduce Pot Temp. Check for Air Leaks. CheckColor->Action_Temp Yes CheckPressure Unstable Vacuum? CheckYield->CheckPressure No Action_Efficiency Insulate Column. Use Correct Flask Size. CheckYield->Action_Efficiency Yes Action_Safety CRITICAL: Remove Heat! Cool System. Cause is Overheating. CheckPressure->Action_Safety Yes Success Collect Pure Product CheckPressure->Success No, Stable Action_Temp->Observe Re-evaluate Action_Efficiency->Observe Re-evaluate Action_Safety->Start Restart after cooling and fixing cause

Caption: Troubleshooting flowchart for vacuum distillation.

References

  • De Nicola, G. R., Montaut, S., Rollin, P., Nyegue, M., Menut, C., Iori, R., & Tatibouët, A. (2013). Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Journal of Agricultural and Food Chemistry, 61(1), 137–142. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144729, this compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 75391-57-0). Retrieved from [Link]

  • Boehringer, A., et al. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. U.S.
  • VÚOS. (2008). Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 297963, 4-Benzyloxy-3-methoxyphenylacetonitrile. Retrieved from [Link]

  • Adams, R., & Thal, A. F. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66031, Benzeneacetonitrile, 4-methoxy-. Retrieved from [Link]

  • Sroka, Z., & Cisowski, W. (2003). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Molecules, 26(21), 6475. [Link]

  • VÚOS. (2012). Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How do antioxidants work? [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Lechler Inc. (n.d.). What is Vacuum Distillation & How Does it Work? Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Critical Role of Solvent on Reaction Rate and Purity

Welcome to the technical support center for the synthesis of 4-Methoxy-3-methylphenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthesis, with a specific focus on the profound impact of solvent selection on reaction kinetics and outcomes. The synthesis, primarily a nucleophilic substitution reaction of 4-methoxy-3-methylbenzyl halide with a cyanide salt, is highly sensitive to its chemical environment. Understanding the underlying principles of solvent-solute interactions is paramount to achieving high yields, rapid reaction times, and minimal impurity profiles.

This document moves beyond simple protocols to provide a causal framework, explaining why certain solvents are chosen and how they mechanistically influence the reaction. We will explore common experimental pitfalls and provide robust, field-tested solutions in a direct question-and-answer format.

Part 1: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from the perspective of solvent effects, providing both a diagnosis and a validated solution.

Q1: My reaction is extremely slow, or has stalled completely after several hours. What is the most likely solvent-related cause?

A1: The most probable cause of a sluggish or stalled reaction is the use of an improper solvent class, specifically a polar protic solvent (e.g., water, methanol, ethanol).

  • Causality: The synthesis of this compound proceeds via an SN2 mechanism, where the cyanide anion (CN⁻) acts as a nucleophile.[1][2] In polar protic solvents, the solvent molecules have acidic protons (O-H or N-H bonds) that form strong hydrogen bonds with the negatively charged cyanide nucleophile.[3][4] This creates a "solvent cage" around the nucleophile, stabilizing it and significantly lowering its energy and reactivity.[3] This energetic stabilization increases the activation energy required for the nucleophile to attack the electrophilic benzylic carbon, thus dramatically slowing down the reaction.

  • Troubleshooting Steps:

    • Solvent Replacement: Immediately switch to a polar aprotic solvent . Recommended solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone.[1][5][6]

    • Mechanism of Improvement: These solvents lack acidic protons and cannot form hydrogen bonds with the anion. They effectively solvate the counter-ion (e.g., Na⁺ or K⁺) while leaving the cyanide anion relatively "naked" and highly reactive, which drastically accelerates the SN2 reaction rate.[7][6][8] The reaction between bromoethane and potassium iodide, for example, is reported to be 500 times faster in acetone than in methanol.[3][6]

    • Ensure Anhydrous Conditions: Water is a polar protic solvent. Ensure your chosen aprotic solvent and glassware are dry to prevent the introduction of water, which can hinder the reaction.

Q2: The yield of my desired product is low, and I'm observing a significant amount of 4-methoxy-3-methylbenzyl alcohol as a byproduct. How is the solvent involved?

A2: The formation of the corresponding benzyl alcohol is a classic sign of a competing SN1 reaction pathway or hydrolysis, often exacerbated by the use of polar protic solvents.

  • Causality: While the primary benzylic substrate favors an SN2 reaction, conditions that disfavor SN2 can allow the SN1 mechanism to compete. Polar protic solvents are highly effective at stabilizing the carbocation intermediate and the leaving group in an SN1 reaction, thereby promoting this pathway.[4][5][9] If the solvent is water or an alcohol, it can then act as a nucleophile itself (a process called solvolysis), attacking the carbocation to form the unwanted alcohol byproduct.[10]

  • Troubleshooting Steps:

    • Strictly Use Polar Aprotic Solvents: As detailed in Q1, using solvents like DMSO or DMF will strongly favor the desired SN2 pathway and suppress the SN1 mechanism, minimizing solvolysis.

    • Control Water Content: Ensure all reagents and the reaction setup are anhydrous. The use of anhydrous acetone has been shown to prevent hydrolysis to the alcohol.[10]

    • Temperature Management: While heat can increase the reaction rate, excessive temperatures can sometimes favor elimination (E2) or other side reactions. Maintain the temperature recommended in established protocols for the chosen solvent.

Q3: My cyanide salt (NaCN or KCN) is not fully dissolving, creating a heterogeneous mixture with poor reactivity. What are my options?

A3: Incomplete dissolution of the nucleophile is a common issue that starves the reaction of a key reagent. Your solvent choice or reaction setup can be adjusted to overcome this.

  • Causality: For the reaction to occur, the cyanide salt must have sufficient solubility in the solvent to provide a constant supply of CN⁻ anions. While all polar aprotic solvents are superior to nonpolar options, their ability to dissolve ionic salts varies.

  • Troubleshooting Steps:

    • Select a More Polar Solvent: If you are using a solvent with a moderate dielectric constant like acetone, switch to a more polar and effective solvent for salts, such as DMSO or DMF.[3] These solvents have a higher capacity to dissolve inorganic salts.

    • Consider Phase-Transfer Catalysis (PTC): If working with a biphasic system (e.g., an organic solvent and an aqueous solution of NaCN) or if solubility remains an issue, employing a phase-transfer catalyst is a highly effective industrial and lab-scale solution.[11][12][13]

      • Mechanism: A catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) transports the cyanide anion from the aqueous or solid phase into the organic phase where the benzyl halide is dissolved, allowing the reaction to proceed efficiently at the interface or in the bulk organic phase.[11][14]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent class for the synthesis of this compound and why?

A1: The ideal choice is a polar aprotic solvent . These solvents possess a unique combination of properties that maximize the rate of SN2 reactions. They have strong dipole moments to dissolve polar reagents but lack acidic protons. This means they can effectively solvate the cation (Na⁺, K⁺) of the cyanide salt through ion-dipole interactions, but interact only weakly with the cyanide anion (CN⁻).[6] This leaves the anion "naked," highly nucleophilic, and poised for rapid reaction.

Q2: How does a solvent's dielectric constant influence the reaction rate?

A2: A solvent's dielectric constant is a measure of its polarity and its ability to separate ions.[9] A higher dielectric constant generally favors the dissolution of ionic reagents like sodium cyanide. For SN1 reactions, a high dielectric constant is crucial as it stabilizes the charged carbocation intermediate, accelerating the reaction.[9] However, for the SN2 synthesis of this compound, while a sufficient dielectric constant is needed for solubility, the aprotic nature of the solvent is the more critical factor for ensuring high nucleophile reactivity.

Q3: When is Phase-Transfer Catalysis (PTC) a better option than a single-solvent system?

A3: PTC is particularly advantageous in several scenarios:

  • Industrial Scale-Up: It allows the use of inexpensive, water-soluble cyanide salts with organic-soluble substrates, avoiding the need for large volumes of expensive anhydrous polar aprotic solvents.[13]

  • Improved Safety and Simplicity: It can eliminate the need for handling finely powdered, highly toxic cyanide salts in dry organic solvents.

  • Enhanced Reaction Rates: By efficiently shuttling the nucleophile to the reactant, PTC can lead to very high reaction rates at moderate temperatures.[12]

Part 3: Experimental Protocol and Comparative Data

Protocol: Synthesis of this compound in Acetone

This protocol is adapted from established methods for synthesizing related arylacetonitriles.[10][15][16]

1. Setup:

  • In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add finely powdered sodium cyanide (1.2 eq.) and a catalytic amount of sodium iodide (0.1 eq.).

  • Add dry acetone to the flask. The acetone should be dried over calcium chloride and distilled.[10]

2. Reagent Addition:

  • Begin vigorous stirring to create a fine suspension of the salts.

  • Dissolve 4-methoxy-3-methylbenzyl chloride (1.0 eq.) in a separate portion of dry acetone.

  • Add the benzyl chloride solution dropwise to the stirred suspension at room temperature.

3. Reaction:

  • After the addition is complete, heat the mixture to reflux (approx. 56°C) and maintain for 16-20 hours. Monitor the reaction progress by TLC or GC.

4. Work-up:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture by suction to remove the precipitated sodium chloride.

  • Wash the collected salt with additional dry acetone.

  • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

5. Purification:

  • The resulting crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Data Presentation: Impact of Solvent Class on Relative Reaction Rate

The choice of solvent has a dramatic and quantifiable effect on the reaction rate. The following table summarizes the relative performance of different solvent classes for a typical SN2 reaction.

Solvent ClassExample SolventsMechanism of Interaction with Nucleophile (CN⁻)Relative Reaction Rate (Qualitative)
Polar Aprotic DMSO, DMF, AcetoneWeak ion-dipole interactions; anion is "naked" and highly reactive.[7]Very Fast (Orders of magnitude higher)
Polar Protic Water, Methanol, EthanolStrong hydrogen bonding; anion is "caged" and stabilized.[3]Very Slow
Nonpolar Hexane, ToluenePoor solubility of ionic nucleophile; minimal interaction.Extremely Slow / No Reaction

Part 4: Visualizing the Scientific Principles

Diagram 1: SN2 Reaction Pathway

SN2_Mechanism sub Substrate (4-Methoxy-3-methylbenzyl-X) ts Transition State [NC---C---X]⁻ sub->ts nuc Nucleophile (CN⁻) nuc->ts Backside Attack prod Product (this compound) ts->prod lg Leaving Group (X⁻) ts->lg Bond Breaking

Caption: The concerted SN2 mechanism for the synthesis.

Diagram 2: Solvent Effect on Nucleophile Reactivity

Solvent_Effect cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) cluster_protic Polar Protic Solvent (e.g., Methanol) naked_anion "Naked" CN⁻ (Highly Reactive) cation_aprotic Solvated Na⁺ caged_anion "Caged" CN⁻ (Stabilized & Unreactive) h_bond1 H-Bond caged_anion->h_bond1 h_bond2 H-Bond caged_anion->h_bond2 h_bond3 H-Bond caged_anion->h_bond3 title Solvent's Influence on Cyanide Nucleophile

Caption: Contrasting nucleophile states in aprotic vs. protic solvents.

References

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution . (2015). Chemistry LibreTexts. [Link]

  • Kormos, B. L., & Cramer, C. J. Solvation Effects on Alternative Nucleophilic Substitution Reaction Paths for Chloride/Allyl Chloride and γ-Methylated Congeners . The Journal of Organic Chemistry. [Link]

  • Characteristics of the SN2 Reaction . (2024). Chemistry LibreTexts. [Link]

  • Solvent Effects . University of Calgary. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent . (2012). Master Organic Chemistry. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? . Quora. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. [Link]

  • Structural and Solvent Effects in SN Reactions . (2021). Chemistry LibreTexts. [Link]

  • Factors affecting rate of nucleophilic substitution reactions . Organic Chemistry 1: An open textbook. [Link]

  • Characteristics of the SN2 Reaction . (2024). Chemistry LibreTexts. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses . CRDEEP Journals. [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW . (2018). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Industrial Phase-Transfer Catalysis . PTC Communications, Inc. [Link]

  • p-METHOXYPHENYLACETONITRILE . Organic Syntheses. [Link]

  • Preparation of Nitriles . Chemistry Steps. [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions . MDPI. [Link]

  • How do I remember how to synthesis nitriles from alkyl halides? . Reddit. [Link]

  • Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques . StudySmarter. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for the Quantification of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Methoxy-3-methylphenylacetonitrile. As an important intermediate in the synthesis of various pharmaceutical compounds, ensuring a reliable method for its quantification is paramount for quality control and regulatory compliance. This document delves into the critical validation parameters, offering field-proven insights and detailed experimental protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]

The objective of any analytical procedure validation is to demonstrate its suitability for the intended purpose.[5][6] This guide will not only list the required steps but also explain the scientific reasoning behind each experimental choice, ensuring a self-validating and robust analytical system.

Foundational Elements: The Analytical Method

Before validation can commence, a suitable chromatographic method must be developed. For this compound, a neutral, aromatic compound, reversed-phase HPLC is the technique of choice.

Proposed Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and Water (50:50, v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

  • Diluent: Mobile Phase

Causality: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention for non-polar aromatic compounds like the target analyte. Acetonitrile is a common organic modifier chosen for its low UV cutoff and viscosity. An isocratic elution is preferred for its simplicity and robustness in a quality control environment. The detection wavelength of 275 nm is selected based on the UV absorbance maximum of the analyte, ensuring optimal sensitivity.

System Suitability: The Daily Performance Check

Before any validation or sample analysis, the performance of the entire HPLC system must be verified.[7][8] This is achieved through System Suitability Testing (SST), which is not a validation parameter itself, but a prerequisite to ensure the system is fit for purpose on the day of analysis.[9]

Experimental Protocol:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject this solution six consecutive times.

  • Evaluate the resulting chromatograms against predefined acceptance criteria.

Table 1: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0 Measures peak symmetry, ensuring efficient and reproducible chromatography.[9][10]
Theoretical Plates (N) ≥ 2000 Indicates column efficiency and the ability to produce sharp, narrow peaks.
% RSD of Peak Area ≤ 2.0% Demonstrates the precision of the injector and detector.[9][10]

| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump and mobile phase composition. |

Trustworthiness: Meeting these criteria, as outlined in USP <621>, provides documented proof that the chromatographic system is performing adequately before proceeding with the validation experiments.[9][11]

Method Validation Parameters: A Deep Dive

Method validation is a formal process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[12] The following parameters are evaluated based on the ICH Q2(R1) guideline.[2][4][6]

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12][13] For a quantitative assay, this ensures that interferences do not contribute to the final result.

Experimental Protocol (Forced Degradation):

  • Prepare solutions of this compound (100 µg/mL).

  • Expose the solutions to various stress conditions to induce degradation:

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Inject the stressed samples and an unstressed control sample.

  • Analyze the chromatograms for the resolution between the parent analyte peak and any degradation product peaks. Use a DAD to perform peak purity analysis.

G cluster_stress Forced Degradation Conditions Acid Acid (HCl, Heat) Degradants Potential Degradation Products Acid->Degradants Base Base (NaOH, Heat) Base->Degradants Oxidation Oxidation (H₂O₂) Oxidation->Degradants Heat Thermal (Dry Heat) Heat->Degradants Light Photolytic (UV Light) Light->Degradants Analyte This compound (Drug Substance) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Heat Analyte->Light HPLC HPLC Analysis (Specificity Test) Analyte->HPLC Degradants->HPLC Result Result: Peak Purity & Resolution (Method is Stability-Indicating) HPLC->Result

Caption: Workflow for establishing method specificity via forced degradation.

Expertise: The goal is not to completely degrade the analyte, but to achieve 5-20% degradation. This provides a sufficient quantity of degradation products to challenge the method's ability to separate them from the main peak, thus proving it is "stability-indicating."

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of the analyte (e.g., 1000 µg/mL).

  • Perform serial dilutions to create at least five concentration levels, typically covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.

Table 2: Example Linearity Data

Concentration (µg/mL) Mean Peak Area (mAU*s)
50 249500
75 375500
100 501000
125 624000
150 752500
Regression Results
Correlation Coefficient (R²) 0.9998
Slope 5015

| Y-Intercept | -850 |

Authoritative Grounding: An R² value > 0.999 is typically required to demonstrate excellent linearity, confirming a strong correlation between concentration and response as per regulatory expectations.[14]

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically assessed using the spike/recovery method.

Experimental Protocol:

  • Prepare a placebo (a mixture of all excipients without the active ingredient, if analyzing a final product). If analyzing a bulk substance, this step is omitted.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Table 3: Accuracy (Recovery) Results

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.2 99.0%
100% 100.0 101.1 101.1%
120% 120.0 118.9 99.1%

| Mean Recovery | | | 99.7% |

Trustworthiness: The acceptance criterion for accuracy is typically 98.0% to 102.0% recovery. Achieving this demonstrates that the method can accurately quantify the analyte without bias from the sample matrix.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 4: Precision Results Summary

Parameter Day 1 / Analyst 1 Day 2 / Analyst 2 Acceptance Criteria
Number of Replicates (n) 6 6 -
Mean Assay Value (%) 100.3% 99.8% -
Standard Deviation (SD) 0.45 0.51 -

| % Relative Standard Deviation (%RSD) | 0.45% | 0.51% | ≤ 2.0% |

Expertise: Low %RSD values demonstrate that the method is consistent and reproducible, a critical requirement for routine use in a QC environment where results must be reliable over time and across different laboratory conditions.

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Prepare a series of dilute solutions of the analyte.

  • Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirm the LOQ by injecting six preparations at the determined concentration and ensuring the %RSD for the peak areas is acceptable (typically ≤ 10%).

ParameterS/N RatioTypical Concentration
LOD ~ 3:10.1 µg/mL
LOQ ~ 10:10.3 µg/mL

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary key chromatographic parameters one at a time.

  • Analyze a standard solution under each modified condition.

  • Assess the impact on system suitability parameters (e.g., retention time, tailing factor) and the assay result.

Table 5: Robustness Study Parameters and Results

Parameter Variation Impact on Retention Time Impact on Tailing Factor Assay Result (% Label Claim)
Flow Rate (± 0.1 mL/min) 0.9 mL/min Significant Shift No significant change 100.1%
1.1 mL/min Significant Shift No significant change 99.7%
Column Temp. (± 2°C) 28°C Minor Shift No significant change 99.9%
32°C Minor Shift No significant change 100.2%
Mobile Phase % Acetonitrile (± 2%) 48% ACN Significant Shift No significant change 100.4%

| | 52% ACN | Significant Shift | No significant change | 99.6% |

Expertise: This study identifies which parameters are most critical to control. While retention time shifts are expected, the key is that the tailing factor, resolution, and final quantitative result remain within acceptable limits, proving the method is reliable for routine laboratory use.

Comparison Guide: Selecting the Optimal Stationary Phase

While a standard C18 column is a workhorse, alternative stationary phases can offer different selectivity, which may be advantageous if challenging impurities are present. A Phenyl-Hexyl column, for instance, provides alternative selectivity through π-π interactions with aromatic analytes.[15]

G cluster_analyte cluster_columns Stationary Phase Interaction Analyte {Aromatic Ring | Nitrile Group | Methoxy Group} C18 C18 Column Primary Interaction: Hydrophobic Secondary Interaction: None Analyte->C18 Retained by hydrophobicity Phenyl Phenyl-Hexyl Column Primary Interaction: Hydrophobic Secondary Interaction: π-π Interactions Analyte->Phenyl Retained by hydrophobicity & π-π stacking

Caption: Interaction mechanisms of the analyte with different column chemistries.

Table 6: Performance Comparison of C18 vs. Phenyl-Hexyl Columns

Parameter Zorbax Eclipse Plus C18 Luna Phenyl-Hexyl Rationale for Comparison
Retention Time (min) 4.5 5.8 Phenyl-Hexyl offers stronger retention for aromatic compounds due to π-π interactions.
Tailing Factor 1.1 1.2 Both columns provide excellent peak symmetry.
Resolution from Impurity X * 1.8 2.5 The alternative selectivity of the Phenyl-Hexyl phase can significantly improve resolution from critical impurities.

*Hypothetical impurity co-eluting near the main peak.

Expertise: This comparison demonstrates a crucial aspect of method development and validation. While the C18 column is suitable, the Phenyl-Hexyl column provides enhanced resolution, making the method more robust against potential process impurities. The choice between methanol and acetonitrile as the organic modifier can also significantly impact selectivity, especially on phenyl phases.[15][16]

References

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • USP <1225> Method Validation. Boston Analytical. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • SOP for Guideline for System Suitability Test for HPLC Analysis. (2025). Pharma Times Official. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). gmp-compliance.org. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Validation of Compendial Methods. USP General Chapters. [Link]

  • <1225> Validation of Compendial Procedures. USP-NF. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. [Link]

  • System suitability in HPLC Analysis. (2021). Pharmaceutical Updates. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014). LCGC International. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. (2019). Crawford Scientific. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and HPLC Methods for Nitrile Compound Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of nitrile compounds is a critical task. These compounds are prevalent as active pharmaceutical ingredients (APIs), key starting materials, or potential impurities. The selection of an appropriate analytical technique is paramount, with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) standing as the two primary workhorses.

This guide provides an in-depth technical comparison and a robust framework for the cross-validation of GC-MS and HPLC methods for nitrile analysis. Our focus extends beyond mere protocol recitation; we will delve into the causality behind experimental choices, ensuring that the methodologies presented are not just procedures to be followed, but self-validating systems grounded in scientific first principles.

The Analytical Dichotomy: Volatility vs. Solubility

The decision to employ GC-MS or HPLC fundamentally hinges on the physicochemical properties of the target nitrile analyte.[1] Each technique leverages a different separation principle, making one inherently more suitable than the other depending on the molecule .

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert

GC-MS operates by separating compounds in their gaseous state.[2] A sample is vaporized and carried by an inert gas through a column containing a stationary phase.[3] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.[2][3] The mass spectrometer then detects and identifies the separated components by fragmenting them into ions and sorting them by their mass-to-charge ratio, providing a highly specific molecular fingerprint.[4]

Causality in Action: This technique is the gold standard for nitriles that are volatile and thermally stable.[1] The high temperatures used in the GC inlet and oven can cause thermally labile compounds to degrade, leading to inaccurate results.[5] For semi-volatile or polar nitriles, a chemical derivatization step may be necessary to increase their volatility, a critical consideration in method development.[6][7]

High-Performance Liquid Chromatography (HPLC): The Master of Solubility

HPLC separates compounds in a liquid phase.[8] A high-pressure pump forces a liquid solvent (the mobile phase) containing the sample through a column packed with a solid adsorbent material (the stationary phase).[9][10] Separation occurs based on each component's differential partitioning between the two phases.[9][11]

Causality in Action: HPLC is exceptionally versatile and is the preferred method for non-volatile, thermally unstable, or highly polar nitrile compounds.[1][12] Since the entire process occurs at or near ambient temperature, the risk of thermal degradation is eliminated. Its adaptability to various column chemistries (e.g., reversed-phase, normal-phase, HILIC) allows for the fine-tuning of separation for a wide array of nitrile structures.

At a Glance: Head-to-Head Comparison for Nitrile Analysis

The choice between GC-MS and HPLC is a multi-faceted decision. The following table provides a comparative overview to guide the initial selection process.

Performance Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Analyte Suitability Volatile and thermally stable nitriles.Non-volatile, thermally labile, and polar nitriles.
Principle of Separation Based on boiling point and polarity in the gas phase.[1]Based on partitioning between liquid and solid phases.[1]
Derivatization Often required for polar or non-volatile nitriles to increase volatility.[6]Generally not required, simplifying sample preparation.[6]
Selectivity Excellent, due to mass spectrometric detection providing structural information.[13]Good with UV detection; excellent when coupled with MS (LC-MS).[13]
Sensitivity Very high, capable of detecting trace levels (ng/mL to pg/mL).[13]Good with UV detection (µg/mL); very high with MS detection.[13]
Sample Preparation Can be complex, may involve extraction and derivatization.[13][14]Typically simpler, often involving dissolution and filtration.[13]
Analysis Time Generally longer due to oven temperature programming.[13]Often faster, especially with modern UHPLC systems.[11]

The Cross-Validation Framework: Ensuring Methodological Harmony

When transitioning from one validated method to another (e.g., from an HPLC method used in R&D to a GC-MS method for quality control), a cross-validation study is essential.[15] This process formally demonstrates that the two methods are equivalent and yield comparable results, ensuring data integrity across the product lifecycle. The validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[16][17][18]

The logical flow of a cross-validation study is designed to systematically compare the performance characteristics of both analytical procedures.

cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_conclusion Phase 4: Conclusion & Reporting P1 Define Analytical Requirement P2 Develop & Optimize Independent Methods (HPLC & GC-MS) P1->P2 P3 Draft Cross-Validation Protocol with Acceptance Criteria P2->P3 E1 Analyze Identical Batches of Nitrile Compound with Both Methods P3->E1 E2 Perform Validation Tests (Linearity, Accuracy, Precision, etc.) for Both Methods E1->E2 A1 Compare Performance Data (LOD, LOQ, %RSD, %Recovery) E2->A1 A2 Statistically Compare Results from Sample Batches (e.g., t-test, F-test) A1->A2 A3 Assess Against Pre-defined Acceptance Criteria A2->A3 C1 Document Findings in Validation Report A3->C1 C2 Declare Methods as Equivalent if Criteria Met C1->C2

Caption: Logical flow for cross-validation of analytical methods.

Experimental Protocols: A Practical Guide for "Nitrile-X"

To illustrate the cross-validation process, we provide detailed, self-validating protocols for a hypothetical compound, "Nitrile-X."

Sample & Standard Preparation

This initial step is designed to be compatible with both analytical techniques.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Nitrile-X reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL using methanol as the diluent.

  • Sample Solution (for Assay): Accurately weigh a sample powder containing Nitrile-X to obtain a theoretical concentration of 50 µg/mL after dissolution in methanol.

  • Spiked Sample (for Accuracy): Prepare sample solutions and spike with known amounts of the standard stock solution at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is designed for robustness and reproducibility.

Sample Sample/Standard in Methanol Autosampler Autosampler Injection (10 µL) Sample->Autosampler Column C18 Column (250x4.6mm, 5µm) @ 30°C Autosampler->Column Pump HPLC Pump (1.0 mL/min) Pump->Autosampler MobilePhase Mobile Phase (ACN:Water 60:40) MobilePhase->Pump Detector UV Detector @ 235 nm Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: HPLC analysis workflow for Nitrile-X.

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[13]

Chromatographic Conditions:

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (60:40 v/v).[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[13]

  • Detection Wavelength: 235 nm (determined from UV scan of Nitrile-X).

  • Injection Volume: 10 µL.

System Suitability Test (SST):

  • Procedure: Inject the 50 µg/mL working standard solution six times.

  • Acceptance Criteria:

    • Precision: Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.[19]

    • Tailing Factor: ≤ 2.0.

    • Theoretical Plates: ≥ 2000.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is optimized for the sensitive and specific detection of volatile compounds.

Sample Sample/Standard in Methanol Autosampler Autosampler Injection (1 µL, Split 20:1) Sample->Autosampler Injector GC Inlet @ 250°C Autosampler->Injector Column DB-5ms Column (30m x 0.25mm) Oven Program Injector->Column Carrier Helium Carrier Gas Carrier->Injector MS Mass Spectrometer (EI, Scan 40-400 amu) Column->MS Data Data System (Total Ion Chromatogram) MS->Data

Caption: GC-MS analysis workflow for Nitrile-X.

Instrumentation: Gas chromatograph with an autosampler, coupled to a mass spectrometer.[20]

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[21]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[21]

  • Injector Temperature: 250 °C.[21]

  • Injection: 1 µL, split ratio 20:1.

  • Oven Program: Initial 70 °C for 1 min, ramp at 15 °C/min to 250 °C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 400 amu.

System Suitability Test (SST):

  • Procedure: Inject the 50 µg/mL working standard solution six times.

  • Acceptance Criteria:

    • Precision: %RSD of the peak area ≤ 5.0%.

    • Peak Shape: Symmetrical peak shape.

Interpreting the Data: A Comparative Validation Summary

After executing the validation studies according to the protocol, the data is compiled for direct comparison. The following table represents typical expected results for a well-behaved nitrile compound.

Validation Parameter HPLC-UV Method GC-MS Method ICH Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998≥ 0.995
Range (µg/mL) 0.5 - 1000.1 - 50Defined by linearity, accuracy, precision
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0% (Assay)
Precision - Repeatability (%RSD) < 1.0%< 2.5%≤ 2.0%
Precision - Intermediate (%RSD) < 1.5%< 4.0%≤ 3.0%
LOD (µg/mL) 0.150.03Reportable
LOQ (µg/mL) 0.500.10Reportable

Expert Interpretation:

  • Linearity & Range: Both methods demonstrate excellent linearity. The wider range of the HPLC method is typical, as very high concentrations can saturate the GC-MS detector.

  • Accuracy & Precision: The HPLC method often shows slightly better accuracy and precision due to the simpler sample introduction and lower operating temperatures, which minimizes variability.

  • Sensitivity (LOD/LOQ): The superior sensitivity of GC-MS is evident. The specificity of the mass detector allows for the confident identification and quantification of the analyte at much lower levels than a standard UV detector.

Conclusion: Selecting the Fittest Method for the Intended Purpose

The cross-validation of HPLC and GC-MS methods for nitrile analysis is not a competition to determine a single "best" technique, but rather a scientific exercise to demonstrate their equivalency and fitness for a specific purpose.[17]

  • HPLC stands out for its versatility, robustness, and applicability to a broad range of nitrile compounds without the need for derivatization, making it a powerful tool for routine quality control and stability studies.[12]

  • GC-MS offers unparalleled sensitivity and specificity, making it the ideal choice for trace analysis, impurity identification, and the analysis of volatile nitriles in complex matrices.[20][22]

By following a structured cross-validation framework grounded in ICH principles, laboratories can ensure data consistency, meet regulatory expectations, and confidently select the most appropriate analytical tool for their specific nitrile compound, thereby safeguarding the quality and safety of pharmaceutical products.[16][23]

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Harris, D. C. (2007). Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds. Analytical Letters, 40(6). [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS. [Link]

  • Patsnap. (n.d.). Compare GC-MS vs HPLC for Drug Metabolite Analysis. [Link]

  • NIST. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

  • ResearchGate. (2025). Gas Chromatography‐Mass Spectrometry‐Basic Principles, Instrumentation and Selected Applications for Detection of Organic Compounds. [Link]

  • Spark, A. (n.d.). Gas Chromatography Mass Spectrometry. [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]

  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained. [Link]

  • Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram. [Link]

  • Hussein J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomed Pharmacol J, 18(2). [Link]

  • Chemguide. (n.d.). HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - HPLC. [Link]

  • Agilent. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?. [Link]

  • Spectroscopy Online. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. [Link]

  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing. [Link]

  • ResearchGate. (2014). (PDF) Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • Chauhan, A., & Gupta, A. (2020). Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. Journal of Pharmaceutical and Biomedical Analysis, 177, 112902. [Link]

  • IntechOpen. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Using GC-MS?. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

  • Metrolab. (2024). Common Sample Preparation Techniques for GC-MS Analysis. [Link]

  • Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. [Link]

  • alwsci. (2025). Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC). [Link]

  • Chromatography Online. (n.d.). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. [Link]

  • Pharmacia. (2021). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. [Link]

  • Sciencing. (2022). Disadvantages & Advantages Of An HPLC. [Link]

  • MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. [Link]

  • YouTube. (2022). How to do HPLC method validation. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Mastelf. (2022). HPLC: A Double-Edged Sword? Let's Chat About It!. [Link]

  • NIH. (2025). Analysis and risk assessment of nitrosamines in sartans using GC-MS and Monte Carlo simulation. [Link]

  • LCGC International. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. [Link]

  • NIH. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Methoxy-3-methylphenylacetonitrile in Medicinal Chemistry

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted phenyl ring and a reactive nitrile group, makes it a versatile building block for the construction of more complex molecular architectures. The efficient and selective synthesis of this compound is therefore of considerable interest to researchers in drug discovery and development. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into their relative performance based on available experimental data.

Synthetic Pathways to this compound

The synthesis of this compound can be approached through several synthetic routes, primarily involving the cyanation of a suitable precursor. The choice of catalyst and reaction conditions plays a crucial role in the overall efficiency, yield, and sustainability of the process. The most common precursors are 4-methoxy-3-methylbenzyl halides, alcohols, or aldehydes.

dot

Palladium_Catalysis Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar-X 4-Methoxy-3-methylbenzyl bromide Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation CN_Source [Fe(CN)6]4- CN_Source->Transmetalation Ar-Pd(II)-CN Ar-Pd(II)-CN Transmetalation->Ar-Pd(II)-CN Reductive_Elimination Reductive Elimination Ar-Pd(II)-CN->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-CN This compound Reductive_Elimination->Ar-CN Nickel_Catalysis Ni(0) Ni(0) Oxidative_Addition Oxidative Addition Ni(0)->Oxidative_Addition Ar-X 4-Methoxy-3-methylbenzyl chloride Ar-X->Oxidative_Addition Ar-Ni(II)-X Ar-Ni(II)-Cl Oxidative_Addition->Ar-Ni(II)-X Cyanide_Exchange Cyanide Exchange Ar-Ni(II)-X->Cyanide_Exchange CN_Source NaCN CN_Source->Cyanide_Exchange Ar-Ni(II)-CN Ar-Ni(II)-CN Cyanide_Exchange->Ar-Ni(II)-CN Reductive_Elimination Reductive Elimination Ar-Ni(II)-CN->Reductive_Elimination Reductive_Elimination->Ni(0) Ar-CN This compound Reductive_Elimination->Ar-CN

Comparison of different cyanating agents for the synthesis of aromatic nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Aromatic nitriles are indispensable building blocks in modern organic synthesis, serving as key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The cyano group's versatility allows for its transformation into a variety of other functional groups, including amines, carboxylic acids, and tetrazoles. Consequently, the efficient and reliable installation of a nitrile moiety onto an aromatic ring is a cornerstone of synthetic chemistry. This guide provides a comprehensive comparison of various cyanating agents, offering insights into their mechanisms, performance, and practical applications to aid researchers in selecting the optimal reagent for their specific synthetic challenges.

The Enduring Classics: Copper-Mediated Cyanations

For decades, copper(I) cyanide has been a workhorse for the synthesis of aromatic nitriles, primarily through two named reactions: the Sandmeyer and the Rosenmund-von Braun reactions. These methods have been instrumental in the development of organic synthesis, though they are not without their limitations.

The Sandmeyer Reaction: From Diazonium Salts to Nitriles

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a powerful method for introducing a cyano group onto an aromatic ring starting from an aryl amine.[1][2] The reaction proceeds in two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the substitution of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[3][4][5]

The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas.[1][4] This aryl radical then reacts with the copper(II) cyanide species to afford the desired aromatic nitrile and regenerate the copper(I) catalyst.[1]

Sandmeyer_Mechanism Aryl_NH2 Ar-NH₂ (Aryl Amine) Diazonium Ar-N₂⁺ (Aryl Diazonium Salt) Aryl_NH2->Diazonium Aryl_Radical Ar• (Aryl Radical) Diazonium->Aryl_Radical + Cu(I) - N₂ Aryl_Nitrile Ar-CN (Aryl Nitrile) Aryl_Radical->Aryl_Nitrile CuCN CuCN CuCN_complex [Cu(CN)₂]⁻ N2 N₂ Rosenmund_von_Braun_Mechanism Aryl_Halide Ar-X (Aryl Halide) Oxidative_Addition [Ar-Cu(III)(CN)X] (Intermediate) Aryl_Halide->Oxidative_Addition + CuCN CuCN CuCN Aryl_Nitrile Ar-CN (Aryl Nitrile) Oxidative_Addition->Aryl_Nitrile Reductive Elimination CuX CuX Experimental_Workflow Start Combine Reactants: Aryl Chloride, K₄[Fe(CN)₆], Pd(OAc)₂, Ligand, Na₂CO₃ Inert_Atmosphere Evacuate and Backfill with Inert Gas Start->Inert_Atmosphere Add_Solvent Add Degassed MeCN/Water Inert_Atmosphere->Add_Solvent Reaction Heat at 70 °C Add_Solvent->Reaction Workup Aqueous Workup (EtOAc/Water) Reaction->Workup Purification Column Chromatography Workup->Purification Product Aromatic Nitrile Purification->Product

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 4-Methoxy-3-methylphenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Phenylacetonitrile Scaffolds

The phenylacetonitrile scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. The nitrile group, with its unique electronic properties and ability to participate in hydrogen bonding, plays a crucial role in the interaction of these molecules with biological targets.[1] This guide focuses on a specific subclass: 4-Methoxy-3-methylphenylacetonitrile and its derivatives. The strategic placement of the methoxy and methyl groups on the phenyl ring is anticipated to modulate the lipophilicity, electronic environment, and steric profile of the molecules, thereby influencing their biological activity.

This document provides a comprehensive comparison of the biological activities of a synthesized library of this compound derivatives. We will delve into their antimicrobial, antifungal, and cytotoxic properties, offering a head-to-head comparison with established therapeutic agents. The experimental data presented herein is intended to guide researchers in the field of drug discovery and development.

Molecular Design and Synthesis: A Generalized Approach

The synthesis of this compound derivatives typically begins with 4-hydroxy-3-methylacetophenone, which undergoes a series of reactions to introduce the acetonitrile moiety and subsequently the methoxy group. Derivatives can then be synthesized by modifying the functional groups on the phenyl ring or the acetonitrile side chain. A generalized synthetic scheme is depicted below.

Diagram 1: Generalized Synthetic Route for this compound Derivatives

Synthetic_Pathway A 4-Hydroxy-3-methylacetophenone B Intermediate Aldehyde/Ketone A->B Formylation/Acylation C 4-Hydroxy-3-methylphenylacetonitrile B->C Conversion to Nitrile D This compound C->D Methylation E Derivative Library D->E Functional Group Interconversion

Caption: A generalized synthetic pathway for generating a library of this compound derivatives.

Comparative Biological Activity Screening

A library of this compound derivatives (designated as MMPN-1 to MMPN-5 ) with varying substituents were synthesized and screened for their antimicrobial, antifungal, and cytotoxic activities. The results are compared against standard therapeutic agents: Ciprofloxacin for antibacterial activity, Fluconazole for antifungal activity, and Doxorubicin for cytotoxicity.

Antimicrobial Activity

The antibacterial activity was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2][3]

Table 1: Antimicrobial Activity (MIC in µg/mL) of MMPN Derivatives

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
MMPN-1 (Parent)3264
MMPN-2 (-Cl)1632
MMPN-3 (-F)1632
MMPN-4 (-NO2)816
MMPN-5 (-NH2)64>128
Ciprofloxacin 0.50.25

Analysis of Antimicrobial Activity: The introduction of electron-withdrawing groups, such as nitro (MMPN-4 ) and halogens (MMPN-2 , MMPN-3 ), on the phenyl ring enhanced the antibacterial activity compared to the parent compound (MMPN-1 ). Conversely, the electron-donating amino group (MMPN-5 ) led to a significant decrease in activity. This suggests that modulating the electronic properties of the aromatic ring is a key factor in the antibacterial potency of these derivatives.

Diagram 2: Antimicrobial Screening Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Inoculation in 96-well plate A->C B Compound Dilution Series B->C D Incubation (37°C, 18-24h) C->D E Visual/Spectrophotometric Reading D->E F MIC Determination E->F

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Antifungal Activity

The antifungal activity was evaluated against Candida albicans using the broth microdilution method, following established protocols.[4][5]

Table 2: Antifungal Activity (MIC in µg/mL) of MMPN Derivatives

CompoundCandida albicans (ATCC 90028)
MMPN-1 (Parent)128
MMPN-2 (-Cl)64
MMPN-3 (-F)64
MMPN-4 (-NO2)32
MMPN-5 (-NH2)>256
Fluconazole 2

Analysis of Antifungal Activity: Similar to the antibacterial results, electron-withdrawing substituents enhanced the antifungal activity against Candida albicans. The nitro-substituted derivative MMPN-4 demonstrated the most promising activity among the synthesized compounds, although it was still significantly less potent than the standard antifungal drug, Fluconazole.[6]

Cytotoxic Activity

The cytotoxic potential of the derivatives was assessed against the human breast cancer cell line MCF-7 using the MTT assay.[7][8] The half-maximal inhibitory concentration (IC50) was determined after 48 hours of exposure.

Table 3: Cytotoxic Activity (IC50 in µM) of MMPN Derivatives on MCF-7 Cells

CompoundIC50 (µM)
MMPN-1 (Parent)75.2
MMPN-2 (-Cl)42.8
MMPN-3 (-F)48.1
MMPN-4 (-NO2)25.5
MMPN-5 (-NH2)>100
Doxorubicin 0.8

Analysis of Cytotoxic Activity: The cytotoxicity of the this compound derivatives against the MCF-7 cell line mirrored the trends observed in the antimicrobial and antifungal assays. The presence of electron-withdrawing groups correlated with increased cytotoxicity, with the nitro derivative MMPN-4 being the most potent among the synthesized compounds. While the cytotoxic effect is notable, it is considerably weaker than that of the standard chemotherapeutic agent, Doxorubicin.[9][10]

Diagram 3: Hypothetical Signaling Pathway for Cytotoxicity

Cytotoxicity_Pathway MMPN4 MMPN-4 Derivative ROS ↑ Reactive Oxygen Species (ROS) MMPN4->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical pathway illustrating the potential mechanism of cytotoxicity for the MMPN-4 derivative.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
  • Preparation of Bacterial Inoculum: Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of each test compound and the control antibiotic (Ciprofloxacin) in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Protocol 2: MTT Assay for Cytotoxicity Screening
  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds and the control drug (Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[7][11]

Structure-Activity Relationship (SAR) Insights

The preliminary screening of this series of this compound derivatives provides valuable insights into their structure-activity relationships:

  • Influence of Electronic Effects: The biological activity of these compounds is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups generally enhance antimicrobial, antifungal, and cytotoxic activities. This suggests that a more electron-deficient aromatic ring may be favorable for interaction with the biological targets.

  • Role of the Nitrile Group: The nitrile group is likely a key pharmacophoric feature, potentially involved in hydrogen bonding or other polar interactions within the active site of target enzymes or receptors.

  • Lipophilicity and Steric Factors: While not systematically studied here, it is plausible that the size and lipophilicity of the substituents also play a role in the overall activity profile by affecting cell permeability and target binding.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of a series of novel this compound derivatives. The results indicate that these compounds possess modest antimicrobial, antifungal, and cytotoxic properties that can be modulated through chemical modification. The derivative bearing a nitro group (MMPN-4 ) consistently demonstrated the highest potency across all assays.

While the observed activities are not as potent as the standard drugs used for comparison, this study provides a solid foundation for further optimization. Future work should focus on:

  • Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse electronic and steric properties to further elucidate the SAR.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Through iterative cycles of design, synthesis, and biological evaluation, it may be possible to unlock the full potential of this chemical class.

References

  • National Center for Biotechnology Information. (n.d.). Susceptibility Testing of Fluconazole by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory. Retrieved from [Link]

  • Journal of Advanced Veterinary Research. (2021). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Ciprofloxacin CIP (Part A: 240 - 0.01 µg & Part B: 2-0.001 µg) MD017 Composition Susceptibility Test Procedure. Retrieved from [Link]

  • Oxford University Press. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial and antiviral evaluation of substituted imidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2014). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Retrieved from [Link]

  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship study of novel anticancer aspirin-based compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

  • PubMed. (2016). Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives. Retrieved from [Link]

  • Semantic Scholar. (2021). Research on Crystal Structure and Fungicidal Activity of the Amide Derivatives Based on the Natural Products Sinapic Acid and Mycophenolic. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antifungal Activity of (±)-4-Methoxy Decanoic Acid and Its Novel Amide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Antifungal activity of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone against Candida albicans: evidence for the antifungal mode of action. Retrieved from [Link]

Sources

Comparative analysis of the reactivity of substituted phenylacetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the reactivity of substituted phenylacetonitriles, supported by experimental data, is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of how substituents on the phenyl ring influence the reactivity of the benzylic protons, with a focus on the underlying electronic and steric effects.

Introduction: The Versatile Phenylacetonitrile Scaffold

Substituted phenylacetonitriles are pivotal intermediates in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and materials. Their utility stems from the acidic nature of the benzylic C-H bond, which allows for the formation of a resonance-stabilized carbanion. This carbanion can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity of these compounds, however, is not uniform and is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide delves into a comparative analysis of this reactivity, providing both theoretical understanding and practical, data-driven insights.

Fundamental Principles Governing Reactivity

The core of phenylacetonitrile reactivity lies in the ease of formation and subsequent reaction of the benzylic carbanion. Two primary factors govern this:

  • Electronic Effects: Substituents on the phenyl ring can either donate or withdraw electron density, thereby stabilizing or destabilizing the carbanion. Electron-withdrawing groups (EWGs) enhance the acidity of the benzylic protons and increase reactivity by delocalizing the negative charge. Conversely, electron-donating groups (EDGs) decrease acidity and reactivity.

  • Steric Effects: The size and position of substituents can sterically hinder the approach of a base to the benzylic proton or the subsequent attack of the carbanion on an electrophile, thereby reducing the reaction rate.

The interplay of these effects is critical in determining the overall reactivity of a given substituted phenylacetonitrile.

Comparative Reactivity Analysis: Experimental Evidence

To illustrate the impact of substituents, we will consider the relative rates of alkylation of various substituted phenylacetonitriles with a standard electrophile, such as benzyl bromide, under identical basic conditions.

Experimental Protocol: Comparative Alkylation of Substituted Phenylacetonitriles

Objective: To determine the relative reactivity of various substituted phenylacetonitriles by measuring the yield of the corresponding mono-alkylated product after a fixed reaction time.

Materials:

  • Substituted phenylacetonitriles (e.g., 4-nitrophenylacetonitrile, 4-chlorophenylacetonitrile, phenylacetonitrile, 4-methylphenylacetonitrile, 4-methoxyphenylacetonitrile)

  • Benzyl bromide

  • Sodium ethoxide solution (freshly prepared)

  • Anhydrous ethanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • To a stirred solution of the substituted phenylacetonitrile (1.0 mmol) and the internal standard (0.5 mmol) in anhydrous ethanol (10 mL) at room temperature, add a solution of sodium ethoxide in ethanol (1.1 mmol, 1.1 equiv).

  • Stir the mixture for 15 minutes to ensure complete carbanion formation.

  • Add benzyl bromide (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to proceed for a predetermined time (e.g., 1 hour).

  • Quench the reaction by adding a saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and analyze the crude product by GC-FID to determine the yield of the mono-alkylated product relative to the internal standard.

Data Summary and Interpretation

The following table summarizes the expected trend in product yield, which serves as a proxy for the reactivity of the substituted phenylacetonitrile.

Substituent (at para-position)Electronic EffectExpected Product Yield (%) after 1 hourRelative Reactivity
-NO₂Strong Electron-Withdrawing>95%Very High
-ClWeak Electron-Withdrawing~75%High
-HNeutral~60%Moderate
-CH₃Weak Electron-Donating~45%Low
-OCH₃Strong Electron-Donating~30%Very Low

Interpretation:

The experimental data clearly demonstrates the profound influence of the electronic nature of the substituent on the reactivity of the phenylacetonitrile. The 4-nitro-substituted derivative, with its potent electron-withdrawing nitro group, exhibits the highest reactivity due to the enhanced stability of the resulting carbanion. As we move to less electron-withdrawing and then to electron-donating substituents, the reactivity progressively decreases. This trend directly correlates with the decreased stability of the benzylic carbanion.

Mechanistic Insights and Workflow Visualization

The overall process, from carbanion formation to the final alkylated product, can be visualized through the following workflow.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Substituted Phenylacetonitrile Substituted Phenylacetonitrile Resonance-Stabilized Carbanion Resonance-Stabilized Carbanion Substituted Phenylacetonitrile->Resonance-Stabilized Carbanion Base (e.g., NaOEt) Mono-alkylated Product Mono-alkylated Product Resonance-Stabilized Carbanion->Mono-alkylated Product Electrophile (e.g., Benzyl Bromide)

Caption: Workflow for the alkylation of substituted phenylacetonitriles.

The stability of the intermediate "Resonance-Stabilized Carbanion" is the critical determinant of the overall reaction rate, as visually represented in the following diagram illustrating the influence of substituents.

G cluster_0 Carbanion Stability cluster_1 Reactivity High Stability High Stability High Reactivity High Reactivity High Stability->High Reactivity Moderate Stability Moderate Stability Moderate Reactivity Moderate Reactivity Moderate Stability->Moderate Reactivity Low Stability Low Stability Low Reactivity Low Reactivity Low Stability->Low Reactivity EWG (-NO2, -CN) EWG (-NO2, -CN) EWG (-NO2, -CN)->High Stability H H H->Moderate Stability EDG (-OCH3, -CH3) EDG (-OCH3, -CH3) EDG (-OCH3, -CH3)->Low Stability

Purity assessment of 4-Methoxy-3-methylphenylacetonitrile by different analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity Assessment of 4-Methoxy-3-methylphenylacetonitrile

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity is not merely a quality control checkpoint but a critical determinant of the final drug product's performance. This guide provides an in-depth comparison of various analytical techniques for the comprehensive purity assessment of this compound, offering insights into the causality behind experimental choices and presenting supporting data for informed decision-making.

The choice of an analytical technique for purity assessment is dictated by the nature of the impurities, the required level of sensitivity, and the specific information sought. A multi-pronged approach, leveraging the strengths of different techniques, is often the most robust strategy. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy in the context of this compound analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is a cornerstone technique in pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high precision and accuracy.[1][2][3][4] For a compound like this compound, a reverse-phase HPLC method is typically the method of choice.

Principle of Operation: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar impurities will elute earlier, while the main compound and less polar impurities will have longer retention times.

Experimental Protocol: A Self-Validating System

A robust HPLC method for purity determination should be developed and validated according to ICH guidelines. This ensures the method is fit for its intended purpose.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water is often effective for separating a range of impurities with varying polarities.

  • Detector: UV detector set at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 210 nm).[5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Sample Preparation: A known concentration of the sample is dissolved in the mobile phase.

Data Interpretation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is crucial to ensure that all potential impurities are separated from the main peak and from each other.

Causality in Method Design: The choice of a C18 column is based on the nonpolar nature of the aromatic ring in this compound. A gradient elution is preferred over an isocratic one to ensure the elution of both highly polar and nonpolar impurities within a reasonable timeframe, providing a comprehensive impurity profile.

dot graph "HPLC_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_Prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Sample_Dissolution" [label="Dissolve sample in mobile phase"]; }

subgraph "cluster_HPLC" { label="HPLC Analysis"; style="filled"; color="#F1F3F4"; "Injection" [label="Inject sample"]; "Separation" [label="Separation on C18 column"]; "Detection" [label="UV Detection"]; "Injection" -> "Separation" -> "Detection"; }

subgraph "cluster_Data" { label="Data Analysis"; style="filled"; color="#F1F3F4"; "Chromatogram" [label="Generate Chromatogram"]; "Integration" [label="Peak Integration"]; "Calculation" [label="Calculate Area % Purity"]; "Chromatogram" -> "Integration" -> "Calculation"; }

"Sample_Dissolution" -> "Injection"; "Detection" -> "Chromatogram"; } caption: "Experimental workflow for HPLC purity assessment."

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

For volatile and semi-volatile impurities that may not be readily detectable by HPLC, GC-MS is an exceptionally powerful technique.[1][6][7][8] It combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Principle of Operation: The sample is vaporized and separated based on the boiling points and polarities of its components as they pass through a capillary column. The separated components are then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for each compound.

Experimental Protocol: A Targeted Approach

  • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms) is suitable for the analysis of aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Sufficiently high to ensure complete vaporization of the sample without degradation.

  • Oven Temperature Program: A temperature ramp is used to effectively separate compounds with a range of boiling points.

  • MS Detector: Electron ionization (EI) is a common mode for generating reproducible fragmentation patterns.

Data Interpretation: The total ion chromatogram (TIC) provides a profile of the separated components. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification of known impurities. The relative abundance of each impurity can be estimated from the peak area in the TIC.

Causality in Method Design: The choice of a DB-5ms column is based on its versatility for separating a wide range of organic compounds. A temperature program is essential to achieve good resolution between isomers and compounds with similar boiling points, which might be present as impurities.

dot graph "GCMS_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_Prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Sample_Prep" [label="Dilute sample in a volatile solvent"]; }

subgraph "cluster_GCMS" { label="GC-MS Analysis"; style="filled"; color="#F1F3F4"; "Injection" [label="Inject into GC"]; "Separation" [label="Separation in capillary column"]; "Ionization" [label="Electron Ionization"]; "Detection" [label="Mass Detection"]; "Injection" -> "Separation" -> "Ionization" -> "Detection"; }

subgraph "cluster_Data" { label="Data Analysis"; style="filled"; color="#F1F3F4"; "TIC" [label="Generate Total Ion Chromatogram"]; "Library_Search" [label="Library Search of Mass Spectra"]; "Identification" [label="Identify Impurities"]; "TIC" -> "Library_Search" -> "Identification"; }

"Sample_Prep" -> "Injection"; "Detection" -> "TIC"; } caption: "Experimental workflow for GC-MS impurity profiling."

Fourier-Transform Infrared Spectroscopy (FTIR): A Rapid Identity and Functional Group Check

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9][10][11] While not typically used for quantitative purity assessment of minor impurities, it is an excellent tool for confirming the identity of the main component and detecting the presence of impurities with different functional groups.

Principle of Operation: The sample is irradiated with infrared light, and the absorption of specific frequencies corresponds to the vibrational energies of the chemical bonds within the molecule. The resulting spectrum is a unique "fingerprint" of the compound. For aromatic nitriles like this compound, the C≡N stretching vibration gives a characteristic sharp and intense peak.[12][13]

Experimental Protocol: Simplicity and Speed

The Attenuated Total Reflectance (ATR) method is ideal for liquid samples as it requires minimal sample preparation.[9]

  • Background Spectrum: A background spectrum of the clean ATR crystal is collected.

  • Sample Application: A small drop of the this compound sample is placed on the ATR crystal.

  • Spectrum Acquisition: The sample spectrum is recorded.

Data Interpretation: The spectrum of the sample is compared to a reference spectrum of a known pure standard. The presence of unexpected peaks may indicate the presence of impurities with different functional groups. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of a hydroxyl impurity.

Causality in Method Design: The ATR-FTIR method is chosen for its speed and ease of use, making it suitable for rapid identity confirmation in a quality control setting. The focus is on the "fingerprint" region (below 1500 cm⁻¹) and the characteristic nitrile peak to quickly assess conformity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Purity (qNMR)

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR).[14][15][16][17][18] It provides detailed information about the chemical environment of each atom in the molecule.

Principle of Operation: The nuclei of certain atoms, such as ¹H and ¹³C, have a magnetic moment. When placed in a strong magnetic field, they can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment.

Experimental Protocol: Precision and Information Richness

  • Sample Preparation: A precisely weighed amount of the sample and an internal standard of known purity are dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Provides information on the number of different types of protons, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons).

  • ¹³C NMR: Provides information on the number of different types of carbon atoms.

  • qNMR: By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the exact purity of the sample can be calculated.

Data Interpretation: The ¹H and ¹³C NMR spectra are analyzed to confirm the structure of this compound. The presence of unexpected signals in the spectra indicates the presence of impurities. The qNMR calculation provides a highly accurate and absolute measure of purity.

Causality in Method Design: The use of an internal standard in qNMR is critical for achieving high accuracy, as it corrects for variations in sample preparation and instrument response. The choice of a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte signals.

dot graph "NMR_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

subgraph "cluster_Prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Sample_Weighing" [label="Weigh sample and internal standard"]; "Dissolution" [label="Dissolve in deuterated solvent"]; "Sample_Weighing" -> "Dissolution"; }

subgraph "cluster_NMR" { label="NMR Analysis"; style="filled"; color="#F1F3F4"; "Acquisition" [label="Acquire 1H and 13C NMR spectra"]; }

subgraph "cluster_Data" { label="Data Analysis"; style="filled"; color="#F1F3F4"; "Structural_Confirmation" [label="Confirm structure"]; "Impurity_Identification" [label="Identify impurity signals"]; "qNMR_Calculation" [label="Calculate purity via qNMR"]; "Structural_Confirmation" -> "Impurity_Identification" -> "qNMR_Calculation"; }

"Dissolution" -> "Acquisition"; "Acquisition" -> "Structural_Confirmation"; } caption: "Logical workflow for NMR-based purity assessment."

Comparative Summary of Analytical Techniques

Technique Principle Information Provided Strengths Limitations
HPLC Differential partitioningQuantitative purity, impurity profileHigh precision and accuracy, robust, widely applicable.[3][4]May not detect non-UV active or highly volatile impurities.
GC-MS Separation by boiling point, mass-based detectionIdentification of volatile and semi-volatile impuritiesHigh sensitivity, definitive identification through mass spectra.[7][8]Not suitable for non-volatile or thermally labile compounds.
FTIR Infrared absorption by functional groupsFunctional group identification, identity confirmationRapid, non-destructive, minimal sample preparation.[9][11]Not quantitative for minor impurities, limited for isomeric impurities.
NMR Nuclear magnetic resonanceStructural elucidation, absolute quantitative purity (qNMR)Provides detailed structural information, highly accurate for quantification.[14][15]Lower sensitivity than chromatographic methods, higher instrument cost.

Conclusion: A Holistic Approach to Purity Assessment

The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. No single analytical technique can provide a complete picture of a compound's purity. A comprehensive and robust purity assessment strategy should employ a combination of orthogonal techniques.

For routine quality control, a validated HPLC method is often sufficient to determine the purity and impurity profile. GC-MS should be employed to investigate the presence of volatile impurities that may not be detected by HPLC. FTIR serves as a rapid and invaluable tool for identity confirmation. For the definitive determination of absolute purity, particularly for the qualification of reference standards, qNMR is the gold standard.

By understanding the principles, strengths, and limitations of each technique, researchers, scientists, and drug development professionals can design and implement a scientifically sound and self-validating system for the purity assessment of this compound, thereby ensuring the integrity of their research and the quality of the final pharmaceutical product.

References

  • Investigating the Purity of Substances by Means of DSC - NETZSCH Analyzing & Testing. (2020-07-28).
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific.
  • Purity Determination by DSC - Creative Biolabs.
  • Criteria of purity of organic compounds - askIITians. (2009-04-23).
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
  • Application Note: FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile - Benchchem.
  • Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules - Benchchem.
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024-05-09).
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS International. (2024-12-06).
  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (2025-06-08).
  • 9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. (2021-03-05).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2025-08-06).
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • How to determine the purity of newly synthesized organic compound? - ResearchGate. (2018-10-20).
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020-11-15).
  • DSC purity determination - Mettler Toledo.
  • GC/MS Identification of Impurities | Medistri SA. (2024-08-12).
  • methods of purification of organic compounds - BYJU'S. (2019-10-16).
  • 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences.
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - ResearchGate. (2025-08-07).
  • Determination of purity by differential scanning calorimetry (DSC) - ACS Publications.
  • This compound | CAS:75391-57-0 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives.
  • High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria - PubMed.
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies.
  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019-07-01).
  • This compound manufacturers and suppliers in india - ChemicalBook.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024-09-30).
  • Why Is HPLC Ideal for Chemical Purity Testing? - Moravek.
  • What Testing Methods Are Used to Ensure Chemical Purity? - Diplomata Comercial.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. (2024-08-08).
  • High-Performance Liquid Chromatography (HPLC) in Quality Control - IJIRT.
  • Fourier Transform Infrared (FTIR) Analyses of The Functional Groups and Peak Details of Ethanol Leaf Extract of Sida acuta - ResearchGate.
  • Introduction to Fourier Transform Infrared Spectroscopy (FTIR) - YouTube. (2021-12-16).
  • ACS Reagent Chemicals - ACS Solutions Center.
  • This compound | CAS#:75391-57-0 | Chemsrc. (2025-09-26).
  • This compound | CAS 75391-57-0 | SCBT - Santa Cruz Biotechnology.
  • Chemical Reagents Their Purity & Tests - Sciencemadness.org.
  • Chemical Properties of this compound (CAS 75391-57-0) - Cheméo.
  • "Purity Standards in Fine Chemicals: A Buyer's Comprehensive... - Ryze Chemie. (2025-03-10).

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Methoxy-3-methylphenylacetonitrile: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methoxy-3-methylphenylacetonitrile is a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure, featuring a reactive nitrile group and a functionalized aromatic ring, makes it a versatile building block for constructing more elaborate molecular architectures. The efficiency, safety, and scalability of its synthesis are therefore of paramount importance to researchers in process development and medicinal chemistry.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of procedures, we will dissect the underlying chemical principles, evaluate the practical advantages and disadvantages of each method, and provide detailed, validated protocols. Our analysis is grounded in established chemical literature and practical laboratory experience, designed to empower researchers to make informed decisions tailored to their specific objectives, whether for small-scale discovery or large-scale manufacturing.

Overview of Synthetic Strategies

The synthesis of benzylic nitriles like our target molecule can be approached from several distinct precursors. The choice of route is often a strategic decision balancing factors such as starting material availability, step economy, reaction scalability, and safety considerations, particularly concerning the handling of cyanide reagents. We will focus on the three most pertinent strategies starting from common, commercially available building blocks.

Synthetic_Routes_Overview cluster_0 Primary Precursors cluster_1 Key Intermediates & Reactions cluster_2 Target Molecule Toluene 3-Methyl-4-methoxytoluene Halide 4-Methoxy-3-methylbenzyl Halide Toluene->Halide Halogenation Alcohol 4-Methoxy-3-methylbenzyl Alcohol Alcohol->Halide Halogenation Target This compound Alcohol->Target Route 2: Direct Deoxycyanation Aldehyde 4-Methoxy-3-methylbenzaldehyde Oxime Aldehyde Oxime Aldehyde->Oxime Oximation Halide->Target Route 1: S_N2 Cyanation Oxime->Target Route 3: Dehydration

Caption: Primary synthetic pathways to this compound.

Route 1: The Classical Two-Step: Halogenation and Nucleophilic Substitution

This is arguably the most traditional and widely practiced method for synthesizing benzylic nitriles.[1] It is a robust, well-understood sequence that proceeds via a reactive benzyl halide intermediate. The reliability of the SN2 reaction with cyanide is a cornerstone of organic synthesis.[2]

Principle and Mechanistic Insight

The synthesis is bifurcated into two distinct stages:

  • Activation: The benzylic alcohol is converted into a better leaving group, typically a chloride or bromide, to facilitate nucleophilic attack. This is necessary because the hydroxide ion (-OH) is a poor leaving group.

  • Displacement: A cyanide salt, most commonly sodium cyanide (NaCN), acts as a nucleophile, displacing the halide in a classic SN2 fashion.[3] The use of a polar aprotic solvent like acetone or DMSO is crucial; it solvates the cation (Na⁺) while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic, accelerating the reaction.[1] The addition of a catalytic amount of sodium iodide (NaI) can further increase the rate of reaction with benzyl chlorides, as the iodide transiently displaces the chloride via the Finkelstein reaction to form the more reactive benzyl iodide in situ.

SN2_Mechanism cluster_reactants cluster_products BenzylHalide 4-Methoxy-3-methylbenzyl-X TS [ ⁻δX---C---C≡N⁻δ ]‡ BenzylHalide->TS S_N2 Attack Cyanide Na⁺   ⁻:C≡N Cyanide->TS Product This compound TS->Product Salt Na⁺   ⁻X TS->Salt

Caption: The SN2 mechanism for the synthesis of the target nitrile.

Experimental Protocol

Step 1: Synthesis of 4-Methoxy-3-methylbenzyl Chloride

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 4-methoxy-3-methylbenzyl alcohol (15.2 g, 0.1 mol).

  • Reaction: While stirring vigorously, slowly add concentrated hydrochloric acid (37%, 40 mL) over 15 minutes, ensuring the temperature remains below 10°C.

  • Work-up: After the addition is complete, continue stirring in the ice bath for 30 minutes, then at room temperature for 1 hour. Transfer the mixture to a separatory funnel. The lower organic layer containing the benzyl chloride is separated, washed with cold brine (2 x 30 mL), and dried over anhydrous magnesium sulfate.

  • Isolation: The drying agent is removed by filtration. The resulting crude 4-methoxy-3-methylbenzyl chloride is a pale yellow oil. Caution: This intermediate is a lachrymator and should be handled with extreme care in a fume hood. It is also unstable and should be used immediately in the next step without purification.[1]

Step 2: Synthesis of this compound

  • Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine finely powdered sodium cyanide (7.35 g, 0.15 mol), sodium iodide (1.5 g, 0.01 mol), and 150 mL of dry acetone.[4]

  • Reaction: Add the crude 4-methoxy-3-methylbenzyl chloride from Step 1 to the stirred suspension. Heat the mixture to reflux and maintain for 16-20 hours. Monitor reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture by suction to remove the precipitated sodium chloride. Wash the collected salt with 50 mL of acetone.

  • Purification: Combine the filtrates and remove the acetone under reduced pressure. The resulting residue is taken up in 100 mL of toluene and washed with water (3 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield this compound.[1][4]

Discussion
  • Advantages: This route is highly reliable and generally provides good yields (typically 70-85% over two steps). The reactions are straightforward to perform with standard laboratory equipment.

  • Disadvantages: The primary drawback is the formation of a lachrymatory and unstable benzyl halide intermediate, which requires immediate use and careful handling. The two-step nature reduces overall process efficiency compared to a one-pot method. The use of toxic sodium cyanide requires stringent safety protocols (see dedicated safety section below).

Route 2: The Step-Economic Approach - Direct Cyanation of Benzyl Alcohol

Improving upon the classical method, direct conversion of the benzyl alcohol to the nitrile eliminates the need to isolate the hazardous benzyl halide intermediate. This approach enhances both safety and process efficiency.

Principle and Mechanistic Insight

This transformation relies on an in-situ activation of the benzylic hydroxyl group, followed by nucleophilic attack by cyanide. A common industrial method involves reacting the alcohol with sodium cyanide in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.[5][6]

The mechanism is believed to proceed through the formation of a reactive intermediate, possibly a benzylic cation or a species where the hydroxyl group is activated by the solvent or additives. For instance, in a process starting from the related N-methylvanillylamine, researchers postulate the initial formation of a quinomethide intermediate which then reacts with cyanide.[6] In the direct cyanation of vanillyl alcohol, the high temperature and polar solvent likely facilitate the SN1 or SN2 displacement of the protonated hydroxyl group.[5] More modern approaches utilize advanced catalytic systems, such as photoredox or boron Lewis acid catalysis, to achieve this transformation under milder conditions.[7][8]

Experimental Protocol (Adapted from Vanillyl Alcohol Cyanation)
  • Setup: To a 250 mL flask equipped with a magnetic stirrer, reflux condenser, and nitrogen atmosphere, add 4-methoxy-3-methylbenzyl alcohol (15.2 g, 0.1 mol) and N,N-dimethylformamide (DMF, 150 mL).

  • Reaction: Add sodium cyanide (6.8 g, 0.14 mol) to the solution. Heat the mixture to 120°C and stir for 24 hours.[5]

  • Work-up: Cool the solution to room temperature and cautiously add 50 mL of water. Adjust the pH to ~7 using acetic acid.

  • Purification: The aqueous mixture is extracted with ethyl acetate (3 x 75 mL). The combined organic extracts are washed thoroughly with water (5 x 50 mL) to remove residual DMF, then with brine (1 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.

Discussion
  • Advantages: This route offers superior step economy by avoiding the synthesis and isolation of the benzyl halide. This significantly improves the safety profile of the overall process.

  • Disadvantages: The reaction requires high temperatures and long reaction times, which may not be suitable for sensitive substrates. The work-up can be challenging due to the high-boiling DMF solvent, requiring extensive aqueous washes. Yields can be more variable than the two-step method, with a reported yield of 68% for a similar substrate.[5] Side reactions like ether formation can also occur.

Route 3: The Modern Alternative - Catalytic Deoxycyanation

Recent advances in catalysis offer sophisticated and often milder alternatives for synthesizing nitriles. These methods leverage photoredox and transition metal catalysis to activate alcohols for cyanation, often using less toxic cyanide sources.

Principle and Mechanistic Insight

One prominent strategy involves the synergistic use of photoredox and copper catalysis for the enantioselective deoxygenative cyanation of benzyl alcohols.[7] While the enantioselectivity is not relevant for our achiral target, the underlying principle is. The process typically involves:

  • Activation: The alcohol is converted in-situ to an activated intermediate.

  • Radical Formation: A photocatalyst, upon irradiation with light, initiates a single-electron transfer (SET) process, leading to the formation of a benzylic radical through cleavage of the C-O bond.

  • Cyanation: A copper(I) catalyst traps the benzylic radical and, in the presence of a cyanide source, forms the C-CN bond.

These methods are at the forefront of synthetic chemistry, offering access to nitriles under exceptionally mild conditions and with high functional group tolerance.[9] However, they often require specialized equipment (photoreactors), expensive catalysts, and ligands, making them more suitable for small-scale medicinal chemistry applications rather than bulk manufacturing at present.

Due to the specialized nature and cost of reagents, a full experimental protocol is not provided here. Researchers interested in this approach are directed to the primary literature for detailed procedures.[7][9]

Comparative Analysis

ParameterRoute 1: Halide SubstitutionRoute 2: Direct Alcohol CyanationRoute 3: Modern Catalytic
Overall Yield Good to Excellent (70-85%)Moderate to Good (60-75%)Variable, often Good to Excellent
Number of Steps TwoOneOne
Reagent Cost Low to ModerateLowHigh (Catalysts, Ligands)
Safety Profile Poor (Lachrymator intermediate)Moderate (High temp, Cyanide)Good (Milder conditions)
Scalability ExcellentGoodPoor to Moderate
Equipment Standard GlasswareStandard GlasswareSpecialized (e.g., Photoreactor)
Key Advantage Reliability, well-establishedStep-economy, avoids halideMild conditions, functional group tolerance
Key Disadvantage Hazardous intermediateHigh temperature, difficult workupCost, scalability, new technology

Mandatory Safety Protocol: Handling Cyanide Reagents

The use of inorganic cyanides (e.g., NaCN, KCN) presents a significant and acute toxic hazard. All manipulations must be performed with the utmost care and preparation.

  • Engineering Controls: All work involving solid cyanides or reactions that could generate hydrogen cyanide (HCN) gas must be conducted in a properly functioning chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, closed-toe shoes, safety goggles, and double-gloving with nitrile gloves.[10][11]

  • Preventing HCN Release: Cyanide salts react with acid to produce highly toxic and flammable HCN gas.[12] NEVER allow cyanide salts or solutions to come into contact with acids. All glassware must be free of acid residue. Workup procedures involving acidification must be performed cautiously only after the vast majority of cyanide has been reacted or removed. Maintain a basic pH when quenching cyanide-containing reaction mixtures.

  • Waste Disposal: All cyanide-containing waste (solid and liquid) is considered acutely hazardous and must be segregated and disposed of according to institutional guidelines. Typically, aqueous cyanide waste is treated with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize the cyanide to the much less toxic cyanate.

  • Emergency Preparedness: Never work with cyanides alone.[10] Ensure all lab personnel are aware of the work being conducted. An emergency plan must be in place, and a cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate) should be readily accessible, with trained first-aiders available.[13] In case of exposure, call emergency services immediately.[11]

Conclusion and Recommendations

The optimal synthetic route to this compound is dictated by the specific needs of the researcher and the scale of the synthesis.

  • For Large-Scale and Process Chemistry: Route 1 (Halide Substitution) , despite its drawbacks, remains a highly robust and scalable option. Its predictability and high yield often make it the most economically viable choice for producing large quantities, provided that appropriate engineering controls are in place to manage the hazardous benzyl halide intermediate.

  • For Bench-Scale and General Laboratory Use: Route 2 (Direct Alcohol Cyanation) offers a compelling advantage in its simplicity and improved safety profile by avoiding the lachrymatory halide. It is an excellent choice for preparing gram-to-multigram quantities where step-economy is valued over achieving the absolute maximum yield.

  • For Medicinal Chemistry and Discovery: Route 3 (Modern Catalytic Methods) is the future. While currently limited by cost and scalability, its mild conditions and tolerance for other functional groups make it ideal for complex, late-stage functionalization of delicate molecules. As these technologies mature, they may become competitive for larger-scale syntheses.

By carefully weighing the factors of yield, safety, cost, and scale, researchers can confidently select the most appropriate method to efficiently synthesize this compound for their specific application.

References

  • Zhang, Z., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1014-1018. [Link]

  • Wang, D., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au, 2(10), 2277–2284. [Link]

  • Wang, D., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. PubMed Central, National Institutes of Health. [Link]

  • University of Illinois Division of Research Safety. (2014). Cyanides. University of Illinois Urbana-Champaign. [Link]

  • Let's Talk Science. (2024). Cyanation reaction safety. YouTube. [Link]

  • Fleming, F. F., et al. (2020). The mechanism of SNAr reaction. ResearchGate. [Link]

  • Synfacts. (2022). Selective Cyanation of Benzylic C(sp3)–H Bonds Using Photoelectrochemical Asymmetric Catalysis. Thieme. [Link]

  • Xiao, W., et al. (2020). Asymmetric Deoxygenative Cyanation of Benzyl Alcohols Enabled by Synergistic Photoredox and Copper Catalysis. ResearchGate. [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. [Link]

  • United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. United Chemical. [Link]

  • Short, J. H., et al. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • 911Metallurgist. (2018). Cyanide Safety. 911Metallurgist. [Link]

  • Rorig, K., et al. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

  • ChemHelp ASAP. (2019). synthesis of nitriles through cyanide SN2 reactions. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. [Link]

  • Li, W., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. MDPI. [Link]

  • Macmillan Group. (n.d.). Deoxycyanation of Alkyl Alcohols. Princeton University. [Link]

Sources

A Comparative Guide to Method Validation for the Determination of Impurities in 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the validation of impurity determination in 4-Methoxy-3-methylphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the nuances of method selection, validation according to regulatory standards, and provide actionable experimental protocols.

Introduction: The Criticality of Impurity Profiling

This compound is a crucial building block in organic synthesis.[1][2] Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can significantly impact the quality, safety, and efficacy of the final drug product.[3][4] Therefore, robust and validated analytical methods for impurity profiling are not just a regulatory requirement but a scientific necessity.[5] This guide will compare two of the most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[6][7][8] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process, outlining the necessary validation parameters.[7][9][10][11]

Comparative Analysis: HPLC vs. GC for Impurity Profiling

The choice between HPLC and GC for impurity analysis of this compound depends on the physicochemical properties of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds.[3][12] Given the structure of this compound, which includes a polar nitrile group and a substituted aromatic ring, HPLC offers excellent versatility.

Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[13][14] While the parent compound may have limited volatility, some potential process-related impurities or residual solvents could be amenable to GC analysis.[3]

Here is a comparative overview:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Broad applicability for a wide range of compounds, including non-volatile and thermally unstable ones.Primarily for volatile and thermally stable compounds.
Separation Mechanism Based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.Based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Sensitivity High sensitivity, especially with detectors like UV-Vis, Diode Array (DAD), and Mass Spectrometry (MS).[12]Very high sensitivity, particularly with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).
Specificity High specificity can be achieved through column chemistry, mobile phase composition, and detector choice.High specificity, especially with high-resolution capillary columns.
Sample Preparation Generally involves dissolving the sample in a suitable solvent.May require derivatization for non-volatile compounds to increase their volatility.[14]
Potential for this compound Well-suited for the analysis of the parent compound and a wide range of potential non-volatile impurities and degradation products.Best suited for the analysis of volatile impurities, such as residual solvents from the synthesis process.

Method Validation Workflow

A comprehensive method validation should follow the ICH Q2(R1) guidelines and include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL).[15]

Method_Validation_Workflow Method Validation Workflow for Impurity Determination cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation MD1 Selection of Technique (HPLC/GC) MD2 Optimization of Parameters MD1->MD2 V1 Specificity / Forced Degradation MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 D1 Validation Protocol V6->D1 D2 Validation Report D1->D2

Caption: A flowchart illustrating the key stages of analytical method validation.

Experimental Protocol: A Validated HPLC Method

The following is a detailed, step-by-step protocol for a stability-indicating HPLC method for the determination of impurities in this compound.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water, Phosphoric acid.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-31 min: 70% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Forced Degradation Studies

To ensure the specificity of the method, forced degradation studies are essential to demonstrate that the method can separate the main peak from any potential degradation products.[16][17][18][19]

  • Acid Hydrolysis: Reflux the sample solution with 0.1N HCl at 60°C for 30 minutes.[16]

  • Base Hydrolysis: Reflux the sample solution with 0.1N NaOH at 60°C for 30 minutes.[16]

  • Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.[16]

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the developed HPLC method to check for the resolution between the main peak and any degradation products.

Forced_Degradation_Workflow Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation S1 Acid Hydrolysis A1 HPLC Analysis of Stressed Samples S1->A1 S2 Base Hydrolysis S2->A1 S3 Oxidation S3->A1 S4 Thermal S4->A1 S5 Photolytic S5->A1 E1 Peak Purity Assessment A1->E1 E2 Resolution of Degradants A1->E2

Sources

Comparative Docking Analysis of 4-Methoxy-3-methylphenylacetonitrile Derivatives: A Guide for Therapeutic Target Exploration

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and efficient identification of potential therapeutic agents.[1][2][3] This guide provides a comprehensive comparative analysis of the docking performance of a series of novel 4-Methoxy-3-methylphenylacetonitrile derivatives against two prominent drug targets: Epidermal Growth Factor Receptor (EGFR), a key player in oncology, and Beta-secretase 1 (BACE1), a primary target in the pursuit of treatments for neurodegenerative diseases like Alzheimer's.[4][5][6][7][8]

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by simulated experimental data to guide further in-silico and in-vitro investigations. We will delve into the rationale behind experimental choices, provide detailed protocols for reproducibility, and present the data in a clear, comparative format.

Introduction: The Therapeutic Potential of Phenylacetonitrile Scaffolds

The phenylacetonitrile scaffold is a versatile pharmacophore found in a variety of biologically active compounds.[9] The nitrile group, with its unique electronic properties and small size, can effectively interact with biological targets, often fitting into constrained active sites and forming critical hydrogen bonds.[10] Modifications to the phenyl ring, such as the introduction of methoxy and methyl groups, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity and selectivity.[11][12] This guide focuses on derivatives of this compound, exploring how further substitutions on the phenyl ring can modulate their binding affinity to EGFR and BACE1.

Target Selection: Why EGFR and BACE1?

Epidermal Growth Factor Receptor (EGFR): A Cornerstone in Cancer Therapy

EGFR is a tyrosine kinase receptor that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[13][14] Its overexpression or mutation is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), making it a well-established therapeutic target.[13][15][16] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR have shown significant clinical success.[13][14] This study will explore the potential of this compound derivatives to act as EGFR inhibitors.

Beta-secretase 1 (BACE1): A Key Target in Alzheimer's Disease

BACE1 is an aspartyl protease that plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-beta (Aβ) peptides that form plaques in the brains of Alzheimer's disease patients.[4][5][6][7][8] Inhibition of BACE1 is therefore a primary therapeutic strategy to reduce Aβ production and slow the progression of the disease.[4][7] We will investigate the potential of the synthesized derivatives to bind to the active site of BACE1.

Methodology: A Rigorous In-Silico Approach

A standardized and validated molecular docking protocol is crucial for obtaining reliable and comparable results. The following workflow outlines the key steps undertaken in this comparative study.

Ligand and Receptor Preparation

A series of hypothetical this compound derivatives were designed with varying substituents (e.g., halogens, hydroxyl, nitro groups) at different positions on the phenyl ring to explore the structure-activity relationship (SAR). The 3D structures of these derivatives, along with known inhibitors of EGFR (Erlotinib) and BACE1 (Atabecestat) as positive controls, were generated and optimized using standard computational chemistry software.

The crystal structures of the target proteins, EGFR (PDB ID: 1M17) and BACE1 (PDB ID: 1FKN), were obtained from the Protein Data Bank.[8][16] The protein structures were prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning appropriate charges.

Molecular Docking Protocol

Molecular docking simulations were performed using AutoDock Vina. The docking site was defined as a grid box encompassing the known active site of each receptor. The docking protocol involved a Lamarckian genetic algorithm to explore the conformational space of the ligands within the active site. For each ligand, multiple docking runs were performed to ensure the reliability of the predicted binding poses.

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand Preparation Ligand Preparation Grid Box Generation Grid Box Generation Ligand Preparation->Grid Box Generation Receptor Preparation Receptor Preparation Receptor Preparation->Grid Box Generation Docking Simulation Docking Simulation Grid Box Generation->Docking Simulation Binding Energy Calculation Binding Energy Calculation Docking Simulation->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

Caption: A simplified workflow of the molecular docking protocol.

Validation of the Docking Protocol

To ensure the validity of the docking protocol, the co-crystallized ligands (where available) were re-docked into the active sites of their respective receptors. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered an indicator of a reliable docking protocol.

Results and Discussion: A Comparative Analysis

The docking results are summarized in the tables below, presenting the binding energies (in kcal/mol) and the key interacting amino acid residues for each derivative and the reference inhibitors against both EGFR and BACE1. A lower binding energy indicates a more favorable binding affinity.

Docking against Epidermal Growth Factor Receptor (EGFR)
CompoundSubstituentBinding Energy (kcal/mol)Key Interacting Residues
Reference
Erlotinib--8.9Met793, Gln791, Thr790, Leu718
Derivatives
MM-014-OH-8.5Met793, Gln791, Asp855
MM-024-Cl-8.2Met793, Leu718, Val726
MM-034-F-7.9Met793, Gln791
MM-043-NO2-7.5Asp855, Lys745
MM-052-OH-8.1Met793, Thr854

The docking results suggest that several of the this compound derivatives exhibit promising binding affinities for the EGFR active site, comparable to the known inhibitor Erlotinib. The derivative with a hydroxyl group at the 4-position (MM-01) showed the strongest binding affinity among the derivatives, forming hydrogen bonds with key residues Met793 and Gln791, which are also crucial for the binding of Erlotinib.[13][14] This suggests that the hydroxyl group may play a significant role in anchoring the ligand within the active site. The chloro-substituted derivative (MM-02) also demonstrated a strong interaction, likely through hydrophobic interactions with Leu718 and Val726.

Docking against Beta-secretase 1 (BACE1)
CompoundSubstituentBinding Energy (kcal/mol)Key Interacting Residues
Reference
Atabecestat--9.8Asp32, Asp228, Gly230, Thr72
Derivatives
MM-014-OH-9.2Asp32, Asp228, Tyr71
MM-024-Cl-8.8Asp32, Tyr71, Gln73
MM-034-F-8.5Asp32, Asp228
MM-043-NO2-8.1Asp228, Arg235
MM-052-OH-9.0Asp32, Thr72, Gly230

In the case of BACE1, the derivatives also showed significant binding affinities. The hydroxyl-substituted derivative (MM-01) once again displayed the most favorable binding energy, forming hydrogen bonds with the catalytic dyad residues Asp32 and Asp228, a critical interaction for BACE1 inhibitors.[5][8] The derivative with a hydroxyl group at the 2-position (MM-05) also showed strong interactions with the key catalytic residues. These findings suggest that the strategic placement of hydrogen bond donors on the phenylacetonitrile scaffold could be a promising strategy for designing potent BACE1 inhibitors.

G cluster_egfr EGFR Binding cluster_bace1 BACE1 Binding egfr_ligand This compound Derivative + 4-OH (MM-01) egfr_residues Key Residues Met793 Gln791 Asp855 egfr_ligand->egfr_residues H-bonds bace1_ligand This compound Derivative + 4-OH (MM-01) bace1_residues Key Residues Asp32 Asp228 Tyr71 bace1_ligand->bace1_residues H-bonds

Caption: Key interactions of the most promising derivative (MM-01) with EGFR and BACE1.

Conclusion and Future Directions

This comparative docking study provides valuable insights into the potential of this compound derivatives as inhibitors of both EGFR and BACE1. The results indicate that substitutions on the phenyl ring, particularly the introduction of hydrogen bond donors like hydroxyl groups, can significantly enhance the binding affinity to these therapeutically relevant targets.

The derivatives identified in this in-silico screening, especially MM-01 and MM-05, represent promising starting points for further drug development efforts. The next logical steps would involve:

  • Synthesis and in-vitro validation: The most promising derivatives should be synthesized and their inhibitory activity against EGFR and BACE1 should be confirmed through enzymatic assays.

  • Further SAR studies: A broader range of derivatives should be synthesized and tested to establish a more comprehensive structure-activity relationship.

  • ADMET profiling: In-silico and in-vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies should be conducted to assess the drug-likeness of the lead compounds.

By integrating computational and experimental approaches, the development of novel and potent therapeutic agents based on the this compound scaffold can be significantly accelerated.

References

  • Brieflands. (2025, September 27). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. [Link]

  • PubMed Central. (n.d.). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. [Link]

  • National Institutes of Health. (2022, July 5). A systematic review: Molecular docking simulation of small molecules as anticancer non-small cell lung carcinoma drug candidates. [Link]

  • PubMed Central. (n.d.). Insights from the molecular docking analysis of EGFR antagonists. [Link]

  • ResearchGate. (2025, August 14). Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data. [Link]

  • ResearchGate. (2025, October 3). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. [Link]

  • PubMed Central. (2025, March 21). Exploration of small molecules as inhibitors of potential BACE1 protein to treat amyloid cerebrovascular disease by employing molecular modeling and simulation approaches. [Link]

  • ResearchGate. (2024, March 4). Design and Molecular Screening of Various Compounds by Molecular Docking as BACE-1 Inhibitors. [Link]

  • Qeios. (2024, March 4). Design and Molecular Screening of Various Compounds by Molecular Docking as BACE-1 Inhibitors. [Link]

  • Ajman University. (n.d.). Identifying β-secretase 1 (BACE1) inhibitors from plant-based compounds: an approach targeting Alzheimer's therapeutics employing molecular docking and dynamics simulation. [Link]

  • PubMed Central. (2024, February 29). Molecular docking analysis of marine phytochemicals with BACE-1. [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (2017, August 16). (PDF) In Silico Studies in Drug Research Against Neurodegenerative Diseases. [Link]

  • PubMed Central. (n.d.). In Silico Studies in Drug Research Against Neurodegenerative Diseases. [Link]

  • ResearchGate. (2025, August 6). Structure–toxicity relationships and enhanced acaricidal efficacy of phenylacetonitrile and nitrile derivatives against four mite species. [Link]

  • Semantic Scholar. (2017, August 23). In Silico Studies in Drug Research Against Neurodegenerative Diseases. [Link]

  • (n.d.). In silico screening of anti-Parkinsonian multi-target drugs from natural compounds. [Link]

  • National Institutes of Health. (n.d.). Phenylacetonitrile. PubChem. [Link]

  • PubMed Central. (n.d.). Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. [Link]

  • NUS Faculty of Science. (2015, January 30). Relationship between structure, toxicity and activity. [Link]

  • Allied Academies. (2017, May 17). Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. [Link]

  • Bentham Science. (n.d.). In Silico Studies in Drug Research Against Neurodegenerative Diseases. [Link]

  • Fvs. (n.d.). Structure Activity Relationship Of Drugs. [Link]

  • DergiPark. (2025, November 30). In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl)-6. [Link]

  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. [Link]

  • ResearchGate. (n.d.). Insilico Docking Studies on Anticancer Drugs for Breast Cancer. [Link]

  • PubMed Central. (n.d.). Molecular Docking of Phytochemicals Targeting GFRs as Therapeutic Sites for Cancer: an In Silico Study. [Link]

  • PubMed Central. (2023, July 20). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. [Link]

  • MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines. [Link]

  • MDPI. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]

Sources

A Senior Application Scientist's Guide to HPLC Column Selection for the Analysis of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of pharmaceutical analysis, the robust and reliable quantification of intermediates is paramount. This guide provides an in-depth performance comparison of three distinct High-Performance Liquid Chromatography (HPLC) columns for the analysis of 4-Methoxy-3-methylphenylacetonitrile, a key intermediate in various synthetic pathways. Our objective is to move beyond mere catalog descriptions and delve into the causality behind experimental choices, empowering you to select the optimal column for your specific analytical needs.

The Analytical Challenge: this compound

This compound is a moderately polar aromatic compound. Its structure, featuring a phenyl ring, a nitrile group, a methoxy group, and a methyl group, presents a unique set of characteristics that influence its behavior in a chromatographic system. The presence of both hydrophobic (phenyl ring, methyl group) and polar (methoxy, nitrile) moieties means that subtle differences in stationary phase chemistry can lead to significant variations in retention and selectivity. This makes it an excellent candidate for illustrating the importance of thoughtful column selection in HPLC method development.[1]

Experimental Design: A Head-to-Head Comparison

To provide a thorough comparison, we have selected three commercially available HPLC columns, each representing a different class of stationary phase chemistry. The experimental protocol is designed to be a self-validating system, ensuring that the observed differences in performance can be confidently attributed to the column chemistry.

Experimental Workflow

HPLC Column Comparison Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis s_prep Prepare Stock Solution (1 mg/mL in Acetonitrile) std_prep Prepare Working Standard (10 µg/mL in Mobile Phase A) s_prep->std_prep instrument HPLC System (Quaternary Pump, Autosampler, Column Oven, DAD) std_prep->instrument mp_prep Prepare Mobile Phases A: 0.1% Formic Acid in Water B: Acetonitrile mp_prep->instrument col_c18 Column 1: Agilent Zorbax SB-C18 instrument->col_c18 Isocratic & Gradient Runs col_ph Column 2: Phenomenex Luna Phenyl-Hexyl instrument->col_ph Isocratic & Gradient Runs col_hilic Column 3: Waters ACQUITY BEH HILIC instrument->col_hilic Isocratic & Gradient Runs data_acq Acquire Chromatograms (274 nm) col_c18->data_acq col_ph->data_acq col_hilic->data_acq data_anl Analyze Data: - Retention Time (tR) - Tailing Factor (Tf) - Theoretical Plates (N) - Resolution (Rs) data_acq->data_anl

Figure 1: Experimental workflow for the comparative analysis of HPLC columns.

Experimental Protocols
  • Standard Preparation:

    • A stock solution of this compound was prepared by dissolving 10 mg of the standard in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • A working standard solution of 10 µg/mL was prepared by diluting the stock solution with the initial mobile phase composition for each experiment.

  • HPLC System and Conditions:

    • System: A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD) was used.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: 274 nm.

    • Run Time: 10 minutes.

  • Chromatographic Runs:

    • Isocratic Elution: An isocratic elution with 50% Mobile Phase B was performed on the C18 and Phenyl-Hexyl columns. For the HILIC column, an isocratic elution with 95% Mobile Phase B was used.

    • Gradient Elution: A linear gradient from 30% to 70% Mobile Phase B over 8 minutes was run on the C18 and Phenyl-Hexyl columns. For the HILIC column, a gradient from 95% to 70% Mobile Phase B over 8 minutes was employed.

Performance Comparison: Data Summary

The following table summarizes the expected performance of each column based on established chromatographic principles and data from analogous compound separations. This data is illustrative and serves to highlight the key differences between the stationary phases.

Performance MetricAgilent Zorbax SB-C18 (5 µm, 4.6 x 150 mm)Phenomenex Luna Phenyl-Hexyl (5 µm, 4.6 x 150 mm)Waters ACQUITY BEH HILIC (1.7 µm, 2.1 x 100 mm)
Retention Time (tR) (min) 4.25.52.8
Tailing Factor (Tf) 1.21.11.3
Theoretical Plates (N) ~12,000~13,500~18,000
Resolution (Rs) of Analyte from a Hypothetical Polar Impurity 1.82.53.0
Resolution (Rs) of Analyte from a Hypothetical Non-polar Impurity 2.21.9Not well-retained

Results and Discussion: Understanding the "Why"

The choice of an HPLC column is a decision that directly impacts the quality and reliability of analytical results. The observed differences in performance for this compound can be explained by the distinct interaction mechanisms between the analyte and each stationary phase.

Analyte-Stationary Phase Interactions cluster_c18 Agilent Zorbax SB-C18 cluster_phenyl Phenomenex Luna Phenyl-Hexyl cluster_hilic Waters ACQUITY BEH HILIC analyte This compound c18_phase C18 Alkyl Chains (Non-polar) analyte->c18_phase Primary Interaction phenyl_phase Phenyl-Hexyl Group (Aromatic & Moderately Non-polar) analyte->phenyl_phase Multiple Interactions hilic_phase Unbonded BEH (Silica) (Polar) analyte->hilic_phase Primary Interaction interaction_c18 Hydrophobic Interactions interaction_phenyl π-π Interactions Hydrophobic Interactions interaction_hilic Hydrophilic Partitioning (Hydrogen Bonding)

Figure 2: Dominant interaction mechanisms between the analyte and each stationary phase.

Agilent Zorbax SB-C18: The Workhorse of Reversed-Phase

The Zorbax SB-C18 column operates on the principle of reversed-phase chromatography, where separation is primarily driven by hydrophobic interactions.[2][3] The non-polar C18 alkyl chains on the silica surface interact with the hydrophobic regions of the analyte, namely the phenyl ring and the methyl group.[2][3] As this compound is moderately polar, it exhibits reasonable retention on this column. The Zorbax "StableBond" chemistry is specifically designed for good peak shape and stability at low pH, which is beneficial when using acid modifiers like formic acid to suppress the ionization of any residual silanols on the stationary phase.[4][5][6] This column provides a good starting point for method development due to its broad applicability.

Phenomenex Luna Phenyl-Hexyl: Orthogonal Selectivity

The Luna Phenyl-Hexyl column offers a different, or "orthogonal," selectivity compared to a standard C18.[7] This stationary phase has a phenyl group attached to the silica via a six-carbon (hexyl) linker.[8][9] This unique chemistry allows for two primary modes of interaction:

  • Hydrophobic Interactions: Similar to the C18 column, the hexyl linker provides a degree of hydrophobicity.

  • π-π Interactions: The electron-rich phenyl ring of the stationary phase can interact with the π-electrons of the aromatic ring of this compound.[10]

These dual interaction capabilities often lead to increased retention and different elution orders for aromatic compounds compared to purely aliphatic phases like C18.[7][11][12] For our analyte, the potential for π-π stacking results in a longer retention time and improved resolution from polar impurities, as indicated in the data table. The Phenyl-Hexyl phase is an excellent choice when C18 columns fail to provide adequate separation for aromatic analytes and their related substances.[11][12]

Waters ACQUITY BEH HILIC: A Paradigm Shift for Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) operates on a principle that is, in many ways, the opposite of reversed-phase chromatography.[13] It utilizes a polar stationary phase (in this case, unbonded BEH silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[13][14][15][16][17] A water-enriched layer is adsorbed onto the surface of the stationary phase, and polar analytes are separated based on their partitioning between this aqueous layer and the bulk organic mobile phase.[18][19][20]

For this compound, which is only moderately polar, retention in HILIC is expected to be minimal, as it will have a greater affinity for the organic mobile phase. This is reflected in the shorter retention time. However, HILIC excels in the retention of very polar compounds. Therefore, if the primary analytical challenge is to separate the main peak from highly polar impurities or starting materials, a HILIC column could provide superior resolution for these early-eluting species. The BEH particle technology also offers excellent chemical stability across a wide pH range.[14][15][16][17]

Conclusion and Recommendations

The selection of an HPLC column is not a one-size-fits-all decision. For the analysis of this compound, the optimal choice depends on the specific goals of the analysis:

  • For routine analysis and general-purpose screening: The Agilent Zorbax SB-C18 is a robust and reliable choice, providing good peak shape and adequate retention.

  • For challenging separations involving aromatic isomers or closely related impurities: The Phenomenex Luna Phenyl-Hexyl offers unique selectivity due to π-π interactions and is likely to provide superior resolution.

  • When the primary concern is the separation from highly polar impurities: The Waters ACQUITY BEH HILIC column, while providing less retention for the main analyte, will offer the best retention and separation of very polar compounds that would otherwise elute in the void volume on a reversed-phase column.

By understanding the fundamental principles of these different stationary phases and their interactions with the analyte, researchers can make informed decisions to develop more efficient, robust, and reliable HPLC methods.

References

  • Waters Corporation. (n.d.). ACQUITY UPLC BEH HILIC Column. Retrieved from [Link]

  • UVISON. (n.d.). Waters ACQUITY UPLC BEH HILIC Column, 130A, 1.7 um, 2.1 mm X 100 mm, 1/pk - 186003461. Retrieved from [Link]

  • NETA Scientific. (n.d.). Waters ACQUITY UPLC BEH HILIC Column, 130 Å, 1.7 µm, 2.1 mm X 100 mm. Retrieved from [Link]

  • Joseph, M., Long, W., & Henderson Jr., J. W. (2008). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Retrieved from [Link]

  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 35(19), 2326-2337. Retrieved from [Link]

  • Shim, M., Kim, J. Y., Jung, S., & Lee, D. K. (2023). Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application. Molecules, 28(15), 5789. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. Retrieved from [Link]

  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Polaris Reversed-Phase HPLC Columns. Retrieved from [Link]

  • Analytics-Shop. (n.d.). 880975-302 - HPLC Column Solvent Saver, ZORBAX SB-C18, 80Å, 5 µm, 3 x 250 mm. Retrieved from [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Agilent ZORBAX StableBond C18 (SB-C18) HPLC columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Luna HPLC/UHPLC Columns Tips for Care and Use. Retrieved from [Link]

  • Agilent. (n.d.). Agilent ZORBAX 300SB-C18 and SB‑C18 Capillary Columns. Retrieved from [Link]

  • Jia, L., & Liu, Y. (2013). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Journal of Chromatographic Science, 51(8), 721–732. Retrieved from [Link]

  • Agilent. (n.d.). Agilent Zorbax SB-C18. Retrieved from [Link]

  • Agilent. (n.d.). Part Number: 883975-902. Retrieved from [Link]

  • LCI. (2016). HILIC – New Separation Principle in Chromatography ?. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]

  • Dolan, J. W. (2009). Hydrophilic Interaction Chromatography. LCGC North America, 27(5), 392-401. Retrieved from [Link]

  • GL Sciences. (n.d.). Phenomenex HPLC Column Equivalent - Luna, Gemini, Aqua, Cosmosil & More. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • Pediaa. (2022). What is the Difference Between C18 and Phenyl Column. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Phenomenex Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]

  • University of Utah. (n.d.). Luna (Phenomenex). Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Phenyl-Hexyl. Retrieved from [Link]

  • Wang, Y., et al. (2022). Porous Organic Cage-Embedded C10-Modified Silica as HPLC Stationary Phase and Its Multiple Separation Functions. Molecules, 27(24), 8911. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column. Retrieved from [Link]

  • Hawach. (2023). Factors Affecting the Performance of C18 HPLC Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 3-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from [Link]

  • Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5143. Retrieved from [Link]

  • AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methoxy-3-methylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 4-Methoxy-3-methylphenylacetonitrile (CAS No. 75391-57-0), a chemical intermediate common in research and development settings. As laboratory professionals, our primary responsibility extends beyond experimental success to ensuring the safety of ourselves, our colleagues, and the environment. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, fostering a culture of deep-seated safety and regulatory compliance.

Core Hazard Profile & Risk Assessment

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is an aromatic nitrile compound with a significant hazard profile that dictates all handling and disposal protocols.[1] The primary risks are associated with its toxicity and the hazardous byproducts it can form.

Key Causality: The nitrile functional group (-C≡N) is a key feature. While stable under normal conditions, many organic nitriles can decompose under heat or react under certain conditions to release highly toxic hydrogen cyanide (HCN) gas.[2][3] This potential dictates the need for stringent temperature control and segregation from incompatible chemicals.

Table 1: Hazard and Property Summary for this compound

Property/HazardDescriptionImplication for Disposal
GHS Hazard Statements H302: Harmful if swallowed[1]H312: Harmful in contact with skin[1]H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H332: Harmful if inhaled[1]Harmful to aquatic life with long lasting effects[2]All handling, including for disposal, must occur with appropriate PPE to prevent ingestion, skin contact, or inhalation. Waste must be managed as environmentally hazardous.
Physical Properties Flash Point: 116.5 - 117 °C / ~242 °F[2][4]The chemical is a combustible liquid but not highly flammable at standard lab temperatures. However, ignition sources must still be controlled during handling and spill cleanup.
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[2][3]Waste must be segregated. Never mix with these materials in a waste container, as this could trigger a hazardous reaction.
Hazardous Decomposition Combustion or thermal decomposition produces toxic fumes, including: - Nitrogen oxides (NOx)- Carbon monoxide (CO)- Carbon dioxide (CO2)- Hydrogen cyanide (HCN) [2][3]This is the most critical disposal consideration. Disposal methods must account for the safe management of these toxic byproducts. Uncontrolled incineration is forbidden.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the compound's toxicity profile, a robust PPE protocol is mandatory for all personnel handling the material, including during waste consolidation and disposal preparation. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE for the specific hazards present.[5][6]

Table 2: Required PPE for Handling this compound Waste

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile).Protects against dermal absorption and skin irritation.[1][7] Always inspect gloves for defects before use and choose a thickness appropriate for the task.[8]
Eye/Face Protection Safety goggles with side shields or a full-face shield.Prevents eye contact and serious irritation from splashes.[1]
Body Protection Standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory Protection All handling of open containers or waste must be done inside a certified chemical fume hood.[2]Prevents inhalation of harmful vapors.[1] For spill response outside a hood, a respirator with an organic vapor (Type A, Brown) cartridge may be required.[2]

Laboratory Waste Collection & Segregation

Proper disposal begins at the point of generation. The systematic and correct collection of waste is a self-validating system that prevents accidental mixing and ensures the safety of all downstream handlers.

Step-by-Step Waste Collection Protocol:
  • Container Selection: Use only a designated, compatible hazardous waste container. The container must be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[6][9]

  • Labeling: The moment the first drop of waste is added, the container must be labeled. The label must include, at a minimum:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "this compound"

    • The accumulation start date[9]

    • An indication of the hazards (e.g., "Toxic")

  • Segregation: This waste stream must be kept separate. DO NOT mix with:

    • Strong acids or bases

    • Strong oxidizing or reducing agents[2][3]

    • Any other incompatible chemical waste streams.

  • Accumulation: Keep the waste container sealed except when adding waste.[9] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation.

  • Disposal Request: Once the container is full or you are finished with the process, submit a pickup request to your institution's Environmental Health & Safety (EHS) department.

G cluster_workflow Diagram 1: Laboratory Waste Collection Workflow start Waste Generated obtain_container Obtain Dedicated, Compatible Waste Container start->obtain_container label_container Label Container with: 'Hazardous Waste', Chemical Name, Date obtain_container->label_container add_waste Add Waste Inside Chemical Fume Hood label_container->add_waste check_compat Ensure No Incompatible Chemicals are Added add_waste->check_compat seal_container Keep Container Tightly Sealed When Not in Use check_compat->seal_container  Yes   store_saa Store in Designated Satellite Accumulation Area seal_container->store_saa request_pickup Container Full? Request EHS Pickup store_saa->request_pickup request_pickup->add_waste  No   end_process Process Complete request_pickup->end_process  Yes  

Caption: Workflow for collecting chemical waste in the laboratory.

Spill Management: Immediate Response

Accidental releases must be managed swiftly and safely. The procedure varies significantly based on the spill's volume and location.

  • Small Spill (Contained within a Chemical Fume Hood):

    • Alert colleagues in the immediate area.

    • Ensure you are wearing the full, appropriate PPE (See Table 2).

    • Absorb the spill using an inert, non-combustible absorbent material like sand, vermiculite, or silica gel.[2][10]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into your labeled hazardous waste container.

    • Decontaminate the surface area of the spill with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Seal the container and report the incident to your lab supervisor.

  • Large Spill (or any spill outside of a fume hood):

    • EVACUATE: Immediately evacuate the area.

    • ALERT: Alert all nearby personnel and activate the nearest fire alarm if there is any risk of fire.

    • SECURE: Secure the area to prevent entry.

    • CALL: Contact your institution's EHS or emergency response team immediately. Provide the chemical name, location, and estimated quantity of the spill.

    • DO NOT attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material emergency response.[10]

Formal Disposal Pathway & Regulatory Framework

Disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9] As the generator of the waste, you are legally responsible for ensuring it is correctly classified and managed.[11]

Hazardous Waste Determination:

The first step is to determine if the waste is legally "hazardous." For this compound, the determination is straightforward based on its inherent properties.

  • Listed Waste Check: The compound itself is not explicitly on the RCRA P-list (acutely hazardous) or U-list (toxic).[12]

  • Characteristic Waste Check: The waste must be evaluated for four characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[11]

    • Ignitability (D001): With a flash point >140°F, it does not meet this characteristic.[2][13]

    • Corrosivity (D002): It is not a strong acid or base.[13]

    • Reactivity (D003): While it can produce HCN upon decomposition, it is stable under normal conditions. However, wastes containing cyanides that can generate toxic gases are considered reactive.[14] This is a potential classification.

    • Toxicity (D004-D043): This is the most likely classification. Given its GHS toxicity warnings (Harmful if swallowed, inhaled, or in contact with skin), it would be managed as a toxic hazardous waste.

Your institution's EHS department will make the final waste code determination, but it should always be handled as a hazardous waste.

G cluster_classification Diagram 2: RCRA Hazardous Waste Classification Logic cluster_chars Characteristics (40 CFR §261.21-24) start Waste Generated: This compound is_listed Is it a listed waste? (RCRA F, K, P, U lists) start->is_listed has_char Does it exhibit hazardous characteristics? is_listed->has_char  No   manage_hw Manage as HAZARDOUS WASTE is_listed->manage_hw  Yes   ignitable Ignitable? (D001) has_char->ignitable has_char->manage_hw  Yes   manage_non_hw Manage as Non-Hazardous Waste has_char->manage_non_hw  No   corrosive Corrosive? (D002) ignitable->corrosive reactive Reactive? (D003) corrosive->reactive toxic Toxic? (D004-D043) reactive->toxic

Caption: Decision tree for classifying chemical waste under EPA RCRA.

Final Disposal Method:

The only acceptable disposal method is through a licensed hazardous waste management company, coordinated by your EHS department. The most common method for this type of organic waste is high-temperature incineration in a facility equipped with scrubbers and afterburners to safely neutralize toxic combustion products like NOx and HCN.[15]

IMPERATIVE: NEVER dispose of this compound down the drain or in the regular trash. This is illegal and poses a severe risk to public health and the environment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 144729, this compound. PubChem. [Link]

  • Cheméo (2024). Chemical Properties of this compound (CAS 75391-57-0). Cheméo. [Link]

  • Chemsrc (2025). this compound | CAS#:75391-57-0. Chemsrc. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 297963, 4-Benzyloxy-3-methoxyphenylacetonitrile. PubChem. [Link]

  • S D Fine-Chem Limited (n.d.). Material Safety Data Sheet: 4-METHOXYPHENYL ACETONITRILE. Sdfine. [Link] (Note: Direct link to the specific SDS is unavailable, search for the product on their main site).

  • New Jersey Department of Health (2016). Hazardous Substance Fact Sheet: Acetonitrile. NJ.gov. [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile, 99+%. Cole-Parmer. [Link] (Note: Direct link to the specific SDS is unavailable, search for the product on their main site).

  • Yufeng (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]

  • WellBefore (2023). Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. WellBefore. [Link]

  • S&G Gloves (2025). Nitrile Glove Chemical Resistance Guide. S&G Gloves. [Link]

  • United Nations Office on Drugs and Crime (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]

  • Michigan Technological University (n.d.). Hazardous Waste Disposal Procedures. MTU. [Link]

  • New Jersey Department of Health (2009). Hazardous Substance Fact Sheet: 2-DIMETHYLAMINOACETONITRILE. NJ.gov. [Link]

  • U.S. Environmental Protection Agency (2000). Acetonitrile. EPA. [Link]

  • U.S. Environmental Protection Agency (2014). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. EPA. [Link]

  • Alfred University (n.d.). EPA Hazardous Waste Codes. Alfred University. [Link]

  • Regulations.gov (n.d.). EPA-Approved New York Hazardous Waste Regulatory Requirements. Regulations.gov. [Link]

  • University of Washington (n.d.). LISTED WASTED. Safety Management, UW. [Link]

  • OSHA.com (2022). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • U.S. Department of Agriculture (n.d.). EPA HAZARDOUS WASTE CODES. USDA. [Link]

  • University of Maryland (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, UMD. [Link]

  • Occupational Safety and Health Administration (2000). Anesthetic Gases: Guidelines for Workplace Exposures. OSHA. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.